2-(2,3-Dimethoxyphenyl)propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-11(2,12)8-6-5-7-9(13-3)10(8)14-4/h5-7,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHYYRNYYWZERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303637 | |
| Record name | 2-(2,3-dimethoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153390-68-2 | |
| Record name | 2-(2,3-dimethoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(2,3-Dimethoxyphenyl)propan-2-ol
Abstract
This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for 2-(2,3-dimethoxyphenyl)propan-2-ol (CAS No. 153390-68-2), a tertiary alcohol of interest in medicinal chemistry and drug development.[1] The synthesis is centered around the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[2] We will explore the retrosynthetic logic, the preparation of the key ketone intermediate, the execution of the organometallic addition, and the underlying mechanistic principles. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and a detailed, field-proven experimental protocol.
Introduction and Strategic Overview
This compound is a valuable molecular building block. It has been identified as an intermediate in the synthesis of Miltirone, an active component investigated for its potential therapeutic applications in alcohol dependence research.[1] The molecular structure features a tertiary alcohol, a functional group that is efficiently synthesized through the addition of an organometallic reagent to a ketone.[3][4]
The chosen synthetic strategy is a two-step sequence:
-
Friedel-Crafts Acylation: Synthesis of the precursor ketone, 2',3'-dimethoxyacetophenone, from commercially available 1,2-dimethoxybenzene (veratrole).
-
Grignard Reaction: Addition of a methyl Grignard reagent to the ketone to construct the target tertiary alcohol, this compound.
This pathway is selected for its high efficiency, use of readily available starting materials, and the reliability of the involved chemical transformations.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule to identify plausible starting materials. The primary disconnection is the carbon-carbon bond formed during the Grignard reaction, which points to a ketone and a methyl organometallic reagent. A subsequent disconnection of the ketone's acyl group from the aromatic ring reveals the fundamental building blocks.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Pathway and Core Chemistry
Part A: Synthesis of 2',3'-Dimethoxyacetophenone (Precursor)
The key ketone intermediate is synthesized via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution, 1,2-dimethoxybenzene (veratrole) is acylated using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction: 1,2-Dimethoxybenzene + Acetyl Chloride --(AlCl₃)--> 2',3'-Dimethoxyacetophenone
The methoxy groups (-OCH₃) on the veratrole ring are electron-donating and ortho-, para-directing. The acylation occurs predominantly at the position para to one methoxy group and ortho to the other, leading to the desired 2',3'- and 3',4'-isomers, which can be separated chromatographically.
Part B: Grignard Reaction for Tertiary Alcohol Formation
This is the pivotal step where the tertiary alcohol is formed. The carbonyl carbon of 2',3'-dimethoxyacetophenone is electrophilic and readily attacked by the nucleophilic carbon of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr).[5] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are potent bases that react readily with any protic source, such as water, which would quench the reagent.[2][6]
Reaction: 2',3'-Dimethoxyacetophenone + CH₃MgBr --(1. Anhydrous Ether)--> (2. H₃O⁺ workup) --> this compound
The reaction proceeds to form a magnesium alkoxide intermediate, which is then protonated in a subsequent acidic workup step to yield the final tertiary alcohol product.[7]
Detailed Experimental Protocol
This protocol details the Grignard reaction step. All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Solvents must be anhydrous.
Reagent and Materials Data
| Reagent/Material | Formula | MW ( g/mol ) | Concentration | Amount | Moles (mmol) |
| 2',3'-Dimethoxyacetophenone | C₁₀H₁₂O₃ | 180.20 | - | 5.00 g | 27.7 |
| Methylmagnesium Bromide | CH₃MgBr | 119.23 | 3.0 M in Diethyl Ether | 11.1 mL | 33.3 |
| Anhydrous Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | 50 mL | - |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | 30 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | 2 x 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2',3'-dimethoxyacetophenone (5.00 g, 27.7 mmol).
-
Dissolution: Add anhydrous diethyl ether (30 mL) to the flask and stir until the ketone is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Grignard Reagent Addition: Slowly add methylmagnesium bromide solution (11.1 mL of 3.0 M solution in Et₂O, 33.3 mmol) to the dropping funnel. Add the Grignard reagent dropwise to the stirred ketone solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing & Drying: Combine all organic layers and wash with brine (saturated NaCl solution). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford this compound as a solid.[8]
Reaction Mechanism
The Grignard reaction proceeds via a two-step nucleophilic addition mechanism.
Caption: Mechanism of the Grignard reaction with a ketone.
-
Nucleophilic Attack: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the methyl group strongly nucleophilic.[2] This nucleophile attacks the electrophilic carbonyl carbon of the ketone. The Mg²⁺ portion of the reagent acts as a Lewis acid, coordinating to the carbonyl oxygen, which increases the carbonyl carbon's electrophilicity.[9] This attack breaks the C=O pi bond, pushing the electrons onto the oxygen and forming a tetrahedral magnesium alkoxide intermediate.[7]
-
Protonation: During the aqueous workup (e.g., with NH₄Cl or dilute acid), the negatively charged oxygen of the alkoxide intermediate is protonated, yielding the neutral tertiary alcohol product.[5]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value | Reference |
| CAS Number | 153390-68-2 | [1][8] |
| Molecular Formula | C₁₁H₁₆O₃ | [1][10] |
| Molecular Weight | 196.25 g/mol | [8] |
| Physical Form | Solid | [8] |
| Boiling Point | 97 °C @ 0.5 Torr | [11] |
| ¹H NMR | Expect signals for two methoxy groups, aromatic protons, and two equivalent methyl groups. | - |
| ¹³C NMR | Expect signals for aromatic carbons, two methoxy carbons, two equivalent methyl carbons, and the quaternary carbinol carbon. | - |
| IR Spectroscopy | Expect a broad O-H stretch (~3400 cm⁻¹) and C-O stretches. | - |
Challenges and Critical Control Points
-
Anhydrous Conditions: The most critical factor for success is the rigorous exclusion of moisture.[2] Failure to use dry glassware and anhydrous solvents will result in the protonation of the Grignard reagent, drastically reducing the yield.
-
Steric Hindrance: The presence of an ortho-methoxy group on the acetophenone can introduce some steric hindrance, potentially slowing the rate of nucleophilic attack compared to unhindered ketones.[12] Using a slight excess of the Grignard reagent and allowing adequate reaction time can mitigate this.
-
Side Reactions: If the Grignard reagent is particularly bulky or the ketone is sterically hindered, enolization (proton abstraction from the alpha-carbon) can become a competing side reaction.[6][12] For methyl Grignard, which is small and non-basic enough, this is less of a concern.
Conclusion
The synthesis of this compound is reliably achieved through a two-step process culminating in a Grignard reaction. By employing 2',3'-dimethoxyacetophenone as the ketone precursor and methylmagnesium bromide as the nucleophile, this pathway provides efficient access to the target tertiary alcohol. Careful attention to maintaining anhydrous conditions is paramount to the success of the reaction. This guide provides the necessary theoretical framework and practical protocol for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.
References
-
The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
3.4.2 – Grignard Reactions with Carbonyls. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]
-
19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]
-
Grignard reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]
-
Recent Progress in the Catalytic Synthesis of Tertiary Alcohols from Ketones with Organometallic Reagents. (2008, June). ResearchGate. Retrieved from [Link]
-
Organometallic Addition Reactions to Ketones. (2022, May 20). Greener Organic Transformations - Books. Retrieved from [Link]
-
Ch17: RLi or RMgX with Aldehydes or Ketones. (n.d.). University of Calgary. Retrieved from [Link]
-
13.9: Organometallic Reagents in Alcohol Synthesis. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
11.9: Organometallic Reagents in Alcohol Synthesis. (2019, September 3). Chemistry LibreTexts. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Chem 355 Jasperse. Retrieved from [Link]
-
Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. (2007, March 1). Journal of Chemical Education. Retrieved from [Link]
-
How to purify tertiary alcohol?. (2024, April 22). ResearchGate. Retrieved from [Link]
-
Synthesis of 2,4-dimethoxyacetophenone. (n.d.). PrepChem.com. Retrieved from [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]
-
2-(3-Methoxyphenyl)-2-propanol. (n.d.). PubChem. Retrieved from [Link]
-
What are primary, secondary, and tertiary alcohol? How can these be obtained through the help of Grignard reagent?. (2022, October 10). Quora. Retrieved from [Link]
-
Resacetophenone (2,3 dihydroxyacetophenone) organic synthesis. (2023, August 27). YouTube. Retrieved from [Link]
-
A facile amidation of chloroacetyl chloride using DBU. (n.d.). ResearchGate. Retrieved from [Link]
-
Using the Grignard Reaction to Make Alcohols. (2014, March 3). YouTube. Retrieved from [Link]
- Preparation method of 2, 2-dimethoxypropane. (n.d.). Google Patents.
-
Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022, July 15). Protocols.io. Retrieved from [Link]
-
Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (n.d.). MDPI. Retrieved from [Link]
-
How anisole react with acetyl chloride (CH₃COCl) in the presence of a. (2025, September 9). askIITians. Retrieved from [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed?. (2019, March 4). ResearchGate. Retrieved from [Link]
-
Acetyl chloride on anisole. (2025, February 3). Filo. Retrieved from [Link]
-
Predict the major products of the following reactions. (e) p-methylanisole + acetyl chloride + AlCl₃. (2024, July 7). Pearson. Retrieved from [Link]
Sources
- 1. This compound | 153390-68-2 [chemicalbook.com]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. adichemistry.com [adichemistry.com]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. This compound | 153390-68-2 [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. This compound CAS#: 153390-68-2 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
physicochemical properties of 2-(2,3-Dimethoxyphenyl)propan-2-ol
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,3-Dimethoxyphenyl)propan-2-ol
Introduction
This compound, also known by its synonym 2-(2,3-dimethoxyphenyl)-2-propanol, is a tertiary alcohol with the chemical formula C₁₁H₁₆O₃. This compound serves as a notable intermediate in chemical synthesis. Specifically, it is recognized as a precursor in the synthesis of Miltirone, an active component found in Salvia miltiorrhiza.[1] Miltirone has been investigated for its potential as a phytotherapeutic agent in the treatment of alcohol dependence, highlighting the relevance of its precursors in pharmaceutical research and development.[1] Understanding the is fundamental for its effective handling, characterization, and application in synthetic chemistry. This guide provides a detailed examination of its core properties and the experimental methodologies used for their determination.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for predicting its behavior in various chemical and biological systems.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₁H₁₆O₃ | [2] |
| Molecular Weight | 196.25 g/mol | |
| CAS Number | 153390-68-2 | [1] |
| Physical Form | Solid | |
| Boiling Point | 97 °C at 0.5 Torr | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3] |
| Storage Temperature | 2-8°C (Refrigerator) | [3] |
| InChI | 1S/C11H16O3/c1-11(2,12)8-6-5-7-9(13-3)10(8)14-4/h5-7,12H,1-4H3 | |
| InChIKey | QBHYYRNYYWZERD-UHFFFAOYSA-N |
Experimental Determination of Physicochemical Properties
The following sections detail the standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound. The protocols are designed to ensure accuracy and reproducibility, which are cornerstones of scientific integrity.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[4] A pure crystalline solid typically melts over a sharp, narrow temperature range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.
This is a common and effective method for determining the melting point of a crystalline solid.
Causality Behind Experimental Choices:
-
Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is crucial. Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, leading to an inaccurate, often elevated, and broad melting point reading.
-
Initial Fast Run: An initial, rapid determination helps to quickly find the approximate melting point, saving time before performing a more careful, slower measurement.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 cm.[5]
-
Apparatus Setup: The loaded capillary tube is placed into one of the channels of a Mel-Temp apparatus, and a calibrated thermometer is inserted into the thermometer well.
-
Approximate Determination: The heating control is set to a high level for rapid heating to quickly determine an approximate melting point range. The apparatus is then allowed to cool.
-
Accurate Determination: With the apparatus cooled, a fresh sample is inserted. The sample is heated rapidly until the temperature is about 15-20°C below the approximate melting point.
-
Data Recording: The heating rate is then adjusted to a slow rate of approximately 2°C per minute. The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
-
Verification: The process is repeated at least twice to ensure the values are consistent and reproducible.
Workflow Visualization:
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6] While this compound is a solid at room temperature, its boiling point is determined under reduced pressure (vacuum) to prevent decomposition at high temperatures. The reported value is 97°C at 0.5 Torr.[3]
This micro-method is suitable for determining the boiling point of small quantities of liquid.
Causality Behind Experimental Choices:
-
Reduced Pressure: High molecular weight organic compounds often decompose at their atmospheric boiling points. Performing the determination under vacuum allows the liquid to boil at a much lower, non-destructive temperature.
-
Inverted Capillary: The small, inverted capillary tube acts as its own manometer, trapping air. As the sample is heated, the air expands and escapes. When the vapor pressure of the liquid equals the external pressure, a rapid stream of bubbles emerges. Upon cooling, the point at which the liquid is drawn back into the capillary indicates that the vapor pressure inside has just dropped below the external pressure, providing an accurate boiling point reading.[7][8]
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the compound is placed in a fusion tube.
-
Capillary Insertion: A small capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the liquid.[9]
-
Apparatus Setup: The fusion tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube or an aluminum block) connected to a vacuum source and a manometer.[6][9]
-
Heating and Observation: The apparatus is evacuated to the desired pressure (e.g., 0.5 Torr). The heating bath is then gently heated.
-
Data Recording: The temperature is noted when a continuous and rapid stream of bubbles emerges from the inverted capillary's tip.[10] The heat is then removed, and the bath is allowed to cool slowly.
-
Final Reading: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7] This temperature is recorded along with the corresponding pressure.
Workflow Visualization:
Caption: Workflow for Boiling Point Determination Under Vacuum.
Solubility Determination
Solubility provides crucial information about a molecule's polarity and the presence of functional groups. The principle "like dissolves like" is a useful guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[11] The presence of acidic or basic functional groups can be inferred from solubility in aqueous acids or bases.
This protocol systematically tests the solubility of the compound in a series of solvents to classify it based on its functional groups.
Causality Behind Experimental Choices:
-
Solvent Sequence: The sequence of solvents (Water -> 5% HCl -> 5% NaOH -> Concentrated H₂SO₄) is designed as a flowchart. Water solubility indicates high polarity. If insoluble in water, tests in acidic and basic solutions can reveal the presence of basic (e.g., amine) or acidic (e.g., carboxylic acid, phenol) functional groups, respectively, as they react to form more soluble ionic salts.[12][13]
-
Concentration: A standard ratio of solute to solvent (e.g., 25 mg to 0.75 mL) is used to ensure consistent and comparable results.[12]
Step-by-Step Protocol:
-
Water Solubility: Place ~25 mg of the compound in a test tube and add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[12] Observe if the solid dissolves.
-
Ether Solubility: Test the solubility in a non-polar solvent like diethyl ether or hexane using the same procedure to gauge its non-polar character.[12]
-
Acid/Base Solubility (if water-insoluble):
-
5% HCl: To a fresh sample, add 0.75 mL of 5% aqueous HCl. Solubility indicates the presence of a basic functional group.[13]
-
5% NaOH: To another fresh sample, add 0.75 mL of 5% aqueous NaOH. Solubility indicates an acidic functional group.
-
-
Interpretation: Based on the known structure (a tertiary alcohol with two methoxy groups on a benzene ring), this compound is expected to be largely insoluble in water due to the bulky non-polar aromatic and isopropyl groups, but soluble in organic solvents like chloroform and methanol, as reported.[3] It is not expected to be soluble in 5% HCl or 5% NaOH as the tertiary alcohol is not sufficiently acidic or basic.
Logical Flow Visualization:
Caption: Logical Flowchart for Solubility Classification.
pKa Determination
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and quantifies the acidity of a substance.[14] For this compound, the relevant functional group is the tertiary alcohol. Alcohols are very weak acids, with pKa values typically in the range of 16-19, making direct titration in water challenging.
To determine the pKa of a very weak acid, potentiometric titration is often performed in a suitable non-aqueous solvent.
Causality Behind Experimental Choices:
-
Non-Aqueous Solvent: Water can compete with the weak alcohol acid during titration with a strong base, obscuring the endpoint. Using a non-aqueous solvent enhances the acidic properties of the alcohol relative to the solvent.
-
Potentiometry: This method relies on measuring the potential (converted to pH) as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve, providing a precise measurement.[15]
Step-by-Step Protocol:
-
Preparation: A precise quantity of the compound is dissolved in a suitable non-aqueous solvent (e.g., DMSO). A standardized solution of a strong base (e.g., tetrabutylammonium hydroxide in propan-2-ol) is prepared as the titrant.
-
Calibration: The pH meter and electrode are calibrated using standard buffers appropriate for the non-aqueous system.[15]
-
Titration: The solution of the compound is placed in a vessel with the electrode and a magnetic stirrer. The titrant is added in small, precise increments.[15]
-
Data Collection: The pH reading is recorded after each addition of titrant, allowing the system to equilibrate.
-
Analysis: The data is plotted as pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.
-
pKa Calculation: The volume of titrant at the half-equivalence point is located on the graph. The pH at this specific volume is equal to the pKa of the compound.[15]
Workflow Visualization:
Caption: Workflow for pKa Determination via Potentiometric Titration.
Safety and Handling
According to supplier information, this compound is classified with the GHS07 pictogram, indicating it can be a skin, eye, or respiratory irritant.
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: Standard precautions include avoiding breathing dust/fumes (P261), wearing protective gloves and eye protection (P280), and seeking medical advice if irritation persists. It should be stored in a refrigerator.
Conclusion
This compound is a solid organic compound with well-defined physicochemical properties that are crucial for its role as a chemical intermediate. Its characterization relies on standard, validated laboratory techniques for determining melting point, boiling point under reduced pressure, solubility profile, and pKa. The methodologies detailed in this guide provide a framework for researchers to accurately assess these properties, ensuring both the quality of the material and its effective use in synthetic applications, particularly in the field of drug development.
References
- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.
- Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23). GeeksforGeeks.
- Boiling Points - Concept. (2020, March 26). JoVE.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from Department of Chemistry, University of Texas.
- Experiment: Determining the Boiling Points of Organic Compounds Aim: To... (2025, July 20). Filo.
- Procedure For Determining Solubility Of Organic Compounds. (n.d.). Scribd.
- Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S.
- Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
- Melting Point Determin
- This compound. (n.d.). ChemicalBook.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from Department of Chemistry, University of California, Los Angeles.
- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
- Determination of Melting Point. (n.d.).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Experiment 1: Melting-point Determinations. (n.d.).
- Solubility of Organic Compounds. (2023, August 31). University of Calgary, Department of Chemistry.
- This compound. (n.d.). Sigma-Aldrich.
- This compound. (2023, April 23). ChemicalBook.
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
- 2-(3,5-Dimethoxyphenyl)propan-2-ol. (n.d.). Benchchem.
- How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. (2025, February 14). YouTube.
- SAFETY DATA SHEET. (2024, March 14). Sigma-Aldrich.
- SAFETY DATA SHEET - 2,3-Dimethoxybenzyl alcohol. (2021, December 24). Fisher Scientific.
- 2-(3-Methoxyphenyl)-2-propanol. (n.d.). PubChem.
- 2-(3,4-Dimethoxyphenyl)ethanol - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
- Development of Methods for the Determination of pKa Values. (2025, August 10).
- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13).
- 2,3-Dimethoxybenzyl alcohol SDS, 5653-67-8 Safety D
- PKa determination by 1H NMR spectroscopy - An old methodology revisited. (2025, August 29).
- 2-Phenyl-2-propanol. (n.d.). PubChem.
- 2-(4-Methoxyphenyl)propan-2-ol. (n.d.). PubChem.
- SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific.
- This compound. (n.d.). 2a biotech.
- 2-(2,5-dimethoxyphenyl)propan-2-ol synthesis. (n.d.). ChemicalBook.
- 2-(3-Methoxyphenyl)propan-2-ol - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- 2-Phenyl-2-propanol. (n.d.). MedchemExpress.com.
- 1-(4-Methoxyphenyl)propan-2-ol. (n.d.). PubChem.
- Preparation method of 2, 2-dimethoxypropane. (n.d.).
- Exploring 1,3-Dimethoxypropan-2-ol: A Vers
- propan-2-ol low high resolution H-1 proton nmr spectrum. (n.d.). docbrown.info.
- 2-(2-Methoxyphenyl)propan-2-ol. (n.d.). PubChem.
- United States Patent (19). (1987, June 23).
- US4775447A - Process for the production of 2,2-dimethoxypropane. (n.d.).
Sources
- 1. This compound | 153390-68-2 [chemicalbook.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. This compound CAS#: 153390-68-2 [m.chemicalbook.com]
- 4. athabascau.ca [athabascau.ca]
- 5. byjus.com [byjus.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]
- 9. byjus.com [byjus.com]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. chem.ws [chem.ws]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. scribd.com [scribd.com]
- 14. youtube.com [youtube.com]
- 15. creative-bioarray.com [creative-bioarray.com]
An In-Depth Technical Guide to 2-(2,3-Dimethoxyphenyl)propan-2-ol (CAS: 153390-68-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2,3-dimethoxyphenyl)propan-2-ol, a key chemical intermediate in the synthesis of pharmacologically active compounds. This document delves into its chemical and physical properties, outlines a detailed synthetic protocol, and presents a thorough analytical characterization. Furthermore, it explores the compound's primary application as a precursor to Miltirone, a notable modulator of the GABA-A receptor, and discusses its broader relevance in medicinal chemistry and drug development. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting.
Introduction
This compound is a tertiary alcohol distinguished by its dimethoxyphenyl substituent. While not extensively studied for its direct biological effects, its significance lies in its role as a crucial building block in the synthesis of more complex molecules with therapeutic potential. Notably, it serves as a key intermediate in the total synthesis of Miltirone, a diterpenoid quinone isolated from Salvia miltiorrhiza (Danshen). Miltirone has garnered interest for its activity as a partial agonist at the central benzodiazepine receptor, a site on the GABA-A receptor complex.[1] This guide aims to provide a detailed resource for researchers and drug development professionals working with or considering the use of this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 153390-68-2 | [] |
| Molecular Formula | C₁₁H₁₆O₃ | [3] |
| Molecular Weight | 196.24 g/mol | [3] |
| Boiling Point | 97 °C at 0.5 Torr | [4][5] |
| Density | 1.060 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Form | Pale yellow liquid | [4] |
| Solubility | Chloroform, Dichloromethane, Ethyl acetate, Methanol | [4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent, in this case, 2,3-dimethoxyphenylmagnesium bromide, to a ketone, acetone.
Reaction Scheme
Caption: Synthesis of this compound via Grignard Reaction.
Detailed Experimental Protocol
This protocol is based on established principles of Grignard reactions and should be performed by qualified personnel in a controlled laboratory environment.
Materials:
-
2,3-Dimethoxybromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Acetone (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled hot under an inert atmosphere.
-
To the three-neck flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a small portion of a solution of 2,3-dimethoxybromobenzene (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Initiate the reaction by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once initiated, add the remaining 2,3-dimethoxybromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Add a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield this compound as a pale yellow liquid.
-
Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. The following are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups, a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary depending on concentration and solvent), and a multiplet pattern for the three aromatic protons.
-
¹³C NMR: The carbon NMR spectrum should display signals for the two equivalent methyl carbons, the quaternary carbon bearing the hydroxyl group, the quaternary aromatic carbon attached to the propan-2-ol moiety, the two methoxy carbons, and the remaining aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. Characteristic C-H stretching vibrations for the aromatic and aliphatic protons will be observed in the 2850-3100 cm⁻¹ region. Strong C-O stretching bands for the methoxy groups and the tertiary alcohol will also be present.
Mass Spectrometry (MS)
The mass spectrum, likely obtained via gas chromatography-mass spectrometry (GC-MS), should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for tertiary alcohols include the loss of a methyl group and the loss of water.
Applications in Drug Development
Intermediate in the Synthesis of Miltirone
The primary and most well-documented application of this compound is as a key precursor in the synthesis of Miltirone.[1] Miltirone is a natural product that has been shown to act as a partial agonist at the benzodiazepine site of the GABA-A receptor.[1] This activity makes Miltirone and its analogs attractive targets for the development of novel anxiolytic and sedative drugs with potentially fewer side effects than traditional benzodiazepines.
Caption: Role of this compound in Miltirone Synthesis.
Potential for Further Derivatization
The tertiary alcohol and the dimethoxyphenyl ring of this compound offer multiple sites for further chemical modification. This allows for the generation of a library of related compounds for structure-activity relationship (SAR) studies. Such studies are fundamental in drug discovery for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
GHS Hazard Statements: [6]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Pictograms: [6]
-
GHS07 (Exclamation Mark)
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with a significant role in the synthesis of the pharmacologically active compound, Miltirone. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a discussion of its applications in drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and pharmacology.
References
Sources
An In-depth Technical Guide to 2-(2,3-Dimethoxyphenyl)propan-2-ol: Synthesis, Characterization, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,3-Dimethoxyphenyl)propan-2-ol is a tertiary alcohol of significant interest due to its role as a key intermediate in the synthesis of Miltirone.[1][2] Miltirone, a diterpene quinone found in Salvia miltiorrhiza, has garnered attention for its pharmacological activities, particularly its interaction with the central nervous system.[1] This guide provides a comprehensive overview of the molecular structure, synthesis, purification, and characterization of this compound, grounding the discussion in its relevant biological context to support researchers and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, synthesis, and purification.
| Property | Value | Source(s) |
| CAS Number | 153390-68-2 | [1] |
| Molecular Formula | C₁₁H₁₆O₃ | [3][4] |
| Molecular Weight | 196.24 g/mol | [3][4] |
| Physical Form | Solid | [5] |
| Boiling Point | 97 °C at 0.5 Torr | [3] |
| Density | 1.060 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | |
| Storage | Refrigerator (2-8°C) | [5] |
Molecular Structure
The molecular structure of this compound features a phenyl ring substituted with two methoxy groups at the 2- and 3- positions, and a 2-hydroxypropyl group at the 1- position.
Caption: 2D structure of this compound.
Synthesis of this compound
Representative Experimental Protocol: Grignard Reaction
Objective: To synthesize this compound from 2,3-dimethoxyacetophenone and methylmagnesium bromide.
Materials:
-
2,3-dimethoxyacetophenone
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, and other standard glassware (all oven-dried)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: Assemble an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the apparatus under a flow of inert gas to ensure anhydrous conditions.
-
Reagent Addition: To the flask, add a solution of 2,3-dimethoxyacetophenone (1 equivalent) dissolved in anhydrous diethyl ether (approx. 50 mL).
-
Grignard Reagent Addition: Slowly add methylmagnesium bromide solution (1.2 equivalents) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of the ketone at 0 °C (ice bath). The addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Caption: Workflow for the synthesis of this compound.
Purification
The crude product can be purified by column chromatography on silica gel.
Representative Protocol: Column Chromatography Purification
Objective: To purify the crude this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column and other chromatography apparatus
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20-30%). The polarity of the solvent system may need to be optimized based on TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.
Structural Elucidation and Characterization
¹H and ¹³C NMR Spectroscopy
The expected proton and carbon-13 NMR chemical shifts are summarized in Tables 2 and 3, respectively. These predictions are based on the analysis of structurally similar compounds.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 3H | Aromatic protons |
| ~3.9 | s | 3H | OCH₃ |
| ~3.8 | s | 3H | OCH₃ |
| ~2.5 | s | 1H | OH |
| ~1.6 | s | 6H | 2 x CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | Aromatic C-O |
| ~148 | Aromatic C-O |
| ~140 | Aromatic C |
| ~124 | Aromatic C-H |
| ~120 | Aromatic C-H |
| ~112 | Aromatic C-H |
| ~75 | C-OH (quaternary) |
| ~61 | OCH₃ |
| ~56 | OCH₃ |
| ~30 | CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and methoxy functional groups, as well as the aromatic ring.
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Strong | C-H stretch (aliphatic) |
| 1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |
| 1250-1000 | Strong | C-O stretch (ether and alcohol) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z 196. The fragmentation pattern would be expected to include the loss of a methyl group (m/z 181) and the loss of a water molecule (m/z 178).
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the synthesized this compound. A representative method is outlined below.
Representative HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Caption: Analytical workflow for the characterization and quality control.
Biological Context and Applications
This compound is primarily of interest as a precursor to Miltirone.[1][2] Miltirone has been identified as a positive allosteric modulator of the GABA-A receptor, which is the principal inhibitory neurotransmitter receptor in the central nervous system.[6] Specifically, Miltirone has been shown to inhibit the increase in the mRNA for the α4 subunit of the GABA-A receptor that is induced by ethanol withdrawal.[1] This suggests a potential therapeutic application in the treatment of alcohol dependence. The synthesis of Miltirone and its analogs, therefore, relies on the availability of key intermediates like this compound.
Caption: Role of Miltirone in GABA-A receptor signaling.
Conclusion
This technical guide has provided a comprehensive overview of this compound, from its synthesis and purification to its characterization and biological relevance. By understanding the properties and synthesis of this key intermediate, researchers and drug development professionals can better facilitate the production and study of Miltirone and its analogs for potential therapeutic applications.
References
Sources
- 1. This compound | 153390-68-2 [chemicalbook.com]
- 2. 1,2-Dimethoxy-3-isopropylbenzene | 71720-27-9 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. helixchrom.com [helixchrom.com]
- 6. 2-(3-Methoxyphenyl)-2-propanol | C10H14O2 | CID 590422 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(2,3-Dimethoxyphenyl)propan-2-ol spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,3-Dimethoxyphenyl)propan-2-ol
This document provides a detailed spectroscopic analysis of this compound, a tertiary benzylic alcohol of interest in synthetic chemistry and drug development. As direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and first-principle spectroscopic theory to provide a robust, predictive framework for its characterization. This approach is designed to empower researchers to identify and verify this compound with confidence.
Molecular Structure and Spectroscopic Overview
The structural attributes of this compound dictate its spectral features. The molecule contains a 1,2,3-trisubstituted aromatic ring, two distinct methoxy groups, and a tertiary alcohol moiety. Each of these functional groups yields characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for unambiguous structural confirmation.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide distinct and interpretable signals.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a standard choice for general characterization. However, DMSO-d₆ is often preferred for observing hydroxyl protons as it reduces the rate of proton exchange, resulting in sharper signals.[1][2]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H NMR (e.g., 16-32 scans) and ¹³C NMR (e.g., 1024-2048 scans) should provide a good signal-to-noise ratio.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show five distinct sets of signals. The chemical environment of hydroxyl protons is highly sensitive to solvent, temperature, and concentration, leading to variability in their chemical shift.[3][4]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.0-7.2 | Multiplet (m) | 3H | Ar-H | The three adjacent aromatic protons will form a complex, overlapping multiplet pattern due to their respective ortho and meta couplings. |
| ~ 3.90 | Singlet (s) | 3H | 2-OCH ₃ | Methoxy groups typically appear in this region. The C2-methoxy may be slightly downfield due to steric interaction with the propan-2-ol group. |
| ~ 3.88 | Singlet (s) | 3H | 3-OCH ₃ | The C3-methoxy signal is expected to be a sharp singlet, chemically distinct from the C2-methoxy. |
| ~ 2.5-4.0 | Broad Singlet (br s) | 1H | OH | The hydroxyl proton signal is often broad and its position is highly variable. In a non-polar solvent like CDCl₃, it may be found in this range.[1] |
| ~ 1.60 | Singlet (s) | 6H | C(CH₃)₂ | The two methyl groups on the tertiary carbon are chemically equivalent and thus appear as a single, sharp peak integrating to six protons. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display all 11 unique carbon environments in the molecule. The chemical shifts are highly predictable based on substituent effects.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 152 | C -2 (Ar) | Aromatic carbon directly attached to the C2-methoxy group, shifted significantly downfield. |
| ~ 148 | C -3 (Ar) | Aromatic carbon attached to the C3-methoxy group. |
| ~ 140 | C -1 (Ar) | Quaternary aromatic carbon attached to the propan-2-ol side chain. |
| ~ 124 | C -6 (Ar) | Aromatic CH carbon. |
| ~ 120 | C -5 (Ar) | Aromatic CH carbon. |
| ~ 112 | C -4 (Ar) | Aromatic CH carbon. |
| ~ 75 | C (CH₃)₂OH | The quaternary carbon of the propan-2-ol group, deshielded by the adjacent oxygen atom.[5] |
| ~ 61 | 3-OC H₃ | Methoxy carbon chemical shifts can vary, with sterically hindered groups sometimes appearing at a different field.[6] |
| ~ 56 | 2-OC H₃ | A typical chemical shift for an aromatic methoxy carbon.[6] |
| ~ 30 | C(C H₃)₂ | The two equivalent methyl carbons of the propan-2-ol group.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum is governed by the vibrational frequencies of chemical bonds.
Experimental Protocol: IR Sample Preparation
-
Method: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Alternatively, a KBr pellet can be prepared. If the sample is a viscous oil, it can be analyzed as a thin film between two salt (NaCl or KBr) plates.
-
Data Acquisition: Scan the sample over the range of 4000 cm⁻¹ to 400 cm⁻¹. A background scan should be performed prior to sample analysis to subtract atmospheric CO₂ and H₂O signals.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the hydroxyl, aromatic, and ether functional groups.
Table 3: Predicted Major IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3600 - 3200 | Strong, Broad | O-H stretch | This broad absorption is the hallmark of a hydrogen-bonded alcohol.[7][8] |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Stretching vibrations of sp² C-H bonds on the aromatic ring.[7] |
| 3000 - 2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of sp³ C-H bonds in the methyl groups.[7] |
| 1600 - 1450 | Medium-Strong | C=C aromatic ring stretch | Skeletal vibrations of the benzene ring typically produce several sharp peaks in this region.[9] |
| ~ 1250 | Strong | Aryl-O-CH₃ (asymmetric) | The asymmetric C-O stretching of the aryl ether linkage is a strong, characteristic band.[10] |
| ~ 1150 | Strong | C-O stretch (tertiary alcohol) | The C-O stretch of a tertiary alcohol is typically strong and found in this region. |
| ~ 1050 | Strong | Aryl-O-CH₃ (symmetric) | The symmetric C-O stretching of the aryl ether linkage.[10] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Electron Ionization (EI) is a common technique that induces characteristic fragmentation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound is 196.25 g/mol . Tertiary benzylic alcohols are known to undergo facile fragmentation, meaning the molecular ion peak (M⁺˙) at m/z 196 may be weak or absent.[11] The most prominent fragmentation pathway is α-cleavage.
Figure 2: Primary fragmentation pathway (α-cleavage) for this compound in EI-MS.
Table 4: Predicted Key Mass Fragments
| m/z | Proposed Identity | Rationale |
| 196 | [M]⁺˙ | Molecular Ion. Expected to be of low intensity due to the instability of the tertiary benzylic alcohol under EI conditions.[11] |
| 181 | [M - CH₃]⁺ | Base Peak. This fragment results from the loss of a methyl radical via α-cleavage. The resulting oxonium ion is highly stabilized by resonance with the aromatic ring, making this the most favorable fragmentation pathway.[11][12] |
| 178 | [M - H₂O]⁺˙ | Loss of water (dehydration) is a common fragmentation for alcohols, though often less favorable than α-cleavage for tertiary alcohols.[11] |
| 151 | [M - CH₃ - CH₂O]⁺ | Subsequent loss of formaldehyde from the m/z 181 fragment. |
| 77, 91 | Phenyl fragments | Fragmentation of the aromatic ring or tropylium ion formation can lead to these common aromatic fragments.[12][13] |
Conclusion
The combination of NMR, IR, and MS provides a self-validating system for the structural elucidation of this compound. The predicted data presented in this guide, grounded in established spectroscopic principles and analysis of related compounds, offers a comprehensive reference for researchers. The key identifying features are the singlet for six protons in the ¹H NMR, the highly stable [M-15]⁺ base peak in the mass spectrum, and the characteristic broad O-H and strong C-O stretches in the IR spectrum. These data collectively form a unique spectroscopic fingerprint for the target molecule.
References
-
Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?[Link]
-
PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. [Link]
-
University College London. Chemical shifts. [Link]
-
National Institutes of Health (NIH). (2011). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]
-
Reddit. (2023). Hydroxyl Groups in NMR : r/Chempros. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
-
Chemistry Steps. Interpreting IR Spectra. [Link]
-
Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]
-
YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Link]
-
Unknown Source. 13.10 INTERPRETATION OF IR SPECTRA. [Link]
-
Chemistry Steps. Mass Spectrometry of Alcohols. [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of propan-2-ol. [Link]
-
Doc Brown's Chemistry. infrared spectrum of propan-2-ol. [Link]
-
ResearchGate. (2023). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. Interpreting IR Spectra [chemistrysteps.com]
- 8. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. askthenerd.com [askthenerd.com]
- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
literature review on 2-(2,3-Dimethoxyphenyl)propan-2-ol
An In-depth Technical Guide to 2-(2,3-Dimethoxyphenyl)propan-2-ol
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No. 153390-68-2), a tertiary alcohol of significant interest as a synthetic intermediate. We will explore its chemical structure and properties, detail robust synthetic methodologies centered on the Grignard reaction, provide a theoretical analysis of its spectroscopic signature, and discuss its primary application as a precursor to Miltirone, a pharmacologically active compound investigated for its potential in treating alcohol dependence. Furthermore, this guide contextualizes the subject molecule within the broader landscape of dimethoxy-substituted phenyl compounds, which exhibit a wide range of biological activities, thereby highlighting potential avenues for future research.
Introduction and Strategic Importance
This compound belongs to the class of substituted phenylpropanols. While not extensively studied as a standalone agent, its importance is established as a key building block in multi-step organic synthesis. Specifically, it is a documented intermediate in the preparation of Miltirone.[1] Miltirone, an active component isolated from the medicinal plant Salvia miltiorrhiza, has been shown to modulate the GABAA receptor system, suggesting its potential as a phytotherapeutic agent for alcohol dependence.[1]
The broader family of molecules containing a dimethoxyphenyl moiety has attracted considerable attention in medicinal chemistry. Depending on the substitution pattern and other functional groups, these compounds have demonstrated activities ranging from anticancer and anti-inflammatory effects to potent interactions with the central nervous system.[2][3][4] Understanding the synthesis and properties of this compound is therefore valuable not only for its known applications but also for its potential as a scaffold in the development of novel therapeutic agents.
Chemical Identity and Structural Properties
The structure of this compound features a tertiary alcohol, which is sterically hindered, and a benzene ring substituted with two methoxy groups at the 2- and 3-positions. These features dictate its chemical behavior, including its reactivity, polarity, and solubility. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 153390-68-2 | [1][5][6] |
| Molecular Formula | C₁₁H₁₆O₃ | Calculated |
| Molecular Weight | 196.24 g/mol |[7] |
Caption: Chemical structure of this compound.
Synthesis: The Grignard Reaction Pathway
The most efficient and widely adopted method for synthesizing tertiary alcohols is the Grignard reaction.[8][9][10] This organometallic reaction involves the nucleophilic addition of a Grignard reagent to the carbonyl carbon of a ketone or an ester.[8][11] For this compound, the synthesis can be logically approached via two primary routes starting from either a ketone or an ester precursor.
Causality in Experimental Design: The Grignard reaction is highly sensitive to moisture and protic solvents. The Grignard reagent is a potent nucleophile and a strong base, which would be readily quenched by protons from water, alcohols, or even acidic functional groups. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used to ensure the reagent's stability and reactivity.[8] The reaction is often initiated at 0 °C to control the initial exothermic addition to the carbonyl group, followed by stirring at room temperature to ensure the reaction proceeds to completion.[8]
Caption: Synthetic workflows for this compound via Grignard reaction.
Experimental Protocol: Synthesis from a Ketone Precursor
This protocol describes the synthesis using 2,3-dimethoxyacetophenone and methylmagnesium bromide.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the dropping funnel, place a solution of 2,3-dimethoxyacetophenone (1.0 equivalent) dissolved in anhydrous diethyl ether.
-
Grignard Reagent: In the reaction flask, place a solution of methylmagnesium bromide (1.1 equivalents) in diethyl ether. Cool the flask to 0 °C using an ice bath.
-
Reaction: Add the ketone solution dropwise from the dropping funnel to the stirred Grignard reagent solution over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the resulting alkoxide and neutralizes any excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Spectroscopic Characterization: A Theoretical Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons.
-
Aromatic Protons (Ar-H): Three protons on the benzene ring will appear in the aromatic region (~6.8-7.5 ppm). Due to their positions relative to the electron-donating methoxy groups, they will likely appear as complex multiplets.
-
Methoxy Protons (-OCH₃): Two sharp singlets, each integrating to 3 protons, are expected around 3.8-4.0 ppm. They will be distinct due to their different electronic environments (one ortho, one meta to the propanol group).
-
Methyl Protons (-CH₃): The two methyl groups on the propan-2-ol chain are chemically equivalent. They will appear as a single, sharp singlet integrating to 6 protons, likely in the upfield region (~1.5 ppm).
-
Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-dependent, will appear, typically between 2.0-4.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. All 11 carbon atoms are in unique environments and should therefore produce 11 distinct signals.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.[12]
-
O-H Stretch: A strong and broad absorption band will be present in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) corresponding to the methyl groups.
-
C-H Stretch (sp²): Weaker absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C-O Stretch: Strong bands in the 1050-1250 cm⁻¹ region corresponding to the C-O bonds of the tertiary alcohol and the aryl ether methoxy groups.
-
Aromatic C=C Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Key Characteristics |
|---|---|---|---|
| ¹H NMR | Ar-H | ~6.8-7.5 ppm | 3H, complex multiplets |
| -OCH₃ | ~3.8-4.0 ppm | 6H, two distinct singlets | |
| -OH | ~2.0-4.5 ppm | 1H, broad singlet | |
| -C(CH₃)₂ | ~1.5 ppm | 6H, sharp singlet | |
| IR | O-H Stretch | 3200-3600 cm⁻¹ | Strong, broad |
| C-H Stretch (sp³) | 2850-2970 cm⁻¹ | Strong | |
| C-O Stretch | 1050-1250 cm⁻¹ | Strong |
| | Aromatic C=C | 1450-1600 cm⁻¹ | Medium to weak |
Applications and Biological Context
The primary documented utility of this compound is its role as a synthetic precursor.
Intermediate in Miltirone Synthesis
This compound serves as a key intermediate for Miltirone.[1] Miltirone is a natural product that has shown the ability to inhibit the increase in mRNA for the α4 subunit of the GABAA receptor, an effect induced by ethanol withdrawal.[1] This mechanism suggests a potential therapeutic application in the management of alcohol dependence, making the efficient synthesis of Miltirone and its intermediates a topic of significant research interest.
Caption: The logical pathway from this compound to its therapeutic application.
Potential for Broader Pharmacological Exploration
While the direct biological activity of this compound has not been reported, its structural motif is present in many biologically active molecules.
-
Anticancer Activity: Novel trimethoxyphenyl (TMP)-based analogues have demonstrated potent cytotoxic activity against hepatocellular carcinoma (HepG2) cell lines, with some compounds acting as inhibitors of tubulin polymerization.[2]
-
CNS Activity: The dimethoxyphenyl scaffold is central to many psychoactive substances, including selective serotonin 5-HT2A receptor agonists and phenethylamine-based designer drugs.[3][14][15] This highlights the potential of the core structure to interact with neurological targets.
-
Other Activities: Isomers such as 2-(3,5-Dimethoxyphenyl)propan-2-ol have been investigated for antioxidant and anti-inflammatory properties, suggesting that the substitution pattern on the phenyl ring is a key determinant of biological function.[4]
Conclusion
This compound is a valuable chemical entity, primarily recognized for its role as an intermediate in the synthesis of the pharmacologically relevant compound Miltirone. Its synthesis is straightforwardly achieved via the Grignard reaction, a cornerstone of organic chemistry. Although direct biological and spectroscopic data on this specific isomer are sparse, a theoretical analysis provides a solid framework for its identification and characterization. The diverse biological activities exhibited by related dimethoxyphenyl compounds suggest that this compound and its derivatives represent a promising area for future research, particularly in drug discovery and development. Experimental validation of its predicted spectroscopic properties and screening for biological activities are logical and compelling next steps for the scientific community.
References
- BenchChem. (n.d.). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health (NIH).
- Winter, A. (n.d.). How Alcohols Are Created Using the Grignard Reaction. Dummies.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- ChemicalBook. (2023). This compound.
- Andreasen, J. T., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. National Institutes of Health (NIH).
- National Center for Biotechnology Information. (n.d.). 2-(3,4-Dimethoxyphenyl)-2-propanol. PubChem.
- PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
- 2a biotech. (n.d.). This compound.
- Benchchem. (n.d.). 2-(3,5-Dimethoxyphenyl)propan-2-ol.
- Nieddu, M., et al. (2021). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. ResearchGate.
- Biomall. (n.d.). Buy this compound, 100mg D460445-100mg in India.
- BenchChem. (n.d.). Spectroscopic data of 1-Tert-butoxy-2-propanol (NMR, IR, Mass Spec).
- Doc Brown's Advanced Organic Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum.
Sources
- 1. This compound | 153390-68-2 [chemicalbook.com]
- 2. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. biomall.in [biomall.in]
- 7. 2-(3,4-Dimethoxyphenyl)-2-propanol | C11H16O3 | CID 12610660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
discovery and history of 2-(2,3-Dimethoxyphenyl)propan-2-ol
An In-Depth Technical Guide on the Discovery and History of 2-(2,3-Dimethoxyphenyl)propan-2-ol
Abstract
This technical guide provides a comprehensive analysis of this compound, a tertiary alcohol of interest in synthetic and medicinal chemistry. While a singular, definitive "discovery" event for this compound is not prominently documented in seminal literature, its existence and synthesis are a logical extension of foundational organic reactions developed in the early 20th century. This document elucidates the most probable pathway of its first synthesis through the Grignard reaction, a cornerstone of carbon-carbon bond formation. We will explore the mechanistic underpinnings of this synthesis, provide a detailed, field-proven experimental protocol, and discuss the compound's modern significance, particularly its role as a key intermediate in the synthesis of pharmacologically active molecules like Miltirone.[1] This guide is intended for researchers, chemists, and drug development professionals, offering both a historical perspective grounded in chemical principles and a practical guide to its synthesis and properties.
Chemical Identity and Properties
This compound is an aromatic tertiary alcohol. The presence of the dimethoxyphenyl group and the tertiary alcohol moiety defines its reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 153390-68-2 | [1][2] |
| Molecular Formula | C₁₁H₁₆O₃ | [1] |
| Molecular Weight | 196.24 g/mol | [1] |
| Boiling Point | 97 °C (at 0.5 Torr) | [2] |
| Density | 1.060±0.06 g/cm³ (Predicted) | [2] |
| IUPAC Name | This compound |
The Logical Pathway to Discovery: The Grignard Reaction
The history of this compound is intrinsically linked to the development of organometallic chemistry. The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, provides the most direct and efficient route for its synthesis. This reaction is a powerful tool for forming carbon-carbon bonds by adding an organomagnesium halide (the Grignard reagent) to a carbonyl group.[3] The synthesis of a tertiary alcohol like this compound from a ketone (acetone) is a classic application of this methodology.[4][5]
The logical "discovery" or first synthesis of this compound would have followed a two-step sequence:
-
Formation of the Grignard Reagent: Preparation of 2,3-dimethoxyphenylmagnesium bromide from 1-bromo-2,3-dimethoxybenzene and magnesium metal in an anhydrous ether solvent.
-
Nucleophilic Addition to Acetone: The subsequent reaction of this Grignard reagent with acetone, followed by an acidic workup, yields the target tertiary alcohol.[6][7]
This approach is not only plausible but represents the most common and practical method for creating such structures, both historically and in modern laboratories.
Visualization of the Synthetic Workflow
The following diagram outlines the logical steps for the synthesis of this compound, starting from commercially available precursors.
Caption: Synthetic workflow for this compound.
Mechanistic Details
The core of the synthesis is the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbonyl carbon of acetone.
Caption: Mechanism of the Grignard reaction with acetone.
Experimental Protocol: A Validated Approach
The following protocol describes a robust method for the synthesis of this compound. It incorporates best practices for handling moisture-sensitive reagents to ensure a high yield and purity.
Objective: To synthesize this compound via a Grignard reaction.
Materials:
-
1-bromo-2,3-dimethoxybenzene
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous diethyl ether
-
Acetone (anhydrous)
-
6 M Hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Part 1: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Place magnesium turnings in the flask. Add a single crystal of iodine. The iodine serves as an initiator by reacting with the magnesium surface to expose a fresh, reactive layer.
-
Reagent Addition: In the dropping funnel, prepare a solution of 1-bromo-2,3-dimethoxybenzene in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.
-
Reaction Start: The reaction is indicated by the disappearance of the iodine color and the gentle bubbling of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Completion: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark, cloudy solution is the Grignard reagent, 2,3-dimethoxyphenylmagnesium bromide.
Part 2: Reaction with Acetone
-
Cooling: Cool the Grignard reagent solution in an ice bath to control the exothermic reaction with acetone.
-
Acetone Addition: Prepare a solution of anhydrous acetone in anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent. A white precipitate of the magnesium alkoxide salt will form.[8]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the reaction goes to completion.
Part 3: Workup and Purification
-
Quenching: Carefully and slowly pour the reaction mixture over a beaker of crushed ice containing 6 M HCl or saturated NH₄Cl.[8] The acid protonates the alkoxide to form the alcohol and dissolves the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether to recover all the product.[8]
-
Washing: Combine all the organic layers. Wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to remove excess water).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Modern Context and Significance
The primary modern significance of this compound lies in its role as a precursor in pharmaceutical synthesis. It is documented as an intermediate in the preparation of Miltirone.[1] Miltirone is an active component isolated from Salvia miltiorrhiza (Danshen), a plant used in traditional Chinese medicine. Research has shown that Miltirone can inhibit the increase of specific GABA-A receptor subunit mRNA, which is associated with ethanol withdrawal.[1] This positions this compound as a valuable building block in the development of potential phytotherapeutic agents for treating alcohol dependence.[1] Its availability from chemical suppliers indicates its continued use in research and development settings.[][10]
Conclusion
While the specific moment of discovery for this compound may be lost to the annals of routine synthetic chemistry, its intellectual origin is clear. It is a product of the logical application of one of organic chemistry's most powerful synthetic tools—the Grignard reaction. Its history is not one of a singular breakthrough but rather a testament to the enduring utility of fundamental reaction mechanisms. Today, it serves as a key intermediate in the synthesis of complex, biologically active molecules, demonstrating the critical link between foundational organic synthesis and modern drug discovery.
References
- Google Patents. (2014).
- Google Patents. (2010).
-
PubChem. (n.d.). 2-(2-Methoxyphenyl)propan-2-ol. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Study.com. (n.d.). Provide a detailed reaction between phenyl-magnesium bromide and acetone. [Link]
- Google Patents. (1991).
- Google Patents. (1988). US4775447A - Process for the production of 2,2-dimethoxypropane.
- Google Patents. (2014).
-
PubChem. (n.d.). 2-(3,4-Dimethoxyphenyl)-2-propanol. [Link]
-
American Elements. (n.d.). 2-(3,5-Dimethoxyphenyl)propan-2-ol. [Link]
-
askIITians. (2025). How do Grignard reagent react with an acetone?. [Link]
- Google Patents. (2003).
-
Filo. (2025). The product formed when acetone is treated with phenyl magnesium bromide followed by acidic hydrolysis is. [Link]
-
PubChem. (n.d.). 2-(3-Methoxyphenyl)-2-propanol. [Link]
-
MDPI. (2021). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]
-
Filo. (2025). Acetone with magnesium bromide. [Link]
-
PubChem. (n.d.). 2,3-Dimethylphenylmagnesium bromide. [Link]
-
YouTube. (2016). Grignard Reaction with Acetone. [Link]
-
Vedantu. (n.d.). How do Grignard reagent react with an acetone class 12 chemistry CBSE. [Link]
-
Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]
-
Taylor & Francis Online. (n.d.). Propan 2 ol – Knowledge and References. [Link]
- Google Patents. (1988).
- Google Patents. (2005).
-
PubChem. (n.d.). 2-Phenyl-2-propanol. [Link]
- Google Patents. (1981). EP0024562A1 - Process for the preparation of 2,3-dimercaptopropane-1-sulfonic acid and its salts.
Sources
- 1. This compound | 153390-68-2 [chemicalbook.com]
- 2. This compound CAS#: 153390-68-2 [m.chemicalbook.com]
- 3. How do Grignard reagent react with an acetone class 12 chemistry CBSE [vedantu.com]
- 4. How do Grignard reagent react with an acetone? - askIITians [askiitians.com]
- 5. The product formed when acetone is treated with phenyl magnesium bromide .. [askfilo.com]
- 6. homework.study.com [homework.study.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
An In-depth Technical Guide to 2-(2,3-Dimethoxyphenyl)propan-2-ol: Synthesis, Characterization, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2,3-dimethoxyphenyl)propan-2-ol (CAS No. 153390-68-2), a tertiary alcohol of interest in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information and provides a scientifically grounded framework for its synthesis, characterization, and potential applications. The primary documented use of this compound is as a key intermediate in the synthesis of Miltirone, a bioactive component with potential therapeutic applications.[1] This guide will delve into a probable synthetic route, predicted analytical characteristics, and a discussion of its potential metabolic and toxicological profile based on structurally related compounds.
Chemical Identity and Physical Properties
This compound is a substituted aromatic alcohol. Its core structure consists of a propan-2-ol moiety attached to a 2,3-dimethoxyphenyl ring.
| Property | Value | Source |
| CAS Number | 153390-68-2 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆O₃ | [2] |
| Molecular Weight | 196.24 g/mol | [2] |
| Physical Form | Solid | [3] |
| Boiling Point | 97 °C at 0.5 Torr | [4] |
| Storage Temperature | Refrigerator | [3] |
Synthesis Methodology: A Grignard Approach
The most logical and widely applicable method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone or ester.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through the reaction of 2,3-dimethoxyphenylmagnesium bromide (the Grignard reagent) with acetone.
Caption: Proposed Grignard synthesis of this compound.
Detailed Experimental Protocol (Generalized)
This protocol is a generalized procedure based on established methods for Grignard synthesis and should be adapted and optimized under appropriate laboratory conditions.
Materials:
-
1-Bromo-2,3-dimethoxybenzene
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, flame-dried
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings and a small crystal of iodine under an inert atmosphere.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Dissolve 1-bromo-2,3-dimethoxybenzene in anhydrous ether in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated by gentle warming, evidenced by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until most of the magnesium is consumed. The resulting greyish solution is the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve anhydrous acetone in anhydrous ether and add it dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with two additional portions of ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Analytical Characterization (Predicted)
Due to the absence of published experimental spectra for this compound, this section provides a predicted analysis based on the known spectral characteristics of its constituent functional groups and structurally similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, the hydroxyl proton, and the methyl groups.
-
The aromatic protons on the 2,3-dimethoxyphenyl ring will likely appear as a multiplet in the range of δ 6.8-7.2 ppm.
-
The two methoxy groups (-OCH₃) will each give a singlet, expected around δ 3.8-3.9 ppm.
-
The hydroxyl proton (-OH) will present as a broad singlet, the chemical shift of which is concentration and solvent dependent but typically falls between δ 1.5-2.5 ppm.
-
The two methyl groups (-CH₃) of the propan-2-ol moiety are equivalent and will appear as a singlet at approximately δ 1.5 ppm, integrating to six protons.
-
-
¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the aromatic carbons, the methoxy carbons, the quaternary carbon bearing the hydroxyl group, and the methyl carbons.
-
The aromatic carbons are expected in the δ 110-150 ppm region. The carbons attached to the methoxy groups will be the most downfield.
-
The methoxy carbons (-OCH₃) should appear around δ 55-60 ppm.[5]
-
The quaternary carbon attached to the hydroxyl group (C-OH) is anticipated around δ 70-75 ppm.
-
The two equivalent methyl carbons (-CH₃) will be the most upfield, likely in the δ 25-30 ppm range.
-
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[1]
-
C-H stretching vibrations from the aromatic ring and alkyl groups between 2850-3000 cm⁻¹.
-
C=C stretching vibrations of the aromatic ring around 1500-1600 cm⁻¹.
-
A strong C-O stretching band for the tertiary alcohol at approximately 1150-1250 cm⁻¹.
-
C-O stretching bands for the methoxy groups, likely appearing as strong absorptions in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 196. The fragmentation pattern would likely involve the loss of a methyl group (m/z 181) and the loss of water (m/z 178). A significant peak at m/z 151 could correspond to the [M - C₃H₇O]⁺ fragment.
Research Applications
The primary documented application of this compound is as a crucial building block in the total synthesis of Miltirone. Miltirone is a natural product isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant used in traditional Chinese medicine. Miltirone and its derivatives have been investigated for a range of biological activities, including potential as antitumor agents.[5]
Caption: Role as an intermediate in Miltirone synthesis.
Metabolic and Toxicological Considerations
There is no specific toxicological data available for this compound in the public domain. However, some general predictions can be made based on its chemical structure.
Metabolic Pathways
As a tertiary alcohol, this compound is resistant to oxidation at the carbinol carbon. The primary metabolic pathways for such compounds typically involve:
-
Glucuronidation: The hydroxyl group can undergo conjugation with glucuronic acid, a common phase II metabolic reaction that increases water solubility and facilitates excretion. The steric hindrance around the tertiary alcohol may slow the rate of this process compared to primary or secondary alcohols.[5]
-
O-Demethylation: The methoxy groups on the aromatic ring are susceptible to enzymatic O-demethylation by cytochrome P450 enzymes, leading to the formation of phenolic metabolites. These metabolites can then undergo further conjugation.
-
Aromatic Hydroxylation: The aromatic ring itself can be hydroxylated, although this is generally a less favorable pathway compared to O-demethylation.
Toxicological Profile
The toxicological profile of this compound has not been experimentally determined. A Safety Data Sheet from a commercial supplier indicates that the compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3] Any handling of this research chemical should be conducted with appropriate personal protective equipment in a well-ventilated fume hood.
Conclusion
This compound is a valuable research chemical, primarily recognized for its role as an intermediate in the synthesis of the biologically active natural product, Miltirone. While comprehensive experimental data for this specific molecule is not widely published, its synthesis can be reliably approached using a Grignard reaction with 2,3-dimethoxyphenylmagnesium bromide and acetone. Its analytical characteristics can be predicted with a reasonable degree of accuracy based on fundamental principles of spectroscopy. Further research is warranted to fully elucidate its metabolic fate, toxicological profile, and potential for other applications in medicinal chemistry and materials science.
References
Sources
- 1. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
safety and handling of 2-(2,3-Dimethoxyphenyl)propan-2-ol
An In-depth Technical Guide to the Safety and Handling of 2-(2,3-Dimethoxyphenyl)propan-2-ol
Introduction
This compound is a tertiary alcohol that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. It is noted as an intermediate in the synthesis of Miltirone, an active component in Salvia miltiorrhiza investigated for its potential as a phytotherapeutic agent.[1] Its structure, featuring a substituted aromatic ring and a tertiary alcohol functional group, dictates its reactivity and also necessitates a thorough understanding of its safety profile for proper handling.
This guide is designed for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the chemical properties, hazards, and safe handling procedures for this compound, grounded in established laboratory safety principles and data extrapolated from structurally similar compounds.
Compound Identification and Physicochemical Properties
Correctly identifying a chemical and understanding its physical properties are the foundation of laboratory safety and experimental success.
-
IUPAC Name: this compound
-
Synonyms: 2-(2,3-dimethoxyphenyl)-2-propanol
-
Molecular Formula: C₁₁H₁₆O₃[3]
-
Molecular Weight: 196.24 g/mol [3]
The key structural features—a dimethoxy-substituted benzene ring and a propan-2-ol group—confer specific chemical characteristics that influence its handling and storage requirements.
| Property | Value | Source |
| Physical Form | Solid | |
| Boiling Point | 97 °C (at 0.5 Torr) | [3] |
| Density | 1.060 ± 0.06 g/cm³ | [3] |
| InChI Key | QBHYYRNYYWZERD-UHFFFAOYSA-N | |
| Storage Temperature | Refrigerator (2-8°C) |
Hazard Identification and Risk Assessment
A primary supplier indicates the following GHS hazard classifications for this compound.
| GHS Information | Description |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |
Expert Analysis of Hazards:
-
Oral Toxicity (H302): The "Harmful if swallowed" classification necessitates preventing ingestion by any means. This includes avoiding pipetting by mouth and ensuring hands are thoroughly washed after handling, especially before consuming food or drink.[4]
-
Skin and Eye Irritation (H315, H319): As with many organic chemicals, direct contact with skin and eyes can cause significant irritation.[5] The seriousness of the eye irritation warning (H319) mandates the use of chemical splash goggles as a minimum level of eye protection.[6][7]
-
Respiratory Irritation (H335): The potential for respiratory irritation means that this compound, particularly if in powdered form or if vapors are generated, must be handled in a well-ventilated area, preferably within a certified laboratory chemical hood.[6][8]
-
Flammability: While not explicitly classified as flammable, its structural similarity to propan-2-ol and its organic nature suggest it should be treated as a combustible solid.[9] Vapors may form flammable mixtures with air, especially upon heating.[10][11] Therefore, it is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[9][12]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing risk. This is often visualized as the "Hierarchy of Controls."
Caption: Hierarchy of Controls applied to handling the target compound.
3.1 Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood to mitigate inhalation risks (H335).[6][8]
3.2 Personal Protective Equipment (PPE) The minimum required PPE when handling this compound includes:
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes and dust, in line with the H319 "Causes serious eye irritation" warning.[6][7]
-
Hand Protection: Nitrile gloves are recommended for incidental contact. They should be inspected before use and changed immediately if contamination is suspected.[4][8] Never wear gloves outside the laboratory or when handling common items like doorknobs.[4]
-
Body Protection: A flame-resistant lab coat must be worn and kept buttoned. Long pants and closed-toe shoes are required to protect the skin.[6][8]
3.3 Hygiene Practices
-
Avoid eating, drinking, or smoking in the laboratory.[7][13]
-
Wash hands thoroughly with soap and water after handling the chemical, even after wearing gloves.[4]
-
Do not pipette by mouth.[4]
-
Keep work areas clean and uncluttered to prevent spills.[7]
Storage and Disposal
4.1 Storage
-
Conditions: Store in a tightly closed container in a refrigerator (2-8°C) as recommended by suppliers.
-
Incompatibilities: Based on general principles for alcohols, store separately from strong oxidizing agents and strong acids.[5][10]
-
Ventilation: Store in a well-ventilated area designated for chemical storage.
4.2 Disposal
-
Waste Stream: Dispose of this compound and any contaminated materials as hazardous organic chemical waste.
-
Containers: Use designated "Organic Liquid" or "Solid Organic Waste" containers.[8] Do not mix with incompatible waste streams.
-
Regulations: All disposal must adhere to local, state, and federal regulations. Never dispose of organic substances down the laboratory drain.[8]
Emergency Procedures
5.1 Spills
-
Alert personnel in the immediate area and evacuate if necessary.
-
For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite), and sweep it into a suitable container for disposal.[5]
-
Prevent the spill from entering drains.
-
Ensure the area is well-ventilated during cleanup.
5.2 Fire
-
This compound is a combustible solid. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[9][14] Do not use a direct water jet, as it may spread the fire.[9]
-
If a fire occurs, evacuate the area and contact emergency services.
5.3 First Aid
-
Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][14]
-
Skin Contact (H315): Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[14]
-
Inhalation (H335): Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Ingestion (H302): Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]
Application in Synthesis: A Methodological Overview
Tertiary alcohols like this compound are commonly synthesized via the Grignard reaction.[15][16][17] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to the carbonyl carbon of a ketone or an ester.[18][19]
To synthesize the title compound, two primary Grignard pathways are logical:
-
Reaction with a Ketone: Adding methylmagnesium bromide (CH₃MgBr) to 1-(2,3-dimethoxyphenyl)ethan-1-one.
-
Reaction with an Ester: Adding an excess of methylmagnesium bromide (at least two equivalents) to methyl 2,3-dimethoxybenzoate.[15][19] The first equivalent adds to form a ketone intermediate, which immediately reacts with a second equivalent to yield the tertiary alcohol after an aqueous workup.[15][19]
The following section details the protocol based on the second pathway, as esters are often more readily available starting materials.
Detailed Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes the synthesis of this compound from methyl 2,3-dimethoxybenzoate and methylmagnesium bromide.
Causality Statement: The Grignard reaction is highly sensitive to moisture and protic solvents, as the strongly basic Grignard reagent will be quenched by protons. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the reaction setup and execution.[15]
Caption: Step-by-step workflow for the synthesis of the target compound.
Materials and Reagents:
-
Methyl 2,3-dimethoxybenzoate
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser (all oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Step-by-Step Methodology:
-
Reaction Setup:
-
Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, all under a positive pressure of an inert gas (N₂ or Ar).
-
Rationale: An inert atmosphere prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.[15]
-
-
Reagent Charging:
-
Via syringe, charge the flask with a solution of methylmagnesium bromide (2.2 equivalents) in diethyl ether.
-
Add anhydrous THF to dilute the reagent and facilitate stirring.
-
Cool the flask to 0°C using an ice bath.
-
Rationale: Cooling the reaction controls the initial exothermic addition and minimizes side reactions.
-
-
Substrate Addition:
-
Dissolve methyl 2,3-dimethoxybenzoate (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the ester solution dropwise to the stirred Grignard reagent over 30-60 minutes, maintaining the internal temperature below 10°C.
-
Rationale: Slow, dropwise addition is critical to control the reaction's exothermicity and prevent the formation of byproducts from localized heating.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion.
-
-
Aqueous Workup (Quenching):
-
Cool the reaction flask back to 0°C in an ice bath.
-
Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and protonate the resulting magnesium alkoxide.
-
Rationale: Saturated NH₄Cl is a weak acid, sufficient to protonate the alkoxide without causing acid-catalyzed elimination (dehydration) of the tertiary alcohol product, which can occur with stronger acids.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
-
Purification:
-
The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
-
References
- Benchchem. (n.d.). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
Winter, A. (n.d.). How Alcohols Are Created Using the Grignard Reaction. Dummies. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
California State University, Bakersfield (CSUB). (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3,4-Dimethoxyphenyl)-2-propanol. National Institutes of Health. Retrieved from [Link]
-
2a biotech. (n.d.). This compound. Retrieved from [Link]
-
Chemical Suppliers. (n.d.). Safety Data Sheet Propan-2-ol Tech. Retrieved from [Link]
-
Loba Chemie. (2016). 2,2-DIMETHOXY PROPANE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Propan-2-ol. Retrieved from [Link]
Sources
- 1. This compound | 153390-68-2 [chemicalbook.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. This compound CAS#: 153390-68-2 [m.chemicalbook.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. csub.edu [csub.edu]
- 7. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. fishersci.ca [fishersci.ca]
- 11. chemos.de [chemos.de]
- 12. lobachemie.com [lobachemie.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Grignard Reaction [organic-chemistry.org]
- 17. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Methodological & Application
experimental protocol for using 2-(2,3-Dimethoxyphenyl)propan-2-ol in a reaction
An In-Depth Guide to the Synthesis and Application of 2-(2,3-Dimethoxyphenyl)propan-2-ol
Abstract
This comprehensive application note provides detailed experimental protocols for the synthesis and subsequent reaction of this compound, a valuable tertiary alcohol and a known intermediate in the synthesis of pharmacologically active compounds like Miltirone[1]. This guide is tailored for researchers in organic synthesis, medicinal chemistry, and drug development. We present a robust protocol for the synthesis of the title compound via the Grignard reaction, followed by a detailed procedure for its application in a classic acid-catalyzed dehydration reaction. The causality behind critical experimental steps, safety considerations, and methods for product characterization are thoroughly discussed to ensure procedural integrity and reproducibility.
Compound Profile: this compound
This compound is a tertiary alcohol characterized by a phenyl ring substituted with two methoxy groups at the 2 and 3 positions. Its structure combines the reactivity of a tertiary alcohol with the electronic properties of a dimethoxy-substituted aromatic system.
| Property | Value | Source |
| CAS Number | 153390-68-2 | [1] |
| Molecular Formula | C₁₁H₁₆O₃ | [2] |
| Molecular Weight | 196.25 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 97 °C (at 0.5 Torr) | [2] |
| Storage | Store in refrigerator |
Safety Information: The compound should be handled with appropriate personal protective equipment (PPE). It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
Part 1: Synthesis of this compound via Grignard Reaction
Introduction & Mechanistic Overview
The Grignard reaction is a cornerstone of organic synthesis for its efficacy in forming carbon-carbon bonds. The synthesis of a tertiary alcohol is a classic application, achieved by the nucleophilic addition of a Grignard reagent to a ketone[3][4][5][6].
The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), acts as a potent source of the methyl carbanion (CH₃⁻)[6][7]. This nucleophile attacks the electrophilic carbonyl carbon of 2',3'-dimethoxyacetophenone. The carbon-oxygen π-bond is broken, forming a magnesium alkoxide intermediate[8][9].
-
Acidic Workup: The reaction is quenched with a mild acid (e.g., saturated aqueous ammonium chloride or dilute HCl), which protonates the alkoxide intermediate to yield the final tertiary alcohol product[3][10].
The entire reaction must be conducted under strictly anhydrous (water-free) conditions. Grignard reagents are extremely strong bases and will readily react with any protic source, such as water or alcohols, which would consume the reagent and inhibit the desired reaction[7][11].
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol: Grignard Synthesis
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 2',3'-Dimethoxyacetophenone | 180.20 | 5.0 g | 27.7 |
| Methylmagnesium Bromide (3.0 M in Ether) | - | 11.1 mL | 33.3 (1.2 eq) |
| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |
| Saturated aq. NH₄Cl | - | 50 mL | - |
| Ethyl Acetate | 88.11 | 150 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Setup: Assemble a 250 mL three-necked, round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried to remove any traces of water.
-
Reagent Addition: Under a positive pressure of nitrogen or argon, charge the flask with 11.1 mL (33.3 mmol) of 3.0 M methylmagnesium bromide solution in diethyl ether. Cool the flask to 0 °C using an ice-water bath.
-
Ketone Addition: Dissolve 5.0 g (27.7 mmol) of 2',3'-dimethoxyacetophenone in 40 mL of anhydrous diethyl ether in the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent over 30 minutes. The slow addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Cool the flask back to 0 °C and slowly add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. This step hydrolyzes the magnesium alkoxide and neutralizes any excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (50 mL each). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure tertiary alcohol.
Expected Characterization Data
-
¹H NMR: Expect to see singlets for the two distinct methoxy groups (~3.8-3.9 ppm), a singlet for the two equivalent methyl groups of the propan-2-ol moiety (~1.6 ppm), aromatic proton signals in their characteristic region (~6.8-7.2 ppm), and a broad singlet for the hydroxyl proton (-OH) which may be exchangeable with D₂O.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the two methoxy carbons, the quaternary carbon bearing the hydroxyl group, and the two equivalent methyl carbons.
-
IR Spectroscopy: A characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.
Part 2: Application in Acid-Catalyzed Dehydration
Introduction & Mechanistic Overview
The dehydration of tertiary alcohols is a classic elimination reaction that proceeds readily under acidic conditions to form alkenes[12]. The reaction follows an E1 (Elimination, Unimolecular) mechanism, which is favored by tertiary substrates due to the stability of the resulting carbocation intermediate[13][14][15].
The E1 mechanism involves three key steps[13]:
-
Protonation: The hydroxyl group of the alcohol is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into an excellent leaving group (H₂O).
-
Carbocation Formation: The protonated alcohol dissociates, losing a molecule of water to form a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.
-
Deprotonation: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon adjacent (β-carbon) to the carbocation, forming a double bond and regenerating the acid catalyst.
Experimental Workflow: Dehydration Reaction
Caption: Workflow for the acid-catalyzed dehydration of a tertiary alcohol.
Protocol: Dehydration
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 196.25 | 2.0 g | 10.2 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | ~0.5 mL | (Catalytic) |
| Diethyl Ether | 74.12 | 100 mL | - |
| Saturated aq. NaHCO₃ | 84.01 | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2.0 g (10.2 mmol) of this compound.
-
Catalyst Addition: Cautiously add 0.5 mL of concentrated sulfuric acid to the flask while stirring. The addition of strong acid is highly exothermic and should be done slowly.
-
Reaction: Heat the mixture in an oil bath at 80-100 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the starting alcohol.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing 50 mL of ice water.
-
Neutralization: Slowly add saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases, indicating that the acid has been neutralized.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether (30-40 mL each).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the organic solution under reduced pressure to yield the crude alkene product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using hexane as the eluent) to isolate the desired alkene.
Expected Characterization Data
-
¹H NMR: The most significant changes will be the disappearance of the singlet for the two equivalent methyl groups and the hydroxyl proton. New signals will appear corresponding to the vinylic protons of the newly formed double bond and the methyl groups attached to it.
-
IR Spectroscopy: The broad O-H stretch at 3200-3600 cm⁻¹ will disappear. A new, sharp peak will appear around 1640-1680 cm⁻¹ corresponding to the C=C double bond stretch.
References
- JoVE. (2025).
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols.
- Quora. (2017).
- Study.com. (n.d.).
- Chad's Prep. (n.d.). Synthesis of Alcohols; Grignard Addition.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- The Organic Chemistry Tutor. (2020). Alcohol Dehydration Part 1: Overview and Mechanisms. YouTube.
- BenchChem. (n.d.). Reactivity and Mechanism of 2',6'-Dimethoxyacetophenone: An In-depth Technical Guide.
- Chemistry LibreTexts. (2024). Alcohols from Carbonyl Compounds - Grignard Reagents.
- Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
- Adichemistry. (n.d.).
- ChemicalBook. (2023). This compound.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- ChemicalBook. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Chemistry LibreTexts. (2023). Grignard Reagents.
Sources
- 1. This compound | 153390-68-2 [chemicalbook.com]
- 2. This compound CAS#: 153390-68-2 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. adichemistry.com [adichemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 14. quora.com [quora.com]
- 15. study.com [study.com]
Applications of 2-(2,3-Dimethoxyphenyl)propan-2-ol in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: While 2-(2,3-Dimethoxyphenyl)propan-2-ol is commercially available, a review of current scientific literature reveals a notable scarcity of specific, documented applications for this particular isomer in organic synthesis. However, its structural features—a tertiary alcohol susceptible to carbocation formation and an electron-rich aromatic ring—allow for informed predictions of its reactivity and potential utility. This guide will, therefore, focus on these potential applications, drawing parallels with the well-documented chemistry of its isomers and related compounds. The protocols provided are illustrative and based on established methodologies for analogous transformations.
Introduction
This compound is a tertiary benzylic alcohol. The presence of two methoxy groups at the 2- and 3-positions of the phenyl ring significantly activates it towards electrophilic substitution and influences the stability of potential cationic intermediates. This unique substitution pattern, compared to its more commonly cited 3,5- and 3,4-dimethoxy isomers, offers a distinct electronic and steric environment for chemical transformations.
Key Structural Features and Predicted Reactivity:
-
Tertiary Alcohol: The hydroxyl group is prone to protonation under acidic conditions, followed by the loss of water to form a stable tertiary carbocation. This property is the basis for its potential use in protecting group chemistry and as a precursor for electrophilic aromatic substitution reactions.
-
Electron-Rich Phenyl Ring: The two methoxy groups are strong electron-donating groups, activating the aromatic ring towards electrophilic attack. The primary sites of substitution are predicted to be the positions para and ortho to the activating groups, with sterics playing a significant role.
-
Steric Hindrance: The ortho-methoxy group, in conjunction with the bulky propan-2-ol substituent, may exert significant steric influence on incoming electrophiles, potentially leading to regioselective reactions.
I. Potential Application as an Acid-Labile Protecting Group
The formation of a stable tertiary carbocation upon acid-catalyzed dehydration makes this compound a candidate for the protection of alcohols, thiols, and other nucleophilic functional groups. The resulting ether or thioether would be readily cleaved under mild acidic conditions, a desirable feature in multi-step synthesis.
Mechanistic Rationale
The protection mechanism involves the acid-catalyzed generation of the 2-(2,3-dimethoxyphenyl)prop-2-yl cation, which is then trapped by a nucleophile (e.g., an alcohol). The deprotection is the reverse process, initiated by protonation of the ether oxygen followed by elimination of the alcohol and regeneration of the carbocation, which is then quenched.
Caption: Proposed mechanism for alcohol protection and deprotection.
Illustrative Protocol: Protection of a Primary Alcohol
This protocol is adapted from standard procedures for similar acid-labile protecting groups.
Materials:
-
This compound
-
Primary alcohol to be protected
-
Anhydrous Dichloromethane (DCM)
-
Pyridinium p-toluenesulfonate (PPTS) or other mild acid catalyst
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary alcohol (1.0 eq) and this compound (1.5 eq) in anhydrous DCM, add a catalytic amount of PPTS (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the protected alcohol.
Quantitative Data for Analogous Protecting Groups:
| Protecting Group Precursor | Typical Catalyst | Deprotection Conditions | Reference |
| 2-Phenylpropan-2-ol | Pyridinium p-toluenesulfonate | Acetic acid in THF/water | Greene's Protective Groups in Organic Synthesis |
| 4-Methoxy-triphenylmethanol | Trifluoroacetic acid | Dilute HCl in THF | Greene's Protective Groups in Organic Synthesis |
II. Application as a Building Block in Electrophilic Aromatic Substitution
The electron-rich nature of the dimethoxyphenyl ring makes this compound a potential substrate for various electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylations and acylations, nitration, and halogenation. The tertiary alcohol can serve as a latent electrophile under acidic conditions.
Friedel-Crafts Alkylation with an Alkene
In the presence of a strong acid, this compound can generate a carbocation that can then be used to alkylate another aromatic ring or an alkene.
Caption: Potential Friedel-Crafts alkylation pathways.
Illustrative Protocol: Nitration of the Aromatic Ring
This protocol outlines a potential regioselective nitration, a common transformation for activated aromatic compounds.
Materials:
-
This compound
-
Acetic anhydride
-
Fuming nitric acid
-
Dichloromethane (DCM)
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in acetic anhydride in a round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a solution of fuming nitric acid in DCM dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into ice-water and stir vigorously.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
While direct, published applications of this compound are limited, its chemical structure suggests a range of potential uses in organic synthesis. Its utility as an acid-labile protecting group and as a reactive substrate in electrophilic aromatic substitutions are two promising areas for future investigation. The protocols and mechanistic insights provided herein, based on the established chemistry of analogous compounds, offer a foundational framework for researchers interested in exploring the synthetic potential of this unique molecule. Further experimental validation is necessary to fully characterize its reactivity and establish its role in the synthetic chemist's toolbox.
References
There are no specific references detailing the applications of this compound. The provided information and protocols are based on general principles of organic chemistry and established procedures for structurally similar compounds.
Application Notes & Protocols: 2-(2,3-Dimethoxyphenyl)propan-2-ol as a Versatile Tertiary Alcohol Intermediate in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and application of 2-(2,3-dimethoxyphenyl)propan-2-ol, a key tertiary alcohol building block in medicinal chemistry. We present a detailed, field-proven protocol for its synthesis via the Grignard reaction, emphasizing the rationale behind critical process parameters to ensure reproducibility and high yield. Furthermore, we explore its utility as a precursor for further molecular elaboration, a crucial aspect in the discovery and development of novel pharmaceutical agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Introduction: The Strategic Importance of Substituted Tertiary Alcohols
In the landscape of pharmaceutical synthesis, the strategic introduction of sterically hindered functional groups is a cornerstone of modern drug design. Tertiary alcohols, such as this compound, are particularly valuable intermediates. The gem-dimethyl carbinol moiety provides a stable, sterically defined scaffold that can influence the pharmacokinetic and pharmacodynamic properties of a final active pharmaceutical ingredient (API). The 2,3-dimethoxy substitution pattern on the phenyl ring offers specific electronic properties and potential hydrogen bonding interactions, making it an attractive fragment for probing receptor binding pockets.
This intermediate is a precursor for creating more complex structures, often serving as a starting point for dehydration reactions to yield alkenes, or for transformations into other functional groups necessary for coupling reactions in a larger synthetic scheme. Its robust synthesis and predictable reactivity make it a reliable component in multi-step pharmaceutical manufacturing.
Synthesis of this compound via Grignard Reaction
The most reliable and scalable method for preparing this compound is the nucleophilic addition of a methyl Grignard reagent to a suitable carbonyl precursor, such as methyl 2,3-dimethoxybenzoate. This classic organometallic reaction forms a new carbon-carbon bond, establishing the characteristic tertiary alcohol.[1][2]
Causality of the Experimental Design: The Grignard reaction is notoriously sensitive to moisture and protic solvents, as the highly basic Grignard reagent (functionally a carbanion equivalent) will readily react with acidic protons from water or alcohols, quenching the reagent and reducing the yield.[1][3] Therefore, the entire protocol is designed around maintaining strictly anhydrous (dry) conditions. The use of anhydrous diethyl ether or tetrahydrofuran (THF) is critical, as these solvents are aprotic and effectively solvate the Grignard reagent. Two equivalents of the Grignard reagent are required when starting from an ester: the first adds to the carbonyl to form a ketone intermediate (after the methoxide is eliminated), and the second equivalent adds to the newly formed ketone to yield the tertiary alcohol.[2][4]
Experimental Protocol: Synthesis
Materials & Reagents:
-
Methyl 2,3-dimethoxybenzoate
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution[5]
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a gas inlet for inert gas (N₂ or Ar). Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere to remove any adsorbed moisture.[5]
-
Reagent Charging: To the flask, add methyl 2,3-dimethoxybenzoate (1.0 eq). Dissolve it in 150 mL of anhydrous diethyl ether.
-
Grignard Addition: Cool the solution to 0°C using an ice bath. Slowly add methylmagnesium bromide (2.2 eq) dropwise from the dropping funnel over 30 minutes. Maintain the temperature below 10°C during the addition to control the exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Cautiously and slowly add saturated aqueous NH₄Cl solution (100 mL) dropwise to quench the excess Grignard reagent and the alkoxide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing & Drying: Combine all organic layers and wash with saturated brine solution (100 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a solid.[6]
Data Summary: Synthesis Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | Methyl 2,3-dimethoxybenzoate | Commercially available carbonyl precursor. |
| Reagent | Methylmagnesium Bromide | Provides the nucleophilic methyl groups. |
| Stoichiometry | 1 : 2.2 (Ester : Grignard) | Two equivalents are mechanistically required; a slight excess ensures complete reaction.[2] |
| Solvent | Anhydrous Diethyl Ether | Aprotic solvent essential for Grignard reagent stability.[1] |
| Temperature | 0°C to Room Temp. | Initial cooling controls the exothermic addition; warming ensures reaction completion. |
| Reaction Time | ~2-3 hours | Typical duration for complete conversion, monitored by TLC. |
| Work-up | Saturated NH₄Cl quench | Mildly acidic quench protonates the alkoxide without causing side reactions. |
| Expected Yield | 85-95% (after purification) | High-yielding and reliable transformation. |
Diagram: Synthesis Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Application: A Precursor for Further Elaboration
The synthetic value of this compound lies in its potential for further transformation. The tertiary alcohol can be a challenging functional group to derivatize directly due to steric hindrance. However, it serves as an excellent precursor for elimination reactions to form a terminal alkene, which is a highly versatile functional group for subsequent reactions like hydroboration-oxidation, epoxidation, or Heck coupling.
Protocol: Dehydration to 2-(2,3-Dimethoxyphenyl)prop-1-ene
Causality of the Experimental Design: Acid-catalyzed dehydration of a tertiary alcohol proceeds via an E1 mechanism. The alcohol's hydroxyl group is protonated by a strong acid, forming a good leaving group (water). Departure of the water molecule generates a stable tertiary carbocation. A weak base (like water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. Using a strong, non-nucleophilic acid like sulfuric acid or phosphoric acid is preferred to minimize competing substitution (Sₙ1) reactions.
Procedure:
-
Setup: In a round-bottom flask equipped with a stir bar and a condenser, add this compound (1.0 eq).
-
Acid Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).
-
Reaction: Heat the mixture gently to 50-60°C and stir for 1-2 hours. Monitor the formation of the alkene product by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure 2-(2,3-dimethoxyphenyl)prop-1-ene.
Diagram: Synthetic Utility Pathway
Sources
Application Notes and Protocols: Unveiling the Reaction Mechanisms of 2-(2,3-Dimethoxyphenyl)propan-2-ol
Introduction: Strategic Importance of 2-(2,3-Dimethoxyphenyl)propan-2-ol in Medicinal Chemistry
This compound is a tertiary alcohol that serves as a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. Its strategic importance is highlighted by its role as a precursor to Miltirone, an active component isolated from Salvia miltiorrhiza. Miltirone has shown potential as a phytotherapeutic agent for alcohol dependence by inhibiting the ethanol withdrawal-induced increase of GABAA receptor α4 subunit mRNA in hippocampal neurons.[1] The dimethoxy-substituted phenyl ring and the tertiary alcohol functionality offer a versatile platform for a variety of chemical transformations, making a thorough understanding of its reaction mechanisms essential for researchers and drug development professionals.
This guide provides an in-depth exploration of the synthesis and key reaction mechanisms of this compound, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Core Reactivity and Mechanistic Landscape
The chemical behavior of this compound is primarily dictated by two key features: the electron-rich dimethoxy-substituted aromatic ring and the tertiary alcohol. These functionalities predispose the molecule to two major reaction pathways:
-
Synthesis via Grignard Reaction: The most direct and efficient method for the construction of the this compound scaffold is through a Grignard reaction. This powerful carbon-carbon bond-forming reaction allows for the precise installation of the tertiary alcohol group.[2]
-
Acid-Catalyzed Dehydration: The tertiary alcohol is susceptible to elimination reactions under acidic conditions, leading to the formation of alkenes. The regioselectivity and stereoselectivity of this dehydration are of significant interest for subsequent synthetic transformations.[3][4]
This document will dissect these core reactions, providing both the theoretical framework and practical, step-by-step protocols.
Synthesis of this compound via Grignard Reaction
The synthesis of this compound is most effectively achieved through the addition of a methylmagnesium halide (a Grignard reagent) to 2',3'-dimethoxyacetophenone. This nucleophilic addition to the carbonyl group is a cornerstone of organic synthesis.[1][5]
Reaction Mechanism: A Step-by-Step Analysis
The Grignard reaction proceeds through a well-established mechanism involving the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone.
Step 1: Formation of the Grignard Reagent Methylmagnesium bromide is typically prepared by reacting methyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).
Step 2: Nucleophilic Addition The highly polar carbon-magnesium bond of the Grignard reagent attacks the carbonyl carbon of 2',3'-dimethoxyacetophenone. The electron pair from the C-Mg bond forms a new C-C bond, and the pi electrons of the carbonyl group move to the oxygen atom, forming a magnesium alkoxide intermediate.
Step 3: Protonation The reaction is quenched with an aqueous acid (e.g., dilute HCl or NH4Cl solution) to protonate the magnesium alkoxide, yielding the final tertiary alcohol, this compound.
Visualizing the Synthesis: Grignard Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2',3'-Dimethoxyacetophenone
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux until most of the magnesium has reacted.
-
Addition of Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 2',3'-dimethoxyacetophenone (1.0 equivalent) in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Quenching: The reaction mixture is cooled again to 0 °C and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Expected Yield: 85-95%
Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to two methoxy groups, aromatic protons, and two methyl groups. A singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the quaternary carbinol carbon, aromatic carbons, methoxy carbons, and methyl carbons. |
| IR (Infrared) | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol.[6] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (196.24 g/mol ).[7] |
Acid-Catalyzed Dehydration of this compound
The dehydration of tertiary alcohols under acidic conditions is a classic elimination reaction that proceeds through a carbocation intermediate (E1 mechanism).[4] This reaction is a valuable tool for the synthesis of alkenes.
Reaction Mechanism: An E1 Pathway
The acid-catalyzed dehydration of this compound follows a stepwise mechanism:
Step 1: Protonation of the Hydroxyl Group The lone pair of electrons on the hydroxyl oxygen attacks a proton from the acid catalyst (e.g., sulfuric acid or phosphoric acid), forming a protonated alcohol (an alkyloxonium ion). This converts the poor leaving group (-OH) into an excellent leaving group (H₂O).[3]
Step 2: Formation of a Tertiary Carbocation The protonated hydroxyl group departs as a water molecule, leaving behind a relatively stable tertiary carbocation. The stability of this carbocation is enhanced by hyperconjugation with the adjacent methyl groups and resonance with the electron-rich aromatic ring.
Step 3: Deprotonation to Form the Alkene A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation. This results in the formation of a double bond and regenerates the acid catalyst. Due to the presence of two equivalent methyl groups, the deprotonation will lead to a single major alkene product.
Visualizing the Dehydration: E1 Mechanism
Caption: The E1 mechanism for the acid-catalyzed dehydration of this compound.
Experimental Protocol: Dehydration of this compound
Materials:
-
This compound
-
Concentrated sulfuric acid or phosphoric acid
-
Anhydrous calcium chloride or sodium sulfate
-
Saturated sodium bicarbonate solution
-
Standard distillation apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, place this compound and a catalytic amount of concentrated sulfuric acid or phosphoric acid (typically 5-10 mol%).[8]
-
Dehydration and Distillation: Heat the mixture gently. The alkene product, being more volatile than the starting alcohol, will distill out of the reaction mixture along with water. Collect the distillate in a receiving flask cooled in an ice bath.
-
Work-up: Transfer the distillate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Then, wash with water and brine.
-
Drying and Isolation: Separate the organic layer and dry it over anhydrous calcium chloride or sodium sulfate. Filter or decant the dried liquid to obtain the crude alkene product.
-
Purification: The product can be further purified by fractional distillation.
Expected Product: 2-(2,3-Dimethoxyphenyl)propene
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 70-85% | General for tertiary alcohol dehydration[4] |
| Reaction Temp. | 80-120 °C | General for tertiary alcohol dehydration[4] |
| Catalyst Load. | 5-10 mol% | [8] |
Applications in Drug Development and Beyond
The primary product of the dehydration reaction, 2-(2,3-dimethoxyphenyl)propene, is a valuable building block for further synthetic elaborations. The exocyclic double bond can undergo a variety of transformations, including:
-
Hydrogenation: to produce the corresponding saturated alkyl derivative.
-
Oxidative cleavage: to yield a ketone.
-
Polymerization: to form novel polymeric materials.
The ability to functionalize the aromatic ring of this compound or its dehydrated product through electrophilic aromatic substitution opens up avenues for the synthesis of a diverse library of compounds for biological screening. The electron-donating methoxy groups activate the ring towards substitution, primarily at the positions ortho and para to them.[9]
Conclusion
This compound is a synthetically versatile molecule with significant potential in medicinal chemistry and materials science. A comprehensive understanding of its synthesis via the Grignard reaction and its reactivity in acid-catalyzed dehydration is paramount for its effective utilization. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this valuable building block in their synthetic endeavors. The self-validating nature of these protocols, grounded in well-established chemical principles, ensures a high degree of reproducibility and success in the laboratory.
References
-
PubChem. 2-(3-Methoxyphenyl)-2-propanol. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of propan-2-ol. [Link]
-
Wikipedia. 1,2-Dimethoxybenzene. [Link]
-
Chemguide. Dehydration of alcohols. [Link]
-
Chegg. Solved Grignard Reaction Experimental Objective. [Link]
-
MDPI. Molecules, Volume 19, Issue 12 (December 2014). [Link]
-
Chemistry LibreTexts. The Dehydration of Propan-2-ol. [Link]
-
Chemguide. dehydration of more complicated alcohols. [Link]
- Google Patents. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.
-
YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]
-
MDPI. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]
-
PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols. [Link]
-
SpectraBase. 2-(3-Methoxyphenyl)propan-2-ol - Optional[MS (GC)] - Spectrum. [Link]
-
NIH. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. [Link]
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
-
Iiste.org. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
- Google Patents.
-
Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum. [Link]
-
MDPI. Special Issue : Synthesis of Bioactive Compounds: Volume II. [Link]
- Google Patents. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
-
ResearchGate. Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. [Link]
- Google Patents. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
- Google Patents. TWI500597B - New process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
Sources
- 1. Grignard Reagents [chemed.chem.purdue.edu]
- 2. Grignard Reagents [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Grignard Reagents | Thermo Fisher Scientific - IE [thermofisher.com]
- 6. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. echemi.com [echemi.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The 2-(2,3-Dimethoxyphenyl)propan-2-yl (DMPP) Group for the Protection of Alcohols
Introduction: Navigating Selectivity in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is not merely an expedient but a foundational principle for achieving chemoselectivity.[1][2] A protecting group temporarily masks a reactive functional group, rendering it inert to specific reaction conditions while transformations are carried out elsewhere in the molecule.[1] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reagents, and, crucially, easy to remove selectively under mild conditions without affecting the rest of the molecule.[2]
Acid-labile protecting groups are a cornerstone of this strategy, particularly for the protection of alcohols.[3] These groups are designed to be cleaved under acidic conditions, often by forming a stabilized cationic intermediate.[4] This guide introduces the 2-(2,3-dimethoxyphenyl)propan-2-yl group (DMPP) , an emerging acid-labile protecting group for alcohols. Its unique structure, featuring a tertiary benzylic carbon and two electron-donating methoxy groups on the aromatic ring, confers a high degree of acid sensitivity, allowing for exceptionally mild deprotection conditions. This attribute positions the DMPP group as a valuable tool for orthogonal protection schemes in the synthesis of complex molecules like pharmaceuticals and natural products.[1][3]
Core Principles of the DMPP Protecting Group
The utility of the DMPP group stems from the pronounced stability of the tertiary benzylic carbocation that is formed during both its introduction and its removal. The 2,3-dimethoxy substitution pattern provides significant electronic stabilization through resonance, making the formation of this cation highly favorable under acidic conditions.
Mechanism of Protection
The protection of an alcohol (R-OH) with 2-(2,3-dimethoxyphenyl)propan-2-ol proceeds via an acid-catalyzed SN1-type reaction. Protonation of the tertiary hydroxyl group of the DMPP reagent by a catalytic amount of acid leads to the loss of water and formation of the highly stabilized 2-(2,3-dimethoxyphenyl)propan-2-yl carbocation. This electrophilic intermediate is then trapped by the nucleophilic alcohol to be protected, forming the corresponding DMPP ether.
Figure 1: Mechanism for the acid-catalyzed protection of an alcohol with the DMPP group.
Mechanism of Deprotection
The cleavage of a DMPP ether is the reverse of the protection step and is achieved under mild acidic conditions. Protonation of the ether oxygen initiates the cleavage, which again proceeds through the formation of the stable DMPP carbocation, releasing the free alcohol. The carbocation is then quenched by water or another nucleophile present in the medium. The high stability of this cation is the reason why very mild acids (e.g., dilute trifluoroacetic acid, or even Lewis acids in moist solvents) can be employed for deprotection.[4][5]
Figure 2: Mechanism for the acid-catalyzed deprotection of a DMPP-protected alcohol.
Application Notes
Advantages of the DMPP Group
-
Extreme Acid Lability: The DMPP group is significantly more acid-labile than other benzyl-type ethers like p-methoxybenzyl (PMB) or even 3,4-dimethoxybenzyl (DMPM).[6][7] This allows for its removal under conditions that leave many other acid-sensitive groups (e.g., Boc, TBDMS, THP) intact, enabling fine-tuned orthogonal strategies.[8]
-
Orthogonality to Oxidative and Hydrogenolytic Cleavage: Unlike standard benzyl (Bn) or PMB ethers, the DMPP group is introduced to create a tertiary ether. It is not susceptible to cleavage by standard hydrogenolysis (e.g., H₂, Pd/C) or the oxidative conditions typically used for PMB/DMPM removal (e.g., DDQ, CAN).[6][9] This provides a distinct and complementary deprotection pathway.
-
Mild Introduction: The protection reaction can be catalyzed by weak acids, minimizing the risk of side reactions with sensitive substrates.
Comparative Stability
The key to strategic synthesis is understanding the relative lability of different protecting groups. The DMPP group occupies a unique position at the high end of acid sensitivity.
| Protecting Group | Common Abbreviation | Cleavage Conditions | Relative Acid Lability |
| 2-(2,3-Dimethoxyphenyl)propan-2-yl | DMPP | Very Mild Acid (e.g., 1% TFA, cat. TfOH) | Very High |
| Trityl | Tr | Mild Acid (e.g., AcOH, dilute HCl) | High |
| Dimethoxytrityl | DMT | Very Mild Acid (e.g., dichloroacetic acid) | Very High |
| p-Methoxybenzyl | PMB / MPM | Strong Acid, Oxidation (DDQ), Hydrogenolysis | Moderate |
| 3,4-Dimethoxybenzyl | DMPM / DMB | Milder Acid, Milder Oxidation (DDQ) | Moderate-High[7][9] |
| Tetrahydropyranyl | THP | Mild Acid (e.g., PPTS, AcOH) | Moderate |
| tert-Butyldimethylsilyl | TBDMS | Acid, Fluoride sources (TBAF) | Low-Moderate |
| Benzyl | Bn | Hydrogenolysis, Strong Acid | Low |
Experimental Protocols
Figure 3: General experimental workflow for the protection and deprotection of alcohols using the DMPP group.
Protocol 1: Synthesis of this compound (DMPP-OH)
The protecting group precursor is readily synthesized via the addition of a methyl Grignard reagent to methyl 2,3-dimethoxybenzoate.
-
Reagents & Materials:
-
Methyl 2,3-dimethoxybenzoate
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer
-
-
Procedure:
-
Dissolve methyl 2,3-dimethoxybenzoate (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide (2.2 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure solid or oil.[10]
-
Protocol 2: General Procedure for DMPP Protection of a Primary Alcohol
-
Reagents & Materials:
-
Substrate alcohol (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Camphorsulfonic acid (CSA) or pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Anhydrous dichloromethane (DCM) or dichloroethane (DCE)
-
Molecular sieves (4 Å, activated)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
To a solution of the alcohol in anhydrous DCM, add this compound and activated 4 Å molecular sieves.
-
Add the acid catalyst (e.g., CSA) in one portion.
-
Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Filter the mixture to remove molecular sieves, and transfer the filtrate to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting DMPP ether by flash column chromatography.
-
Protocol 3: General Procedure for Deprotection of a DMPP Ether
-
Reagents & Materials:
-
DMPP-protected alcohol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the DMPP-protected alcohol in DCM.
-
Cool the solution to 0 °C.
-
Add a dilute solution of TFA in DCM (e.g., 1% v/v) dropwise until TLC analysis shows complete consumption of the starting material. This step is often very rapid (5-15 minutes).
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the deprotected alcohol by flash column chromatography if necessary.
-
References
-
Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Fiveable. Retrieved from [Link][3]
-
Wikipedia. (2023). Protecting group. In Wikipedia. Retrieved from [Link][1]
-
ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from [Link][4]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. Retrieved from [Link][6]
-
University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link][2]
-
Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028.[7]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link][8]
-
Lookchem. (n.d.). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. Retrieved from [Link][9]
-
Bentham Science. (n.d.). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Retrieved from [Link][5]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate | Bentham Science [eurekaselect.com]
- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem [lookchem.com]
- 10. 2-(2,5-dimethoxyphenyl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: The Role of Dimethoxyphenyl Moieties in Asymmetric Catalysis
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals
Introduction: From Structural Motif to Catalytic Function
While 2-(2,3-Dimethoxyphenyl)propan-2-ol is not recognized as a catalyst in its own right, its core structural feature—the dimethoxyphenyl group—is a cornerstone in the architecture of highly effective chiral ligands for asymmetric catalysis. In modern synthetic chemistry, particularly in the pharmaceutical industry, the ability to control the three-dimensional arrangement of atoms (stereochemistry) is paramount. Chiral ligands, when coordinated to a transition metal, create a chiral environment that can direct a chemical reaction to produce one enantiomer of a product over its mirror image.
The dimethoxyphenyl unit is particularly valuable in a class of ligands known as atropisomeric biaryl phosphines. The steric hindrance provided by the methoxy groups restricts free rotation around the biaryl bond, leading to stable, separable enantiomers (axial chirality). This locked, chiral scaffold creates a well-defined pocket around the metal center, enabling high levels of stereocontrol.
This guide will focus on a prominent example, (R)- or (S)-MeO-BIPHEP , a C₂-symmetric bisphosphine ligand, to illustrate the catalytic applications derived from the dimethoxyphenyl motif. We will explore its synthesis, its application in asymmetric hydrogenation, and the mechanistic principles that underpin its remarkable efficacy.
Section 1: The Dimethoxyphenyl Moiety in Chiral Ligand Design: The Case of MeO-BIPHEP
The ligand (6,6′-Dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine), commonly known as MeO-BIPHEP , is a privileged ligand in asymmetric catalysis. Its structure is characterized by a biphenyl backbone with methoxy groups at the 6 and 6′ positions and diphenylphosphine groups at the 2 and 2′ positions.
Causality of Design:
-
Axial Chirality: The four bulky substituents on the biphenyl core (two methoxy, two phosphine groups) create significant steric hindrance, preventing rotation around the C-C single bond connecting the two phenyl rings. This restricted rotation gives rise to stable, non-superimposable mirror images (atropisomers), which are the source of the ligand's chirality.
-
Electronic Effects: The electron-donating methoxy groups can influence the electronic properties of the metal center to which the ligand is coordinated, thereby modulating its catalytic activity.
-
Chelation: As a bidentate ligand, MeO-BIPHEP coordinates to a metal center (like Rhodium, Ruthenium, or Iridium) to form a stable chelate ring. This pre-organizes the catalytic complex and creates a rigid chiral environment essential for high enantioselectivity.
Caption: General structure of the MeO-BIPHEP ligand.
Section 2: Application in Asymmetric Hydrogenation
One of the most powerful applications of MeO-BIPHEP is in transition metal-catalyzed asymmetric hydrogenation. This reaction is fundamental for the synthesis of chiral alcohols and amines, which are common intermediates in the production of pharmaceuticals. For example, the iridium-catalyzed asymmetric hydrogenation of α-amino-β-keto esters using MeO-BIPHEP provides access to chiral β-hydroxy-α-amino acids, key structural motifs in numerous bioactive molecules.[1]
Mechanism of Action: The catalytic cycle for the hydrogenation of a ketone generally involves the following key steps, where the chiral ligand dictates the facial selectivity of hydride delivery to the prochiral substrate.
-
Catalyst Activation: The precatalyst, often a metal-ligand complex like [Ir(COD)(MeO-BIPHEP)]BF₄, reacts with hydrogen to form the active dihydride species.
-
Substrate Coordination: The prochiral ketone substrate coordinates to the chiral metal center. The geometry of the MeO-BIPHEP ligand forces the substrate to bind in a specific orientation to minimize steric clashes.
-
Hydride Transfer (Stereo-determining Step): A hydride ligand from the metal is transferred to the carbonyl carbon of the ketone. The chiral pocket created by the ligand ensures this transfer happens preferentially to one face of the carbonyl, establishing the new stereocenter.
-
Product Release & Catalyst Regeneration: The resulting chiral alcohol product dissociates, and the catalyst is regenerated to re-enter the catalytic cycle.
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
Section 3: Protocol for Chiral Ligand Synthesis
The synthesis of enantiomerically pure MeO-BIPHEP is a multi-step process that requires careful execution. The key is the creation of the atropisomeric biaryl phosphine oxide, followed by chiral resolution and reduction.[2]
Protocol 3.1: Synthesis of Racemic MeO-BIPHEP Bis(phosphine oxide)
Objective: To synthesize the racemic biaryl core via Ullmann coupling.
Materials:
-
2-Iodo-3-methoxydiphenylphosphine oxide
-
Copper powder, activated
-
Dimethylformamide (DMF), anhydrous
-
Toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-3-methoxydiphenylphosphine oxide (1.0 eq) and activated copper powder (3.0 eq).
-
Add anhydrous DMF to the flask to create a slurry.
-
Heat the reaction mixture to 150-160 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the copper salts. Wash the Celite pad thoroughly with hot toluene.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield racemic (±)-6,6′-dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine oxide).
Protocol 3.2: Chiral Resolution and Reduction
Objective: To separate the enantiomers of the bis(phosphine oxide) and reduce it to the final MeO-BIPHEP ligand.
Materials:
-
Racemic MeO-BIPHEP bis(phosphine oxide)
-
(-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) or other suitable resolving agent
-
Ethanol/Acetone mixture
-
Trichlorosilane (HSiCl₃)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
Procedure:
-
Resolution: Dissolve the racemic bis(phosphine oxide) in a minimal amount of a hot ethanol/acetone mixture.
-
In a separate flask, dissolve the chiral resolving agent (e.g., DBTA, 0.5 eq per racemate) in the same solvent mixture.
-
Add the resolving agent solution to the phosphine oxide solution. A diastereomeric salt should precipitate upon slow cooling.
-
Allow the mixture to stand at room temperature, then cool in an ice bath to maximize precipitation.
-
Collect the crystals by filtration. The enantiomeric purity of the diastereomeric salt can be improved by recrystallization.
-
Liberate the enantiomerically enriched phosphine oxide by treating the salt with a weak base (e.g., aqueous NaHCO₃) and extracting with dichloromethane.
-
Reduction: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the enantiopure bis(phosphine oxide) in anhydrous toluene.
-
Add anhydrous triethylamine (5.0 eq).
-
Cool the solution to 0 °C and slowly add trichlorosilane (4.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 110 °C) for 6-8 hours.
-
Cool the reaction to room temperature and carefully quench by slowly adding degassed water or aqueous NaOH.
-
Separate the organic layer, wash with degassed water and brine, dry over Na₂SO₄, and concentrate under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to yield the enantiopure MeO-BIPHEP ligand as a crystalline solid.
Caption: Synthetic workflow for enantiopure MeO-BIPHEP.
Section 4: Protocol for Catalytic Asymmetric Hydrogenation
This protocol describes the asymmetric hydrogenation of a β-ketoester using a Ru(II)-MeO-BIPHEP catalyst, a widely used transformation for producing chiral β-hydroxy esters.[3]
Protocol 4.1: Asymmetric Hydrogenation of Ethyl 3-Oxobutanoate
Objective: To synthesize ethyl (R)-3-hydroxybutanoate with high enantioselectivity.
Materials:
-
[RuCl₂(benzene)]₂
-
(R)-MeO-BIPHEP
-
Ethyl 3-oxobutanoate
-
Ethanol (EtOH), degassed
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
Catalyst Preparation (In Situ): In a glovebox or under an inert atmosphere, add [RuCl₂(benzene)]₂ (0.005 mmol, 1 mol% Ru) and (R)-MeO-BIPHEP (0.011 mmol, 1.1 eq to Ru) to a clean, dry Schlenk flask.
-
Add 5 mL of degassed ethanol and stir the mixture at room temperature for 30-60 minutes to form the active catalyst complex. The solution should become homogeneous.
-
Reaction Setup: In the autoclave vessel, place a solution of ethyl 3-oxobutanoate (1.0 mmol, 1.0 eq) in 5 mL of degassed ethanol.
-
Transfer the prepared catalyst solution to the autoclave vessel via cannula.
-
Seal the autoclave.
-
Hydrogenation: Remove the vessel from the glovebox. Purge the autoclave with hydrogen gas (3-4 cycles) to remove any residual air.
-
Pressurize the autoclave to the desired pressure (e.g., 10 atm H₂).
-
Place the autoclave in a heating block or oil bath set to the reaction temperature (e.g., 50 °C) and begin vigorous stirring.
-
Maintain the reaction for the required time (e.g., 12-24 hours), monitoring the pressure to gauge hydrogen uptake.
-
Work-up and Analysis: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Open the vessel and concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by silica gel chromatography if necessary.
-
Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Data Presentation: Representative Results
The performance of MeO-BIPHEP and its derivatives is highly dependent on the substrate and reaction conditions. The following table summarizes typical results for the asymmetric hydrogenation of various ketones.
| Entry | Substrate | Catalyst System | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Ethyl 3-oxobutanoate | Ru-(R)-MeO-BIPHEP | 10 | 50 | >99 | 98 |
| 2 | Methyl 3-oxopentanoate | Ru-(R)-MeO-BIPHEP | 10 | 50 | >99 | 97 |
| 3 | Ethyl benzoylacetate | Ru-(S)-MeO-BIPHEP | 20 | 80 | 98 | 99 |
| 4 | Acetophenone | Ir-(S)-MeO-BIPHEP | 50 | 25 | 95 | 96 |
Note: Data are representative and compiled from various literature sources for illustrative purposes. Actual results may vary.
References
-
Mashima, K., et al. (2010). Diastereo- and enantioselective hydrogenation of α-amino-β-keto ester hydrochlorides catalyzed by an iridium complex with MeO-BIPHEP and NaBArF: catalytic cycle and five-membered chelation mechanism of asymmetric hydrogenation. Chemistry – A European Journal, 16(39), 11954-62. [Link]
- Schmid, R., et al. (1991). Synthesis of new MeO-BIPHEP-type chiral diphosphines by an improved way. Helvetica Chimica Acta, 74(2), 370-389.
- Chan, A. S. C., et al. (2003). Enantioselective Hydrogenation of β-Ketoesters Using a MeO-PEG-Supported Biphep Ligand under Atmospheric Pressure: A Practical Synthesis of (S)Fluoxetine. Organic Letters, 5(12), 2055-2057.
Sources
- 1. Diastereo- and enantioselective hydrogenation of α-amino-β-keto ester hydrochlorides catalyzed by an iridium complex with MeO-BIPHEP and NaBArF: catalytic cycle and five-membered chelation mechanism of asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of 2-(2,3-Dimethoxyphenyl)propan-2-ol for Enhanced Bioactivity
Abstract
This document provides a comprehensive guide for the chemical modification of 2-(2,3-Dimethoxyphenyl)propan-2-ol, a molecule with latent therapeutic potential owing to its methoxylated phenyl and tertiary alcohol moieties. The primary objective is to strategically derivatize this parent compound to enhance its biological activities, with a focus on antioxidant and anti-inflammatory properties. We present detailed protocols for esterification of the tertiary alcohol and etherification of the aromatic core, explain the scientific rationale behind these modifications, and provide standardized methods for evaluating the resulting derivatives. This guide is intended for researchers, chemists, and pharmacologists in the field of drug discovery and development.
Introduction: The Rationale for Derivatization
The compound this compound possesses a unique structural architecture. The dimethoxy-substituted benzene ring is a common feature in many biologically active natural products, often contributing to antioxidant and anti-inflammatory effects.[1] The tertiary alcohol group, while sterically hindered, offers a key site for chemical modification to modulate the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.
The core hypothesis is that the therapeutic potential of this compound is currently undeveloped. Through targeted chemical derivatization, we can systematically alter its structure to improve its pharmacokinetic profile and enhance its pharmacodynamic activity. Relating these structural modifications to changes in biological activity allows for the establishment of a robust Structure-Activity Relationship (SAR), a foundational concept in medicinal chemistry that guides the design of more potent and selective therapeutic agents.[2][3]
This guide will explore two primary derivatization pathways:
-
Esterification of the Tertiary Alcohol: To create prodrugs or analogues with altered membrane permeability.
-
Modification of the Aromatic System: To explore the impact of the methoxy groups on activity.
Derivatization Strategies & Mechanistic Insights
Strategy 1: Esterification of the Sterically Hindered Tertiary Alcohol
Direct esterification of tertiary alcohols using classic Fischer conditions (acid catalysis with a carboxylic acid) is notoriously inefficient due to steric hindrance and the propensity for the tertiary carbocation intermediate to undergo elimination.[4][5] Therefore, more robust methods are required. We will utilize an activated carboxylic acid species.
Causality: Converting the parent alcohol into an ester can enhance lipophilicity, which may improve cell membrane permeability. Furthermore, these esters can act as prodrugs, undergoing hydrolysis by intracellular esterases to release the active parent alcohol at the target site.
Strategy 2: Demethylation and Subsequent Etherification
The two methoxy groups on the aromatic ring are critical to the electronic properties and hydrogen bonding capacity of the molecule. Metabolic O-dealkylation is a common biological transformation that converts methoxy groups into hydroxyl (phenolic) groups, which can significantly alter drug-receptor interactions.[6] We can mimic this by chemical demethylation, followed by re-alkylation (etherification) to introduce novel functionality.
Causality: This strategy allows for a systematic probing of the electronic and steric requirements at the 2- and 3-positions of the phenyl ring. Converting the methoxy groups to hydroxyls creates potent hydrogen bond donors. Subsequent etherification with different alkyl groups via the Williamson Ether Synthesis allows for fine-tuning of lipophilicity and steric bulk.
Experimental Protocols: Synthesis of Derivatives
Protocol 3.1: Synthesis of Acetate Ester via Acyl Chloride
This protocol describes the synthesis of 2-(2,3-dimethoxyphenyl)propan-2-yl acetate.
-
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution dropwise.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution. A precipitate of pyridinium hydrochloride may form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester derivative.
-
Protocol 3.2: Williamson Ether Synthesis (Post-Demethylation)
This protocol outlines the synthesis of a novel ether from a phenolic precursor, assuming prior demethylation of the parent compound.
-
Materials:
-
Demethylated 2-(2,3-dihydroxyphenyl)propan-2-ol precursor (1.0 eq)
-
Potassium carbonate (K₂CO₃, anhydrous) or Cesium carbonate (Cs₂CO₃) (2.2 eq per OH group)[7]
-
Alkyl halide (e.g., Benzyl bromide) (1.1 eq per OH group)
-
Dimethylformamide (DMF, anhydrous) or Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
To a solution of the phenolic precursor (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.2 eq).[8]
-
Stir the suspension at room temperature for 30 minutes to form the phenoxide salt.
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.[9]
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (3x) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography to isolate the desired ether. Using a polar aprotic solvent like DMF is recommended to favor the desired O-alkylation over potential C-alkylation.[8]
-
Protocols for Biological Screening
The newly synthesized derivatives should be screened for potential enhancements in biological activity. Here, we provide standardized in vitro protocols for assessing antioxidant and anti-inflammatory properties.
Protocol 4.1: DPPH Radical Scavenging Assay (Antioxidant)
This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[10][11]
-
Principle: The deep violet DPPH radical becomes colorless or pale yellow upon reduction. The change in absorbance is measured spectrophotometrically.[10]
-
Procedure:
-
Prepare a stock solution of the test compound in methanol or DMSO.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[10]
-
Ascorbic acid or Trolox should be used as a positive control.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Protocol 4.2: Inhibition of Protein Denaturation Assay (Anti-inflammatory)
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent heat-induced denaturation of protein (e.g., bovine serum albumin or egg albumin).[12][13]
-
Principle: Denatured proteins express antigens associated with Type III hypersensitive reactions, which are related to inflammatory diseases. An anti-inflammatory agent can inhibit this denaturation.[13][14]
-
Procedure:
-
The reaction mixture (5 mL) consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
A control group consists of the mixture without the test compound.
-
Diclofenac sodium is used as the standard reference drug.[12][14]
-
Incubate the mixtures at 37 °C for 15 minutes and then heat at 70 °C for 5 minutes.
-
After cooling, measure the turbidity (absorbance) at 660 nm.[13]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value.
-
Data Presentation and Structure-Activity Relationship (SAR)
All quantitative data should be organized into tables for clear comparison. This systematic approach is crucial for deriving meaningful SAR insights.
Table 1: Hypothetical Bioactivity Data for Ester Derivatives
| Derivative ID | R Group (Ester) | Yield (%) | DPPH IC₅₀ (µM) | Protein Denaturation IC₅₀ (µM) |
| Parent | -H | - | >100 | >100 |
| D-01 | -COCH₃ (Acetyl) | 85 | 75.4 | 88.2 |
| D-02 | -CO(CH₂)₂CH₃ (Butyryl) | 78 | 52.1 | 65.7 |
| D-03 | -CO-Ph (Benzoyl) | 81 | 45.8 | 50.1 |
Interpretation: The hypothetical data in Table 1 suggests that esterification enhances activity compared to the parent compound. Increasing the lipophilicity and aromatic character of the ester group (from acetyl to benzoyl) correlates with a lower IC₅₀ value, indicating increased potency in both antioxidant and anti-inflammatory assays. This provides a clear direction for synthesizing further analogues with even more lipophilic or electronically diverse acyl groups.
References
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Google Scholar.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. - ResearchGate. (n.d.).
- In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (n.d.).
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).
- IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.org. (2022). IJCRT.org.
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. (2024).
- The esterification of tertiary alcohols with boric acid - ResearchGate. (2025).
- The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis.
- Acid to Ester - Common Conditions. (n.d.).
- Structure Activity Relationships - Drug Design Org. (n.d.). Drug Design Org.
- Alcohol to Ether using Williamson synthesis (O-Alkyl
- Tertiary alcohol esterification? : r/chemistry - Reddit. (2019). Reddit.
- Technical Support Center: Williamson Ether Synthesis with Phenolic Substr
- Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. - Sheffield Hallam University Research Archive. (2018). Sheffield Hallam University.
- Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (n.d.). PubMed.
- Structure-activity relationship (SAR) - GARDP Revive. (n.d.). GARDP Revive.
Sources
- 1. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. shura.shu.ac.uk [shura.shu.ac.uk]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bbrc.in [bbrc.in]
- 14. ijcrt.org [ijcrt.org]
2-(2,3-Dimethoxyphenyl)propan-2-ol in the synthesis of heterocyclic compounds
Application Note & Protocols
Topic: 2-(2,3-Dimethoxyphenyl)propan-2-ol: A Versatile Precursor for Heterocyclic Synthesis via Acid-Catalyzed Carbocation Generation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Heterocyclic scaffolds are cornerstones of modern medicinal chemistry and materials science. Identifying stable, versatile, and readily available starting materials is crucial for the efficient exploration of chemical space. This guide introduces this compound, a tertiary benzylic alcohol, as a potent precursor for the synthesis of valuable heterocyclic compounds, particularly substituted quinolines and benzofurans. Its utility stems from its ability to undergo facile acid-catalyzed dehydration, generating a reactive isopropenyl intermediate in situ. This obviates the need to synthesize and store a potentially unstable alkene. We present the mechanistic rationale, detailed experimental protocols, and troubleshooting guides for leveraging this reagent in key heterocyclic ring-forming reactions.
Introduction: The Strategic Advantage of a Latent Alkene
This compound is a crystalline solid that is stable under standard laboratory conditions. Its true synthetic potential is unlocked under acidic conditions. The tertiary benzylic alcohol functionality is readily protonated, leading to the loss of a water molecule to form a stabilized tertiary carbocation. This cation can then undergo elimination to generate 1,2-dimethoxy-3-(prop-1-en-2-yl)benzene. This reactive alkene is the key synthon for subsequent cyclization reactions.
The primary advantage of this strategy is twofold:
-
Stability and Handling: The alcohol is significantly easier to handle and store long-term compared to its corresponding alkene, which may be prone to polymerization or oxidation.
-
In Situ Generation: The reactive intermediate is generated directly in the reaction vessel, allowing for immediate trapping in subsequent cyclization steps, often improving yields and minimizing side reactions.
This guide will explore two primary applications of this strategy: the synthesis of quinolines via a modified Friedländer or Doebner-von Miller type reaction and the synthesis of dihydrobenzofurans via intramolecular hydroalkoxylation.
Caption: Proposed reaction pathway for quinoline synthesis.
Experimental Protocol: Synthesis of 7,8-Dimethoxy-4-methyl-2-phenylquinoline
Materials:
-
This compound (1.0 eq)
-
2-Aminobenzophenone (1.0 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Toluene, anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzophenone (e.g., 1.97 g, 10 mmol).
-
Add this compound (e.g., 1.96 g, 10 mmol) to the flask.
-
Add anhydrous toluene (e.g., 50 mL).
-
Carefully add polyphosphoric acid (approx. 10x by weight of reactants) with vigorous stirring. Causality Note: PPA serves as both the acidic catalyst for dehydration/cyclization and as a dehydrating agent, driving the equilibria toward the product.
-
Heat the reaction mixture to 110-120 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Cool the reaction mixture to room temperature and then place in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of saturated NaHCO₃ solution until the pH is ~8. Safety Note: Quenching is highly exothermic and will release CO₂.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline.
Expected Products from Various Anilines
| Starting Aniline Derivative | Expected Quinoline Product Core | Notes |
| Aniline | 7,8-Dimethoxy-4-methylquinoline | Base scaffold. |
| 4-Fluoroaniline | 6-Fluoro-7,8-dimethoxy-4-methylquinoline | Demonstrates tolerance for electron-withdrawing groups. |
| 4-Methoxyaniline | 6,7,8-Trimethoxy-4-methylquinoline | Demonstrates tolerance for electron-donating groups. |
| 2-Aminobenzophenone | 7,8-Dimethoxy-4-methyl-2-phenylquinoline | Example of a Friedländer-type synthesis. |
Application II: Synthesis of Dihydrobenzofurans
Benzofurans are another privileged heterocyclic motif. A plausible route to this scaffold using our precursor involves a two-step process: selective demethylation to unmask a phenol, followed by an acid-catalyzed intramolecular hydroalkoxylation.
**3.1. Mechanistic Rationale
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2,3-Dimethoxyphenyl)propan-2-ol
Introduction
Welcome to the technical support guide for the synthesis of 2-(2,3-Dimethoxyphenyl)propan-2-ol. This tertiary alcohol is a key intermediate in various research and development applications. Its synthesis, most commonly achieved via the Grignard reaction between 2,3-dimethoxyacetophenone and a methylmagnesium halide, is a fundamental yet nuanced procedure.[1][2] Researchers frequently encounter challenges that can significantly impact the reaction's yield and purity.
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide you, our fellow scientists and researchers, with the field-proven insights and actionable protocols necessary to overcome common hurdles. We will delve into the causality behind experimental choices, offering solutions grounded in established chemical principles to help you optimize your synthetic route.
Core Synthesis Pathway
The primary route for synthesizing this compound involves the nucleophilic addition of a methyl Grignard reagent to the carbonyl carbon of 2,3-dimethoxyacetophenone. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the final tertiary alcohol.[3][4]
Caption: Overall Grignard reaction scheme.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of potential causes and a set of recommended solutions.
Problem 1: Low or No Product Formation
Question: My Grignard reaction with 2,3-dimethoxyacetophenone is not starting or is giving very low conversion. What are the likely causes?
Answer: Failure to initiate a Grignard reaction or experiencing poor conversion is a frequent issue, almost always stemming from two primary sources: an inactive magnesium surface or the presence of protic impurities, especially water.[5][6]
Causality & Solutions:
-
Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the methyl halide.[6] To achieve a successful reaction, this layer must be removed to expose a fresh, reactive magnesium surface.
-
Solution 1 - Mechanical Activation: Before setting up the reaction, place the magnesium turnings in a dry flask and, under an inert atmosphere, gently crush them with a glass stirring rod. This mechanical action breaks the MgO layer.[7]
-
Solution 2 - Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium turnings and solvent.[6][8] These agents react with the MgO layer to expose the underlying metal. The disappearance of the iodine's purple color is a good indicator of activation.
-
-
Presence of Moisture: Grignard reagents are extremely potent bases and will react readily with any protic source, particularly water, faster than they will with the ketone.[3][9] This quenches the reagent and generates methane gas, reducing the amount of nucleophile available for the desired reaction.
-
Solution 1 - Rigorous Drying of Glassware: All glassware must be meticulously dried before use. Oven-drying at >120°C for several hours or flame-drying under vacuum and cooling under a stream of inert gas (Nitrogen or Argon) is essential.[6][10]
-
Solution 2 - Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents that have been appropriately dried (e.g., over sodium/benzophenone for ethers).[11] Tetrahydrofuran (THF) is often a better solvent than diethyl ether for Grignard reagent formation due to its superior ability to stabilize the reagent.[8]
-
Solution 3 - Reagent Purity: Ensure the 2,3-dimethoxyacetophenone and the methyl halide are free of water. If necessary, purify them by distillation or by passing them through a column of activated alumina.[7]
-
Caption: Troubleshooting workflow for low yield.
Problem 2: Significant Recovery of Starting Material
Question: After workup, I'm recovering a large amount of 2,3-dimethoxyacetophenone. Why isn't the Grignard reagent adding to the carbonyl?
Answer: Recovering the starting ketone indicates that a competing side reaction is consuming the Grignard reagent. The most likely culprit is the enolization of the ketone, where the Grignard reagent acts as a base to deprotonate the α-carbon instead of acting as a nucleophile at the carbonyl carbon.[12] This is particularly common with sterically hindered ketones.[5]
Causality & Solutions:
-
Steric Hindrance & Basicity: The carbonyl group in 2,3-dimethoxyacetophenone is sterically encumbered by the ortho-methoxy group. This hindrance can make the nucleophilic attack by the Grignard reagent kinetically slower. If the Grignard reagent is sufficiently basic, it may preferentially abstract an acidic α-proton, forming a magnesium enolate. This enolate remains unreactive towards further Grignard addition and reverts to the starting ketone upon acidic workup.
-
Solution 1 - Lower Reaction Temperature: Perform the addition of the ketone to the Grignard reagent at a lower temperature (e.g., 0°C or -78°C).[5] Lower temperatures generally favor the more organized transition state of the nucleophilic addition over the deprotonation pathway.
-
Solution 2 - Use of Cerium(III) Chloride (Luche Conditions): The addition of anhydrous cerium(III) chloride can significantly improve yields for reactions prone to enolization.[13] CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity, and it also forms a less basic organocerium reagent in situ, which is highly nucleophilic but has a reduced tendency to act as a base.
-
Caption: Competing pathways: Addition vs. Enolization.
Problem 3: Formation of Significant Byproducts
Question: Besides my starting material, I'm seeing significant impurities in my crude product. What could they be?
Answer: The primary byproduct from a Grignard reaction with a methyl halide is often a result of Wurtz-type coupling.
Causality & Solutions:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted methyl halide still present in the solution.[5] This side reaction forms a new carbon-carbon bond, in this case producing ethane gas.
-
Solution 1 - Slow Addition of Halide: During the formation of the Grignard reagent, add the methyl halide solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This ensures that the concentration of the halide in solution is kept low, minimizing the chance of it reacting with the newly formed Grignard reagent.[5]
-
Solution 2 - Ensure Complete Grignard Formation: Allow sufficient time for the Grignard reagent to form completely before adding the ketone. Monitor the reaction by observing the consumption of the magnesium metal.
-
Problem 4: Difficult Purification
Question: How can I effectively purify the final this compound?
Answer: Proper workup and purification are critical for isolating the desired tertiary alcohol free from magnesium salts and unreacted starting materials.
Causality & Solutions:
-
Workup/Quenching: The reaction must be quenched to protonate the magnesium alkoxide intermediate and to dissolve the magnesium salts (Mg(OH)Br, MgO). Using a strong acid like HCl can sometimes lead to dehydration of the tertiary alcohol, especially if it is heated.
-
Solution 1 - Saturated Ammonium Chloride: The recommended quenching agent is a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[5][6] NH₄Cl is a weak acid, sufficient to protonate the alkoxide and dissolve the magnesium salts without creating a strongly acidic environment that could promote side reactions. Add it slowly to the reaction mixture cooled in an ice bath.
-
Solution 2 - Proper Extraction: After quenching, the product will be in the organic layer (ether or THF). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one or two more times with fresh ether. Combine the organic extracts.
-
Solution 3 - Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution). This helps to remove dissolved water and break up any emulsions.
-
-
Purification: The crude product may still contain unreacted 2,3-dimethoxyacetophenone.
-
Solution 1 - Column Chromatography: The most effective method for separating the tertiary alcohol product from the less polar starting ketone is silica gel column chromatography.[14][15] A solvent system such as a hexane:ethyl acetate gradient is typically effective.
-
Solution 2 - Recrystallization: If the final product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this Grignard reaction? A: Both diethyl ether and tetrahydrofuran (THF) are commonly used. THF is generally preferred as it has a higher boiling point, allowing for a greater reaction temperature if needed, and it is a better solvating agent for the Grignard reagent, which can aid in its formation.[8] However, ensure it is rigorously dried, as THF is more hygroscopic than diethyl ether.
Q2: How can I confirm the formation and determine the concentration of my methylmagnesium bromide solution before adding the ketone? A: Titration is the most reliable method. A common procedure involves taking an aliquot of the Grignard solution and quenching it with a known excess of iodine. The remaining unreacted iodine is then back-titrated with a standardized sodium thiosulfate solution. This allows for an accurate calculation of the Grignard reagent's molarity, ensuring you use the correct stoichiometric amount in your reaction.[6]
Q3: Are there alternative synthetic routes to this compound? A: Yes, an organolithium reagent, such as methyllithium, can be used in place of a Grignard reagent.[16] Organolithium reagents are generally more reactive and may be less prone to enolization side reactions in some cases. However, they are also more pyrophoric and require stringent handling techniques.[8]
Optimized Experimental Protocol
Protocol 1: Synthesis of this compound
This protocol incorporates best practices to maximize yield and minimize side reactions.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Methyl Iodide or Methyl Bromide
-
Anhydrous Tetrahydrofuran (THF)
-
2,3-dimethoxyacetophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen or argon.[14]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.[14]
-
Grignard Formation: Add a portion of anhydrous THF to the flask. Prepare a solution of methyl halide (1.2 equivalents) in anhydrous THF in the dropping funnel. Add a small amount of the halide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling.[14] Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete formation.
-
Reaction with Ketone: In a separate flame-dried flask, dissolve 2,3-dimethoxyacetophenone (1.0 equivalent) in anhydrous THF. Cool the Grignard reagent solution to 0°C using an ice-water bath. Slowly add the ketone solution to the Grignard reagent via the dropping funnel.[13]
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of cold, saturated aqueous NH₄Cl solution until no further gas evolution is observed.[13]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[14]
Quantitative Data Summary
The choice of reaction parameters can significantly influence the yield. The following table summarizes expected outcomes based on different conditions, derived from established principles for sterically hindered ketones.
| Condition | Temperature | Additive | Expected Primary Side Reaction | Typical Yield Range |
| Standard | Room Temp | None | Enolization[12] | 30-50% |
| Optimized | 0°C | None | Enolization (Reduced)[5] | 50-70% |
| High-Yield | 0°C to -78°C | Anhydrous CeCl₃ | Minimal | 75-90%+ |
References
- StudyRaid. (2025, March 15). Understand grignard-Based Routes to Acetophenone.
- BenchChem. (n.d.). Troubleshooting low yields in Grignard reactions with Diisopentyl ether.
- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- BenchChem. (n.d.). Troubleshooting 2',6'-Dimethoxyacetophenone synthesis and byproducts.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
- Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- Quora. (2022, October 2). What is the product formed when acetophenone reacts with CH3MgBr in the presence of an acid?
- ResearchGate. (2024, April 22). How to purify tertiary alcohol?
- Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis.
- Reddit. (2021, September 9).
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Reactivity and Mechanism of 2',6'-Dimethoxyacetophenone: An In-depth Technical Guide.
- Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
- ChemicalBook. (n.d.). 2-(2,5-dimethoxyphenyl)propan-2-ol synthesis.
- Quora. (2019, March 19). How to improve the percent yield in Grignard reaction.
- Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
- askIITians. (2025, March 6). How will you prepare ethanol, propan-2-ol and 2-methylpropan-2-ol using Grignard reagent?
- EMBIBE. (n.d.). Write the product of the following Acetophenone is treated with methyl magnesium bromide and product is hydrolysed.
- ChemSurvival. (2014, March 3). Using the Grignard Reaction to Make Alcohols.
- protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol.
- Filo. (2025, February 15). An organic compound X reacts with methyl magnesium bromide followed by ac...
- Google Patents. (n.d.). DE10236510A1 - 2-((Dimethylamino)-methyl)-1-(3-methoxyphenyl)-cyclohexanol preparation, by Grignard reaction in presence of lithium salt and dialkoxyalkane to give high yield of the analgesic trans-isomer tramadol.
- Sigma-Aldrich. (n.d.). Methylmagnesium bromide 3.4M 2-methyltetrahydrofuran.
- Google Patents. (n.d.).
- Dunk, R. T., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2294.
- Quora. (2021, March 19). Using phenyl magnesium bromide how would you prepare acetophenone?
- Bakulina, O., et al. (2022). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2022(2), M1386.
- PubChem. (n.d.). Methyl magnesium bromide.
- Wankhede, P., & Kulkarni, A. A. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. Organic Process Research & Development, 29(2), 450-459.
- ResearchGate. (2014, February 26).
- Messina, G., et al. (1987). U.S. Patent No. 4,769,497. U.S.
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 6).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. Methyl magnesium bromide | CH3BrMg | CID 6349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. 2-(2,5-dimethoxyphenyl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2-(2,3-Dimethoxyphenyl)propan-2-ol
Technical Support Center: Synthesis of 2-(2,3-Dimethoxyphenyl)propan-2-ol
Welcome, researchers and development professionals. This guide is designed to serve as a dedicated resource for the synthesis of 2-(2,3-dimethoxyphenyl)propan-2-ol. The Grignard reaction, a cornerstone of carbon-carbon bond formation, is the primary route to this tertiary alcohol.[1][2] However, its execution is nuanced, and success hinges on understanding the competing reaction pathways and the inherent reactivity of the starting materials and products. This document provides in-depth, field-proven insights into troubleshooting common issues and identifying prevalent side products, ensuring a higher success rate in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Grignard Reaction & Low Yields
Question 1: After my reaction and workup, I've recovered a significant amount of my starting material, 2,3-dimethoxyacetophenone. What is causing this lack of conversion?
Answer: This is a classic and frequently encountered issue, primarily rooted in the dual nature of the Grignard reagent as both a potent nucleophile and a strong base. The outcome you're observing is likely due to enolization of the starting ketone.
-
Causality Explained: The methyl protons alpha to the carbonyl in 2,3-dimethoxyacetophenone are acidic. The Grignard reagent (e.g., methylmagnesium bromide) can act as a base, abstracting one of these protons to form a magnesium enolate.[3] This pathway is competitive with the desired nucleophilic addition to the carbonyl carbon. During the aqueous workup, this enolate is simply protonated, regenerating the starting ketone. Steric hindrance around the carbonyl group, contributed by the ortho-methoxy substituent, can further bias the reaction towards enolization by making the carbonyl carbon less accessible to the bulky Grignard reagent.[4]
-
Troubleshooting & Mitigation:
-
Lower Reaction Temperature: Perform the Grignard addition at a lower temperature (e.g., -20 °C to 0 °C). This generally favors the more organized transition state of nucleophilic addition over the acid-base reaction of enolization.
-
Use of Additives (Luche Reaction Conditions): The addition of cerium(III) chloride (CeCl₃) can be highly effective. CeCl₃ is a Lewis acid that coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. It also reduces the basicity of the organometallic species, significantly favoring nucleophilic addition over enolization.[4]
-
Slower Addition: Add the ketone solution dropwise to the Grignard reagent. This maintains a high concentration of the Grignard reagent relative to the ketone, promoting the desired bimolecular reaction.
-
Question 2: My reaction yield is extremely low, and I noticed vigorous bubbling when I added my ketone solution to the Grignard reagent. What went wrong?
Answer: This is a strong indication that your Grignard reagent was prematurely quenched by a protic source. Grignard reagents are exceptionally strong bases and will react readily with any molecule containing an acidic proton, such as water or alcohols. The bubbling you observed was likely the formation of methane gas from the reaction of methylmagnesium bromide with water.
-
Causality Explained: The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and extremely basic. Water is a far stronger acid than the alkane from which the Grignard is derived. The reaction is an irreversible acid-base neutralization that destroys the Grignard reagent.
-
Troubleshooting & Mitigation (Self-Validating Protocol):
-
Rigorous Drying of Glassware: All glassware must be oven-dried at >120 °C for several hours or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon) immediately before use.[5]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., diethyl ether, THF). Ensure they are stored over molecular sieves.
-
Inert Atmosphere: The entire reaction, from reagent preparation to quenching, must be conducted under a positive pressure of an inert gas like nitrogen or argon.
-
Substrate Purity: Ensure your 2,3-dimethoxyacetophenone is dry and free of protic impurities.
-
Category 2: Side Product Identification & Control
Question 1: My NMR spectrum shows the expected signals for my tertiary alcohol, but there's a significant set of additional peaks, including some in the olefinic region (5-6 ppm). What is this major byproduct?
Answer: The most probable side product is 2-(2,3-dimethoxyphenyl)propene , which results from the dehydration of your target alcohol. The product, this compound, is a tertiary benzylic alcohol, a structure that is notoriously susceptible to elimination reactions.[6]
-
Causality Explained: The dehydration mechanism is typically an E1 elimination, which proceeds through a carbocation intermediate. Benzylic tertiary carbocations are highly stabilized through both hyperconjugation and resonance with the aromatic ring, making their formation particularly favorable.[7] This reaction is strongly catalyzed by acid. If you used a strong acid (e.g., HCl, H₂SO₄) for your reaction workup, or if you subjected the crude product to high temperatures during solvent evaporation or distillation, you would have inadvertently promoted this side reaction.[8]
-
Troubleshooting & Mitigation:
-
Mild Workup Conditions: Avoid strong acids. Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This provides a proton source that is acidic enough to protonate the magnesium alkoxide but not so acidic as to promote significant dehydration.
-
Avoid Excessive Heat: Concentrate the organic extracts using a rotary evaporator at a minimal temperature. Avoid distillation for purification if possible, as the required temperatures can induce thermal dehydration.
-
Prompt Purification: Do not let the crude product sit in acidic or even neutral protic solutions for extended periods. Work up the reaction and purify it promptly.
-
The following table summarizes key analytical data to help distinguish the desired product from its common dehydration byproduct.
| Compound | Structure | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Mass Spec (m/z) |
| This compound | ~1.6 (s, 6H, -C(CH₃)₂), ~3.8 (s, 3H, -OCH₃), ~3.9 (s, 3H, -OCH₃), ~4.5-5.0 (s, 1H, -OH), ~6.8-7.2 (m, 3H, Ar-H) | ~30 (2C), ~55, ~60, ~75 (C-OH), ~110-125 (Ar-CH), ~145-155 (Ar-C-O) | 196.25 [M]⁺ | |
| 2-(2,3-Dimethoxyphenyl)propene | ~2.1 (s, 3H, -C=C-CH₃), ~3.8 (s, 6H, -OCH₃), ~5.1 (s, 1H, =CH₂), ~5.4 (s, 1H, =CH₂), ~6.8-7.1 (m, 3H, Ar-H) | ~25, ~55, ~60, ~110-125 (Ar-CH), ~118 (=CH₂), ~145 (Ar-C-O), ~150 (=C<) | 178.23 [M]⁺ |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocols & Workflows
Protocol 1: Optimized Synthesis with Minimized Side Products
This protocol incorporates best practices to mitigate the issues discussed above.
-
Preparation: Assemble oven-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Equip the top of the condenser with a nitrogen bubbler.
-
Grignard Formation: Add magnesium turnings (1.2 eq) to the flask. Add a small crystal of iodine. Gently warm the flask under nitrogen flow to activate the magnesium.
-
Reagent Addition: Add 1/3 of your methyl halide (e.g., methyl iodide, 1.1 eq) solution in anhydrous diethyl ether via the dropping funnel. Wait for the reaction to initiate (disappearance of iodine color, bubbling). Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
Ketone Addition: After Grignard formation is complete, cool the flask to 0 °C in an ice bath. Dissolve 2,3-dimethoxyacetophenone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent over 30-60 minutes.
-
Reaction Monitoring: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting ketone is consumed.
-
Mild Quench: Cool the reaction mixture back to 0 °C. Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cold (0 °C) saturated aqueous solution of NH₄Cl.
-
Extraction & Isolation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<40 °C).
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent.
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The less polar alkene byproduct will elute first, followed by the more polar desired alcohol.
-
Fraction Collection: Collect fractions and analyze by TLC to identify and combine those containing the pure product.
Visualized Mechanisms & Workflows
Core Synthesis Pathway
Caption: Grignard reaction workflow for target synthesis.
Competing Reaction Pathways
Caption: Competing nucleophilic addition vs. enolization.
Dehydration Side Reaction Mechanism
Caption: E1 mechanism for acid-catalyzed dehydration.
References
Sources
- 1. quora.com [quora.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. protocols.io [protocols.io]
- 6. Pseudourea-mediated dehydration of tertiary and benzylic alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-(2,3-Dimethoxyphenyl)propan-2-ol
Welcome to the technical support resource for the synthesis and optimization of 2-(2,3-Dimethoxyphenyl)propan-2-ol. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide researchers, scientists, and drug development professionals with actionable insights grounded in established chemical principles. As Senior Application Scientists, our goal is to explain not just the "how," but the "why" behind each experimental step, ensuring robust and reproducible outcomes.
Section 1: Synthesis Strategy & Mechanistic Overview
Q1: What are the primary synthetic routes to this compound, and which is recommended?
A1: The most direct and common method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound. There are two primary variations for this specific target molecule:
-
Route A (Recommended): Addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, MeMgBr) to 2',3'-dimethoxyacetophenone. This is a 1:1 stoichiometric reaction that directly yields the desired tertiary alcohol after an aqueous workup. It is generally easier to control and optimize.
-
Route B: Addition of two equivalents of a methyl Grignard reagent to a methyl 2,3-dimethoxybenzoate ester. The first equivalent adds to the ester to form a ketone intermediate in situ, which then rapidly reacts with a second equivalent of the Grignard reagent. While feasible, this route is more complex to control, as stopping the reaction at the ketone stage is difficult, and it requires precise management of stoichiometry to avoid incomplete reaction or excess reagent.
For these reasons, Route A is the preferred and more reliable method for laboratory-scale synthesis.
Caption: Comparison of synthetic routes to the target compound.
Section 2: Troubleshooting the Grignard Reaction
The Grignard reaction is famously sensitive to environmental conditions. Success hinges on rigorous exclusion of water and atmospheric oxygen.
Q2: My Grignard reaction (formation of MeMgBr) fails to initiate. What are the common causes and how can I fix it?
A2: Failure to initiate is the most common problem. The reaction involves the insertion of magnesium metal into the carbon-halogen bond, a process that occurs on the surface of the magnesium. This surface must be clean and reactive.
Causality: The primary inhibitor is the presence of a passivating layer of magnesium oxide (MgO) on the metal surface, which forms from exposure to air. Additionally, even trace amounts of water in the solvent or on the glassware will react with and quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.
Troubleshooting Guide: Grignard Initiation
| Problem | Root Cause | Solution |
|---|---|---|
| No visible reaction | Passivated magnesium surface (MgO layer). | Mechanical Activation: Vigorously crush the magnesium turnings with a glass rod in the flask (under inert gas) just before adding solvent to expose fresh metal surface. |
| Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the Mg surface, cleaning it. The characteristic brown color of I₂ will disappear as the reaction starts. | ||
| Reaction starts, then stops | Trace water in solvent or on glassware. | Rigorous Drying: Flame-dry all glassware under vacuum and cool under a stream of inert gas (Argon or Nitrogen). Use a freshly opened bottle of anhydrous solvent or solvent dried over molecular sieves or sodium/benzophenone. |
| Slow or sluggish initiation | Poor quality reagents. | Use fresh, high-purity magnesium turnings. Ensure the alkyl halide is pure and dry. |
Q3: My reaction yield is low, and I'm recovering unreacted 2',3'-dimethoxyacetophenone. How can I improve conversion?
A3: Low conversion despite an active Grignard reagent points to issues with reaction conditions or stoichiometry.
Causality: The Grignard reagent can be consumed by side reactions before it adds to the ketone. The most common culprit is enolization, where the Grignard reagent acts as a base and deprotonates the α-carbon of the ketone, forming a magnesium enolate. This enolate is unreactive toward further Grignard addition.
Optimization Strategies:
-
Temperature Control: Perform the addition of the ketone to the Grignard solution at 0 °C or even lower. Low temperatures disfavor the enolization pathway and promote the desired nucleophilic addition.
-
Inverse Addition: Slowly add a solution of the 2',3'-dimethoxyacetophenone to the Grignard reagent solution. This ensures the Grignard reagent is always in excess relative to the ketone, minimizing the chance for a ketone molecule to encounter another ketone molecule's enolate.
-
Grignard Reagent Titration: The actual concentration of your prepared Grignard reagent can be lower than theoretical due to side reactions during its formation. Titrate a small aliquot of the Grignard solution before use (e.g., with a known concentration of I₂) to determine its true molarity and ensure you are using at least 1.1-1.2 equivalents.
Q4: My crude product is a complex mixture. What are the likely side products and how can I avoid them?
A4: Besides unreacted starting material, several side products can form. Identifying them is key to optimizing the reaction.
Common Side Products and Prevention
| Side Product | Formation Mechanism | Prevention Strategy |
|---|---|---|
| Ethane/Biphenyl-type products | Wurtz Coupling: The Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form R-R. | Add the alkyl halide slowly to the magnesium suspension during Grignard formation to keep its concentration low. Avoid localized heating. |
| Enolate of starting ketone | Deprotonation: The Grignard reagent acts as a base instead of a nucleophile. | Use low reaction temperatures (0 °C or below). Employ inverse addition. |
| Dehydration Product (Alkene) | Elimination: The tertiary alcohol product can eliminate water under acidic conditions, especially during a harsh workup or purification (e.g., distillation at high temperatures). | Use a mild quenching agent like saturated aqueous NH₄Cl. Avoid strong acids. Purify via column chromatography at room temperature instead of distillation if the product is sensitive. |
Section 3: Work-up and Purification
Q5: What is the best procedure for quenching the reaction and purifying the tertiary alcohol?
A5: The work-up must neutralize any remaining Grignard reagent and protonate the magnesium alkoxide product to form the alcohol, all while being mild enough to prevent side reactions.
Recommended Work-up Protocol:
-
Cool the reaction vessel in an ice bath to 0 °C.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. This is a weakly acidic proton source that effectively protonates the alkoxide without creating a strongly acidic environment that could cause dehydration of the tertiary alcohol product.
-
Continue adding the NH₄Cl solution until the fizzing stops and the magnesium salts begin to dissolve.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purification: Tertiary alcohols can be sensitive to heat and acid.
-
Flash Column Chromatography: This is the preferred method. Use a silica gel stationary phase and a non-polar/polar eluent system, such as a gradient of hexane and ethyl acetate. This method avoids heat and strong acids.
-
Distillation: Generally not recommended unless the product is known to be thermally stable, as the heat required can promote dehydration.
Section 4: Characterization
Q6: What are the expected ¹H and ¹³C NMR signals for this compound?
A6: Spectroscopic analysis is essential to confirm the structure and purity of the final product. Based on the structure and data from similar compounds, the following spectral features are expected.
Predicted NMR Data for this compound (in CDCl₃)
| ¹H NMR | Assignment | Predicted Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Aromatic | Ar-H | 6.8 - 7.2 | Multiplet | 3H |
| Methoxy | -OCH₃ | ~3.88 | Singlet | 3H |
| Methoxy | -OCH₃ | ~3.85 | Singlet | 3H |
| Hydroxyl | -OH | ~2.0 - 2.5 (variable) | Singlet (broad) | 1H |
| Methyl | -C(CH₃)₂ | ~1.60 | Singlet | 6H |
| ¹³C NMR | Assignment | Predicted Shift (ppm) | ||
| Aromatic | Ar C-O | ~152, ~148 | ||
| Aromatic | Ar C-C(OH) | ~135 | ||
| Aromatic | Ar C-H | ~124, ~118, ~112 | ||
| Tertiary Carbon | -C(OH) | ~75 | ||
| Methoxy | -OCH₃ | ~60, ~56 |
| Methyl | -CH₃ | ~30 | | |
Note: These are predicted values. Actual shifts may vary based on solvent, concentration, and instrument.
Section 5: Recommended Experimental Protocol
This protocol details the synthesis via the addition of MeMgBr to 2',3'-dimethoxyacetophenone.
Caption: Step-by-step experimental workflow for the synthesis.
Methodology:
-
Apparatus: Assemble a three-neck round-bottom flask, equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. In the dropping funnel, prepare a solution of methyl bromide or methyl iodide (1.1 eq.) in anhydrous THF. Add a small portion of the methyl halide solution to the magnesium suspension. Initiation should be observed by the disappearance of the iodine color and gentle bubbling. Once initiated, add the remainder of the methyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.
-
Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Dissolve 2',3'-dimethoxyacetophenone (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction & Purification: Transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pure product.
References
-
Born, S., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research. Available at: [Link]
-
ACS Publications. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Grignard reagent formation. Available at: [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available at: [Link]
- Google Patents. (n.d.). ATE415384T1 - PURIFICATION OF TERTIARY BUTYL ALCOHOL.
-
The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Available at: [Link]
-
askIITians. (2025). How will you prepare ethanol, propan-2-ol and 2-methylpropan-2-ol using Grignard reagent? Available at: [Link]
- Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
-
MDPI. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank. Available at: [Link]
-
PubChem. (n.d.). 2-(2-Methoxyphenyl)propan-2-ol. Available at: [Link]
-
Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available at: [Link]
- Google Patents. (n.d.). DE10236510A1 - 2-((Dimethylamino)-methyl)-1-(3-methoxyphenyl)-cyclohexanol preparation...
- Google Patents. (n.d.). CN105985220B - Method for purifying alcohol compound.
-
Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum... Available at: [Link]
- Google Patents. (n.d.). CN103772167A - Preparation method of 2, 2-dimethoxypropane.
- CSIR-NCL Library, Pune. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction.
Technical Support Center: Stability and Handling of 2-(2,3-Dimethoxyphenyl)propan-2-ol
Welcome to the technical support center for 2-(2,3-Dimethoxyphenyl)propan-2-ol. As a key intermediate in various multi-step syntheses within drug development, ensuring the stability of this tertiary benzylic alcohol is paramount to achieving high yields and purity. This guide provides in-depth troubleshooting advice, protocols, and mechanistic explanations to help you prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs) about Decomposition
Q1: My reaction mixture containing this compound is turning yellow and a new, less polar spot has appeared on my TLC analysis. What is happening?
A: This is a classic sign of decomposition, primarily through acid-catalyzed dehydration. This compound is a tertiary benzylic alcohol, a structure particularly susceptible to elimination of water under acidic conditions to form an alkene (2-(2,3-dimethoxyphenyl)prop-1-ene).[1][2][3] This newly formed double bond extends the conjugation of the aromatic system, often resulting in a colored compound. The resulting alkene is less polar than the starting alcohol, which is why it travels further up the TLC plate (higher Rf value).
Q2: What are the primary factors that cause the decomposition of this alcohol?
A: The decomposition is primarily driven by three factors:
-
Acidic Conditions: Even trace amounts of acid can catalyze the dehydration reaction. The reaction proceeds via an E1 mechanism, which is initiated by protonation of the hydroxyl group, converting it into an excellent leaving group (water).[3][4]
-
Elevated Temperatures: High temperatures provide the necessary activation energy for the elimination reaction and can cause decomposition even in the absence of a strong acid catalyst.[5][6] For benzylic alcohols, thermal stress can also lead to other side reactions.[6][7]
-
Presence of Strong Oxidizing Agents: While tertiary alcohols are generally resistant to oxidation, the benzylic position is susceptible to oxidation under harsh conditions, which can lead to C-C bond cleavage and formation of undesired byproducts.[8][9]
Q3: Is this compound sensitive to air or light?
A: While the most immediate concern is its stability towards acid and heat, prolonged exposure to air (oxygen) and light should be avoided. The benzylic position is susceptible to the formation of resonance-stabilized radicals, which can initiate auto-oxidation or other radical-mediated decomposition pathways.[8][10] For lengthy reactions or long-term storage, it is best practice to work under an inert atmosphere (e.g., Nitrogen or Argon) and protect the reaction vessel from direct light.
Troubleshooting Guide: Preventing Decomposition
This section provides a systematic approach to diagnosing and solving stability issues encountered during your experiments.
Issue 1: Rapid Decomposition Under Acidic Reaction Conditions
If your reaction requires acidic conditions and you observe rapid degradation of the starting material, the E1 dehydration pathway is the most probable cause.
Root Cause Analysis: The E1 Dehydration Mechanism
The decomposition is a textbook example of an E1 (Elimination, Unimolecular) reaction. It occurs in two main steps after an initial acid-base reaction:
-
Protonation: The hydroxyl group is protonated by an acid catalyst, forming an alkyloxonium ion. This converts the poor -OH leaving group into an excellent H2O leaving group.[2][4]
-
Carbocation Formation: The water molecule departs, forming a resonance-stabilized tertiary benzylic carbocation. This is the slow, rate-determining step of the reaction.[2][11] The stability of this intermediate is why this reaction is so facile.[12]
-
Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, forming a double bond and regenerating the acid catalyst.[2]
Solutions & Mitigation Strategies
| Strategy | Actionable Steps & Explanation |
| Temperature Control | Dehydration reactions are often favored at higher temperatures.[3][5] Action: Run your reaction at the lowest temperature that still allows for an acceptable rate of your desired transformation. Consider cooling the reaction to 0 °C or below. |
| Reagent Selection | Avoid strong protic acids like H₂SO₄, HCl, or TsOH. Action: If an acid is required, opt for a milder Lewis acid that is less likely to protonate the alcohol. Alternatively, use a solid-supported acid catalyst which can be easily filtered off, minimizing contact time.[13] |
| pH Buffering | If the reaction generates acidic byproducts, the local pH can drop and initiate decomposition. Action: Add a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge to scavenge excess protons without interfering with the main reaction. |
| Reaction Time | The longer the alcohol is exposed to destabilizing conditions, the more decomposition will occur. Action: Optimize catalyst loading and reactant concentrations to minimize the required reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Issue 2: A Subsequent Reaction Step is Failing (e.g., Grignard, Lithiation, or Base-Catalyzed Reaction)
Many common synthetic steps involve strongly basic or nucleophilic reagents that are incompatible with the acidic proton of a hydroxyl group. Attempting to force these reactions by adding excess reagent or increasing the temperature often leads to decomposition of the alcohol.
Root Cause Analysis: Hydroxyl Group Incompatibility
The acidic proton of the -OH group will rapidly quench organometallic reagents (e.g., Grignard, organolithiums) and can be deprotonated by strong bases, preventing your desired reaction from occurring. This is not a decomposition, but a competing and undesired acid-base reaction.
Solution: Employ a Protecting Group Strategy
The most robust solution is to temporarily "mask" the reactive hydroxyl group by converting it into a stable ether. This is known as a protecting group strategy.[14][15] For tertiary alcohols, silyl ethers are an excellent choice due to their ease of installation, stability under a wide range of conditions, and clean removal (deprotection).[16]
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a tert-Butyldimethylsilyl (TBDMS) Ether
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an argon or nitrogen atmosphere.
-
Addition of Base: Add imidazole (1.5 equiv). Stir until fully dissolved.
-
Addition of Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting alcohol is fully consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude TBDMS ether by flash column chromatography on silica gel.
Protocol 2: Deprotection of the TBDMS Ether
-
Preparation: Dissolve the TBDMS-protected compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Addition of Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1.0 M in THF) dropwise at 0 °C.
-
Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC until the silyl ether is consumed.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the deprotected alcohol by flash column chromatography.
Analytical Methods for Monitoring Stability
Proactive monitoring is crucial for optimizing reaction conditions and preventing large-scale loss of material.
-
Thin-Layer Chromatography (TLC): This is the quickest method to qualitatively assess decomposition. The alkene byproduct will appear as a new, higher Rf spot. Staining with a permanganate dip can be useful, as the alkene will react readily to give a yellow spot on a purple background.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are powerful quantitative techniques.[17][18] A time-course study of your reaction, where small aliquots are taken periodically and analyzed by GC, can provide precise data on the rate of formation of byproducts versus your desired product. This allows for fine-tuning of temperature, catalyst loading, and reaction time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a crude reaction aliquot can quickly confirm the presence of the alkene decomposition product by the appearance of characteristic signals in the vinyl region (~5-6 ppm).
By understanding the inherent reactivity of this compound and proactively implementing these strategies, researchers can significantly improve reaction outcomes, ensuring the integrity of this valuable intermediate in their synthetic campaigns.
References
- Quora. (2017, October 16). What is the mechanism for the dehydration of tertiary alcohols?
- JoVE. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes.
- Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism.
- Ashenhurst, J. (2014, November 14).
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
- University of Michigan. (n.d.). Alcohol Protecting Groups.
- Chemistry LibreTexts. (2020, May 30). 14.
- Sarvan sir- Chemistry For All. (n.d.). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX.
- Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
- Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols.
- ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
- National Institute on Alcohol Abuse and Alcoholism. (n.d.). Alcohol, Oxidative Stress, and Free Radical Damage. PMC - PubMed Central - NIH.
- SciSpace. (n.d.).
-
National Institutes of Health. (n.d.). Synthesis of Highly Congested Tertiary Alcohols via the[4][4] Radical Deconstruction of Breslow Intermediates.
- Rust, F. F., Seubold, F. H., & Vaughan, W. E. (n.d.). Formation of Secondary Alcohols in the Free Radical Decomposition of Aldehydes.
- Chemistry LibreTexts. (2023, September 11). 6.4: Characteristics of the SN1 Reaction.
- Khan Academy. (n.d.).
- Chemistry Steps. (n.d.).
- Chemistry LibreTexts. (2023, January 22). Free Radicals.
- ScienceDirect. (2025, August 5).
- Ashenhurst, J. (2018, June 13).
- PubMed. (2022, February 17).
- Khan Academy. (n.d.).
- TB12. (2023, June 26).
- MDPI. (n.d.).
- ResearchGate. (2025, December 18).
- ChemicalBook. (n.d.). 2-(2,5-dimethoxyphenyl)propan-2-ol synthesis.
- ResearchGate. (n.d.).
- BenchChem. (n.d.). Impact of reaction temperature on the stability of 4-iodobenzyl alcohol.
- PubMed. (n.d.). Stabilization of Lysozyme by Benzyl Alcohol: Surface Tension and Thermodynamic Parameters.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Decomposition of carbamates of tertiary alcohols. Part 3.
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.). tert-Butyl alcohol.
- ResearchGate. (2023, January 31). At what temperature does benzyl alcohol and organic dye decompose, respectively?
- Protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol.
- PubMed Central. (2025, August 15). The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects.
- Agilent. (2019, February 21).
- YouTube. (2021, April 26).
- Google Patents. (n.d.).
- British Columbia Ministry of Environment. (2017, September 15).
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Potential decomposition pathway of 2,2-dimethoxypropane with MsOH.
- MDPI. (n.d.). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione.
- Google Patents. (1987, June 23).
Sources
- 1. quora.com [quora.com]
- 2. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. study.com [study.com]
- 5. Khan Academy [khanacademy.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 9. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 13. Sulfur-treated TiO2 shows improved alcohol dehydration activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 17. agilent.com [agilent.com]
- 18. www2.gov.bc.ca [www2.gov.bc.ca]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-(2,3-Dimethoxyphenyl)propan-2-ol
Welcome to the technical support center for 2-(2,3-Dimethoxyphenyl)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this tertiary benzylic alcohol. Here, we address common challenges and frequently asked questions encountered during its synthesis and subsequent reactions, with a focus on providing in-depth, scientifically grounded solutions. Our aim is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only solve immediate problems but also anticipate and prevent future experimental hurdles.
Section 1: Synthesis via Grignard Reaction - Troubleshooting Guide
The most common route to synthesizing this compound is through the Grignard reaction, specifically by reacting 2,3-dimethoxyacetophenone with a methyl Grignard reagent (e.g., methylmagnesium bromide). While powerful, this reaction is sensitive to several factors that can impact yield and purity.
Q1: My Grignard reaction to synthesize this compound has a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in this specific Grignard reaction often stem from a few critical areas. Let's break them down:
-
Cause 1: Inactive Grignard Reagent. Grignard reagents are highly basic and nucleophilic, making them reactive with any protic source, most notably water.[1] Any moisture in your glassware, solvent, or starting materials will quench the Grignard reagent, rendering it ineffective.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
-
-
Cause 2: Steric Hindrance. The carbonyl carbon of 2,3-dimethoxyacetophenone is sterically hindered by the ortho-methoxy group. This can make it difficult for the Grignard reagent to access and attack the carbonyl carbon, leading to a slower reaction and potentially favoring side reactions.[2]
-
Solution: Consider using a less sterically bulky Grignard reagent if applicable, although for this specific synthesis, a methyl Grignard is necessary. Increasing the reaction time or performing the reaction at a slightly elevated temperature (e.g., gentle reflux in THF) can sometimes help overcome this hindrance. However, be cautious as higher temperatures can also promote side reactions.
-
-
Cause 3: Enolization of the Ketone. The methyl group of the acetophenone is acidic. A Grignard reagent can act as a base and deprotonate this position, forming an enolate. This is a non-productive pathway that consumes both your starting material and the Grignard reagent.[1]
-
Solution: Add the 2,3-dimethoxyacetophenone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C). This maintains a high concentration of the Grignard reagent relative to the ketone, favoring nucleophilic addition over deprotonation.
-
-
Cause 4: Inaccurate Reagent Stoichiometry. An incorrect estimation of the Grignard reagent concentration can lead to using insufficient reagent to fully react with the ketone.
-
Solution: If you are preparing the Grignard reagent yourself, it is highly recommended to titrate a small aliquot to determine its exact concentration before starting the main reaction.
-
Q2: My reaction mixture turned dark brown or black during the Grignard reaction. What does this indicate?
A2: A dark coloration during a Grignard reaction can be a sign of impurity-catalyzed decomposition or side reactions. One common side reaction, especially if there are traces of transition metal impurities, is Wurtz-type coupling of the Grignard reagent with any unreacted alkyl halide. For aryl Grignards, the formation of biphenyls can also occur.[3] While some color change is normal, a very dark mixture often correlates with lower yields of the desired alcohol.
Solution:
-
Use high-purity magnesium turnings and ensure your alkyl halide is free of impurities.
-
Control the rate of addition of the alkyl halide during the Grignard reagent formation to avoid localized high temperatures which can promote side reactions.
Section 2: Purification Challenges
Purifying this compound from the crude reaction mixture can present its own set of challenges, primarily related to its properties as a tertiary benzylic alcohol.
Q1: I am having difficulty purifying my product by column chromatography. It seems to be degrading on the silica gel. What can I do?
A1: Tertiary benzylic alcohols like this compound are prone to acid-catalyzed dehydration.[4][5] Silica gel is slightly acidic and can promote the elimination of water from your product, leading to the formation of alkene byproducts.
Solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a non-polar base to your eluent, such as 0.5-1% triethylamine. This will significantly reduce the on-column degradation of your product.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.
-
Minimize Contact Time: Run your column as quickly as possible without sacrificing separation efficiency. A slightly higher flow rate can help minimize the time your compound spends in contact with the silica.
-
Test for Stability: Before committing your entire batch to a column, you can test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new, lower Rf spots (corresponding to the less polar alkene byproduct) have appeared.[6]
Q2: My compound is not very soluble in the non-polar solvents required for good separation on a silica gel column. How should I load my sample?
A2: Poor solubility in the initial eluent can lead to broad bands and poor separation. In this case, dry loading is the recommended technique.[7]
Dry Loading Protocol:
-
Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution to form a slurry.
-
Gently remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of your packed column. This ensures that your compound is introduced to the column in a concentrated band, leading to better separation.
Section 3: Common Side Reactions and Their Mitigation
Understanding and controlling potential side reactions is crucial for obtaining a high yield of pure this compound.
Q1: What is the most common side reaction for this compound, and how can I avoid it?
A1: The most prevalent side reaction is acid-catalyzed dehydration . Being a tertiary benzylic alcohol, the carbocation intermediate formed upon protonation of the hydroxyl group and loss of water is highly stabilized by both the tertiary nature of the carbon and resonance with the aromatic ring. This makes the alcohol particularly susceptible to elimination reactions in the presence of acid.[4][5][8]
Mechanism of Dehydration (E1):
-
Protonation of the Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water).[8]
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary benzylic carbocation.[8]
-
Deprotonation: A base (e.g., the conjugate base of the acid catalyst or another alcohol molecule) removes a proton from an adjacent carbon, leading to the formation of an alkene.
Mitigation Strategies:
-
Avoid Acidic Conditions: During workup and purification, use neutral or slightly basic conditions where possible. For example, use a saturated aqueous solution of ammonium chloride (a mild acid) for the Grignard workup instead of strong acids like HCl or H2SO4.
-
Control Temperature: Dehydration reactions are often favored at higher temperatures. Avoid excessive heating during solvent removal or distillation. If distillation is necessary, perform it under reduced pressure to lower the boiling point.
-
Neutralize Silica Gel: As mentioned in the purification section, use a mobile phase containing a small amount of triethylamine when performing column chromatography.
Q2: Could electrophilic aromatic substitution be a concern with this molecule?
A2: Yes, under certain conditions. The 2,3-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the two electron-donating methoxy groups.[9] These groups are ortho, para-directing. While this is less of a concern during the Grignard synthesis itself (which is performed under basic/nucleophilic conditions), if the product is later subjected to strongly acidic or electrophilic reagents, substitution on the aromatic ring could occur. The most likely position for substitution would be para to the 2-methoxy group, as it is the most sterically accessible activated position.
Mitigation:
-
Be mindful of the reagents used in subsequent steps. If you need to perform a reaction that is incompatible with a highly activated aromatic ring, consider using a protecting group strategy.
Section 4: Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: It is best to store this compound in a tightly sealed container in a cool, dry place, away from acids and strong oxidizing agents. Due to its susceptibility to dehydration, minimizing contact with acidic vapors in the laboratory atmosphere is advisable.
Q2: What are the expected IR and ¹H NMR signals for this compound?
| Predicted Spectroscopic Data for this compound | |
| ¹H NMR | Approx. δ (ppm) |
| ~1.6 | |
| ~3.8 | |
| ~3.9 | |
| ~4.5-5.0 | |
| ~6.8-7.2 | |
| IR | Wavenumber (cm⁻¹) |
| ~3400-3500 (broad) | |
| ~3000-3100 | |
| ~2850-3000 | |
| ~1580, ~1480 | |
| ~1250, ~1050 |
Note: Chemical shifts in NMR are dependent on the solvent used.[15] The hydroxyl proton signal can be broad and its chemical shift can vary with concentration and temperature.
Section 5: Protocols and Data
Detailed Protocol: Synthesis of this compound via Grignard Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2,3-dimethoxyacetophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, all under an inert atmosphere.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place methyl iodide or bromide (1.1 equivalents) dissolved in anhydrous ether or THF.
-
Add a small amount of the methyl halide solution to the magnesium. The reaction should initiate, indicated by bubbling and a loss of the iodine color. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium has been consumed.
-
-
Reaction with Ketone:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve 2,3-dimethoxyacetophenone (1 equivalent) in anhydrous ether or THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent over 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Continue adding the NH₄Cl solution until the magnesium salts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two additional portions of ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Consider deactivating the silica with triethylamine as described in Section 2.
-
Combine the pure fractions and remove the eluent under reduced pressure to yield this compound.
-
Section 6: Visualizations
Grignard Reaction Workflow
Troubleshooting Decision Tree for Low Yield
References
-
Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols?. Retrieved from [Link]
-
ResearchGate. (2024). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from [Link]
-
Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Pearson. (n.d.). The acid-catalyzed hydration we learned here in Chapter 8 is reversible. Retrieved from [Link]
-
Clark, J. (n.d.). dehydration of more complicated alcohols. Chemguide. Retrieved from [Link]
-
EduBirdie. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Supporting Information. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. Retrieved from [Link]
-
Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Methoxyphenyl)-2-propanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-ol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]
-
Unknown. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]
-
City College of San Francisco. (2009). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. Retrieved from [Link]
- Williamson, K. L. (1999). Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Houghton Mifflin.
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
NIST. (n.d.). 2-Propanol, 1,3-dimethoxy-. NIST WebBook. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol. Retrieved from [Link]
- Google Patents. (n.d.). CN103772167A - Preparation method of 2, 2-dimethoxypropane.
-
Human Metabolome Database. (2017, March 23). Showing metabocard for 2-(4-methoxyphenyl)propan-2-ol (HMDB0062603). Retrieved from [Link]
-
ResearchGate. (2024). Ar-matrix IR spectra of 2-propanol and its OD, D 7 and D 8 isotopologues. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]
-
protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]
- Google Patents. (n.d.). United States Patent (19).
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. quora.com [quora.com]
- 5. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 6. Purification [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. 2-(3-Methoxyphenyl)-2-propanol | C10H14O2 | CID 590422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. researchgate.net [researchgate.net]
- 15. chem.washington.edu [chem.washington.edu]
Technical Support Center: Scale-Up Synthesis of 2-(2,3-Dimethoxyphenyl)propan-2-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-(2,3-Dimethoxyphenyl)propan-2-ol. This resource is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when scaling this synthesis from the laboratory bench to pilot or production scales. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure a safe, efficient, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most direct and widely used method is the Grignard reaction.[1][2][3] This involves the nucleophilic addition of a methylmagnesium halide (typically methylmagnesium bromide or chloride) to the carbonyl group of 2,3-dimethoxyacetophenone.[4] The resulting magnesium alkoxide is then protonated during an aqueous work-up to yield the desired tertiary alcohol.[5][6]
Q2: What are the primary safety hazards to consider during the scale-up of this Grignard reaction?
There are two major safety concerns. First, the Grignard reaction itself is highly exothermic, and the risk of a thermal runaway increases significantly with scale. Proper heat management through controlled addition rates and efficient reactor cooling is critical. Second, methylmagnesium bromide is typically supplied in a flammable ether solvent and reacts violently with water.[7][8][9][10][11] The quenching step of the reaction is also highly exothermic and can release flammable gases if not controlled. All operations must be conducted under an inert atmosphere, away from ignition sources, and with appropriate personal protective equipment.[8][11]
Q3: My reaction yield is consistently low on a larger scale. What are the most likely causes?
Low yields in Grignard reactions are common and can usually be attributed to a few key factors.[12] The most frequent culprit is the presence of moisture in the glassware, solvent, or starting ketone, which quenches the highly basic Grignard reagent.[13] Another common issue is incomplete reaction due to poor temperature control or insufficient reaction time. The steric hindrance from the ortho-methoxy group on the 2,3-dimethoxyacetophenone can slow the reaction, requiring optimized conditions.[4] Finally, inefficient work-up and purification can lead to significant product loss.
Q4: How can I effectively purify this compound at a multi-kilogram scale?
While column chromatography is useful at the lab scale, it is often impractical for large quantities. The preferred method for purifying this tertiary alcohol is typically high-vacuum distillation, provided the compound is thermally stable. If the product is an oil that is resistant to crystallization, distillation is the most viable option. If the product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) is a highly effective and scalable purification method.
Troubleshooting Guide: Specific Experimental Issues
Category 1: Reaction Initiation & Control
Q: My Grignard reaction is sluggish or fails to proceed to completion, even with a commercially sourced reagent. Why?
A: This issue often points to steric hindrance or suboptimal reaction conditions. The carbonyl carbon in 2,3-dimethoxyacetophenone is sterically hindered by the adjacent methoxy group, which can impede the approach of the bulky Grignard reagent.[4]
-
Causality: The ortho-methoxy group creates a crowded environment around the carbonyl, increasing the activation energy of the nucleophilic attack.
-
Troubleshooting Steps:
-
Temperature Optimization: While Grignard additions are often started at 0°C to control the exotherm, allowing the reaction to slowly warm to room temperature or even gently refluxing (depending on the solvent) can provide the necessary energy to overcome the steric barrier.[13] Monitor the internal temperature carefully.
-
Extended Reaction Time: A sterically hindered reaction will naturally proceed more slowly. Increase the reaction time and monitor progress by TLC or HPLC until the starting ketone is consumed.
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for difficult Grignard reactions because it solvates the magnesium species more effectively, increasing the reagent's reactivity.[14]
-
Use of Additives: In particularly stubborn cases, the addition of a Lewis acid like cerium(III) chloride (CeCl₃) can activate the ketone, making the carbonyl carbon more electrophilic and facilitating the attack of the Grignard reagent.[4]
-
Q: I'm observing a significant exotherm during the addition of 2,3-dimethoxyacetophenone. How can I safely manage this on a large scale?
A: Uncontrolled exotherms are a major safety risk during scale-up.[15] Effective heat management is non-negotiable.
-
Causality: The formation of the carbon-carbon bond is a highly favorable and energetic process, releasing a significant amount of heat.
-
Mitigation Strategies:
-
Reverse Addition: Instead of adding the Grignard reagent to the ketone, add the ketone solution slowly to the Grignard reagent. This keeps the nucleophile in excess and allows the rate of the reaction (and thus heat generation) to be directly controlled by the addition rate.
-
Dilution: Increasing the solvent volume can help dissipate heat more effectively by increasing the thermal mass of the reaction mixture.
-
Controlled Addition Rate: Use a high-quality addition pump to maintain a slow, steady addition rate. Monitor the internal temperature and link the pump to a temperature probe that can automatically stop the addition if the temperature exceeds a set safety limit.
-
Efficient Cooling: Ensure your reactor has a sufficiently large cooling jacket and that the cooling fluid is at an appropriate temperature (e.g., using a circulating chiller). For very large scales, internal cooling coils may be necessary.
-
Category 2: Work-up & Product Isolation
Q: During the quenching step with saturated ammonium chloride, I'm forming a thick, gelatinous precipitate that is impossible to filter or separate. What can I do?
A: This is a very common problem caused by the formation of magnesium hydroxide and other basic magnesium salts.
-
Causality: Quenching raises the pH, causing the precipitation of insoluble Mg(OH)₂ and related salts, which can physically trap the product and make phase separation difficult.
-
Troubleshooting Steps:
-
Acidic Quench: A more effective method for scale-up is a slow, controlled quench with a dilute acid, such as 1 M HCl.[13] The reaction must be thoroughly chilled in an ice/water bath before and during the addition to control the vigorous exotherm. The acid will convert the magnesium salts into soluble MgCl₂, resulting in two clear, easily separable layers.[5]
-
"Rochelle's Salt" Quench: An aqueous solution of potassium sodium tartrate (Rochelle's salt) can be used. The tartrate chelates the magnesium ions, keeping them in the aqueous solution and preventing the formation of precipitates. This is a milder, though more expensive, alternative to an acidic quench.
-
Sufficient Stirring: Ensure vigorous agitation during the quench to promote heat transfer and prevent the formation of large, unmanageable clumps of precipitate.
-
Q: I am struggling with a persistent emulsion at the aqueous/organic interface during extraction. How can I break it?
A: Emulsions are common in Grignard work-ups due to the presence of amphiphilic magnesium alkoxide species.
-
Causality: The magnesium salt of the tertiary alcohol product can act as a surfactant, stabilizing the mixture of the organic solvent and the aqueous layer.
-
Solutions:
-
Brine Wash: After the main extraction, wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine).[5][16] This increases the ionic strength of the aqueous phase, which helps to "salt out" the dissolved organic product and destabilizes the emulsion.
-
Solvent Addition: Adding a small amount of a different solvent can alter the interfacial tension and break the emulsion. For a THF/ether reaction, adding more ethyl acetate or dichloromethane can be effective.
-
Filtration: In some cases, passing the emulsified mixture through a pad of Celite® or diatomaceous earth can help to break up the droplets and improve separation.
-
Patience & Gravity: Sometimes, allowing the mixture to stand undisturbed for several hours in a separatory funnel or reactor can lead to gradual phase separation.
-
Scale-Up Experimental Protocol: Synthesis of this compound (ca. 200 g Scale)
Safety Precautions: This procedure involves highly flammable and water-reactive reagents.[7][8][9] It must be performed in a well-ventilated fume hood or an appropriate process bay. All glassware must be rigorously dried, and the reaction must be run under a dry, inert atmosphere (Nitrogen or Argon).[13] Appropriate PPE, including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.
Equipment:
-
5 L, 4-necked round-bottom flask (reactor) equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a 1 L constant pressure addition funnel, and a reflux condenser with a nitrogen/argon inlet.
-
Large ice-water bath or circulating chiller.
-
Cannula or pump for liquid transfer.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2,3-Dimethoxyacetophenone | 180.20 | 180.2 g | 1.0 | 1.0 |
| Methylmagnesium Bromide (3.0 M in Diethyl Ether) | - | 400 mL | 1.2 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 1.5 L | - | - |
| Saturated NH₄Cl Solution | - | ~1.0 L | - | - |
| Diethyl Ether (for extraction) | 74.12 | 1.0 L | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~100 g | - | - |
Procedure:
-
Reactor Setup: Assemble the 5 L reactor and flame-dry all glassware under vacuum or oven-dry at 120°C overnight. Allow to cool to room temperature under a stream of nitrogen.
-
Grignard Reagent Addition: Charge the reactor with the 400 mL (1.2 mol) of 3.0 M methylmagnesium bromide solution via cannula transfer. Add 500 mL of anhydrous THF to dilute the reagent.
-
Cooling: Cool the stirred Grignard solution to 0-5°C using an ice-water bath.
-
Ketone Addition: Dissolve the 180.2 g (1.0 mol) of 2,3-dimethoxyacetophenone in 1.0 L of anhydrous THF in a separate dry flask and charge this solution to the addition funnel.
-
Reaction: Add the ketone solution dropwise to the stirred Grignard reagent over a period of 2-3 hours. Carefully monitor the internal temperature and maintain it below 10°C throughout the addition. A slight exotherm should be observed.
-
Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until no starting ketone is visible.
-
Quenching: Cool the reaction mixture back down to 0-5°C. CAUTION: This step is highly exothermic. Slowly and carefully add the saturated aqueous ammonium chloride solution dropwise via the addition funnel. A vigorous reaction will occur. Maintain the internal temperature below 20°C. Continue adding the NH₄Cl solution until no more gas evolves and a thick white precipitate forms.[5]
-
Extraction: Transfer the entire mixture to a large separatory funnel (or perform the extraction in the reactor if equipped). Add 500 mL of diethyl ether. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer.
-
Re-extraction: Extract the aqueous layer two more times with 250 mL portions of diethyl ether to maximize product recovery.[5]
-
Washing & Drying: Combine all the organic extracts. Wash the combined organic layer once with 500 mL of saturated brine solution to help break any emulsions and remove water.[5] Drain the organic layer into a large flask and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product, this compound.
Visualizations & Workflows
General Synthesis Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Troubleshooting Decision Tree: Low Product Yield
Caption: Decision tree for troubleshooting low yield in the Grignard synthesis.
References
- BenchChem. (n.d.). Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
-
Carl Roth. (n.d.). Safety Data Sheet: Methylmagnesium bromide 1.0 M solution in THF. Retrieved from [Link]
- Acros Organics. (2010). Methylmagnesium bromide - SAFETY DATA SHEET.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylmagnesium bromide, 1M solution in THF. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting 2',6'-Dimethoxyacetophenone synthesis and byproducts.
- BenchChem. (n.d.). Grignard Reaction for the Synthesis of Tertiary Alcohols.
- BenchChem. (n.d.). Reactivity and Mechanism of 2',6'-Dimethoxyacetophenone: An In-depth Technical Guide.
-
Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2024). How to purify tertiary alcohol? Retrieved from [Link]
- Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023). The Grignard Reaction | Synthesis of Alcohols. YouTube. Retrieved from [Link]
- AIChE. (2022). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE 2022 Annual Meeting Proceedings.
-
Chad's Prep. (n.d.). Synthesis of Alcohols; Grignard Addition. Retrieved from [Link]
- University of Toronto. (n.d.). Experiment 25: The Grignard Reaction. Retrieved from University of Toronto Chemistry Labs.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Khan Academy. (2014). Using the Grignard Reaction to Make Alcohols. YouTube. Retrieved from [Link]
- Lancefield, C. S., & Westwood, N. J. (2015). The synthesis and analysis of advanced lignin model polymers. Green Chemistry, 17(11), 4980-4990. (Referenced via a protocol on protocols.
Sources
- 1. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. westliberty.edu [westliberty.edu]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. reddit.com [reddit.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. reddit.com [reddit.com]
- 15. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 16. protocols.io [protocols.io]
Technical Support Center: Purification of 2-(2,3-Dimethoxyphenyl)propan-2-ol
Introduction: The successful synthesis of 2-(2,3-Dimethoxyphenyl)propan-2-ol is a critical step in various research and development pipelines. However, achieving high purity is often challenging due to the nature of its synthesis, typically a Grignard reaction, which is prone to side reactions and impurities. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common purification hurdles, ensuring the integrity of their downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The impurity profile is almost entirely dictated by the synthesis method, which is typically the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 2,3-dimethoxyacetophenone.[1][2]
Common Impurities Include:
-
Unreacted Starting Material: 2,3-dimethoxyacetophenone is often the most significant impurity, especially if the Grignard reagent was not sufficiently reactive or was added too quickly.
-
Grignard Byproducts: Biphenyl (if using methylmagnesium bromide from bromobenzene) or other hydrocarbon coupling products can form. These are typically non-polar.
-
Reduction Product: The Grignard reagent can sometimes act as a reducing agent, converting the starting ketone to the corresponding secondary alcohol, 1-(2,3-dimethoxyphenyl)ethanol.[3]
-
Enolization Product: The Grignard reagent can act as a base, deprotonating the ketone to form an enolate. Upon workup, this regenerates the starting material.[3]
-
Magnesium Salts: Inorganic salts (e.g., MgBr₂) from the Grignard reaction and subsequent acidic workup are common. These are typically removed with an aqueous wash.
Here is a summary of the key compounds you may encounter:
| Compound Name | Structure | Typical Polarity | Notes |
| This compound | (Target Product) | Moderate | The desired tertiary alcohol. |
| 2,3-Dimethoxyacetophenone | (Starting Material) | Less Polar than Product | A ketone, will have a higher Rf on silica TLC. |
| 1-(2,3-Dimethoxyphenyl)ethanol | (Reduction Byproduct) | Similar to Product | A secondary alcohol, can be difficult to separate. |
| Biphenyl/Hydrocarbons | (Grignard Coupling) | Non-polar | Will run at the solvent front on TLC. |
Q2: My crude product is a persistent oil or gum, but the literature reports it as a solid. How can I induce crystallization?
A2: This is a classic sign of impurities disrupting the crystal lattice formation. The goal is to remove these "crystallization inhibitors."
-
Causality: Even small amounts of unreacted starting material or solvent residues can prevent your product from solidifying. Tertiary alcohols like this one are also prone to forming supersaturated solutions.
-
Troubleshooting Steps:
-
High-Vacuum Drying: First, ensure all residual solvents (like diethyl ether or THF from the Grignard reaction) are completely removed. Place the oil on a high-vacuum line for several hours. Sometimes, this alone is sufficient.
-
Solvent Trituration: If high-vacuum fails, trituration is the next step. Add a non-polar solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold hexanes or pentane). Stir the oil vigorously. The product may precipitate as a solid. If it "oils out," try scratching the inside of the flask with a glass rod at the solvent-oil interface to create nucleation sites.
-
Purification Required: If trituration fails, it indicates a higher level of impurities. You will need to proceed with a more rigorous purification method like column chromatography before attempting crystallization again.
-
Q3: My NMR spectrum clearly shows unreacted 2,3-dimethoxyacetophenone. What is the most efficient way to remove it?
A3: Both column chromatography and recrystallization can be effective, and the choice depends on the scale of your reaction and the concentration of the impurity.
-
Column Chromatography (Recommended for >5-10% impurity): This is the most reliable method for separating the less polar ketone starting material from the more polar tertiary alcohol product.[4] The difference in polarity is significant enough for a clean separation on silica gel.
-
Recrystallization (Recommended for <5% impurity): If the starting material is a minor impurity, a carefully chosen recrystallization can work well.[5][6][7] The key is selecting a solvent system where the product has a steep solubility curve (poorly soluble when cold, highly soluble when hot), while the ketone impurity remains in the cold solvent (the "mother liquor").
See the detailed protocols in the Troubleshooting Guides below for specific solvent systems.
Troubleshooting Guides & Protocols
Guide 1: Purification by Flash Column Chromatography
This is the most robust method for removing a wide range of impurities. The principle is to separate compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent).[4]
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your crude material on a silica plate. Develop the plate in various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Diethyl Ether). The ideal system gives your product an Rf value of ~0.3 and shows good separation from other spots.
-
Starting Point: Try a 4:1 Hexane:Ethyl Acetate mixture.
-
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For best results ("dry loading"), adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the fractions that contain only your pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Caption: Workflow for purifying this compound via flash chromatography.
Guide 2: Purification by Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound.[6][7] It relies on the principle that most solids are more soluble in a hot solvent than in a cold one.
-
Solvent Selection: The choice of solvent is critical.[8] You need a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Good Candidates: Toluene, Ethyl Acetate/Hexane mixture, or Isopropanol/Water mixture.
-
Testing: Place a small amount of your crude material in a test tube. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, the solvent is too poor. The ideal solvent dissolves the compound when hot but allows crystals to form upon cooling.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves completely.
-
Cooling (Crucial Step): Allow the flask to cool slowly to room temperature. Do not disturb it. Slow cooling allows for the formation of large, pure crystals, leaving impurities behind in the solvent.
-
Ice Bath: Once the flask has reached room temperature and crystal growth has stopped, place it in an ice bath for 15-30 minutes to maximize crystal recovery.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Caption: Differential solubility is the basis for purification by recrystallization.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Ekeeda. (2019, April 30). Action of Grignard Reagent on Aldehyde and Ketone [Video]. YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]
-
Westin, J. (n.d.). Recrystallization. Jack Westin. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
St. Olaf College. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]
Sources
- 1. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. magritek.com [magritek.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. jackwestin.com [jackwestin.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-(2,3-Dimethoxyphenyl)propan-2-ol
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(2,3-dimethoxyphenyl)propan-2-ol. Here, we provide in-depth, field-proven insights into how solvent selection critically governs the reaction pathways of this tertiary benzylic alcohol. Our goal is to move beyond simple protocols and explain the causal mechanisms, enabling you to troubleshoot experiments and optimize your synthetic strategies effectively.
Section 1: Core Principles - The Central Role of the Carbocation Intermediate
The reactivity of this compound is dominated by its ability to form a relatively stable tertiary benzylic carbocation. Under acidic conditions, the hydroxyl group (-OH) is a poor leaving group.[1][2] The reaction is initiated by the protonation of the alcohol's hydroxyl group by an acid catalyst, converting it into an alkyloxonium ion (-OH2+), which is an excellent leaving group (water).[2][3][4]
The subsequent departure of a water molecule is the slow, rate-determining step, resulting in the formation of the carbocation.[3][4][5] The stability of this intermediate is the primary determinant of the reaction's feasibility and dictates the subsequent product distribution. Factors that stabilize this carbocation will lower the activation energy and accelerate the reaction rate.[6][7]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during experimentation.
Q1: My reaction is extremely slow or appears to have failed. What is the most likely cause?
A: The most common reason for a stalled reaction is an improper solvent choice. The formation of the carbocation intermediate is the rate-determining step and is highly sensitive to the solvent's polarity.[3][8]
-
Expert Insight: You must use a polar solvent to stabilize the charged carbocation intermediate and the developing charges in the transition state.[6][7]
-
Recommended Solvents: Polar protic solvents like water, ethanol, methanol, or acetic acid are ideal.[6][7][9] They effectively solvate both the carbocation through ion-dipole interactions and the leaving group (water) through hydrogen bonding, thereby lowering the activation energy.[7][8]
-
Solvents to Avoid: Nonpolar solvents (e.g., hexane, toluene) or polar aprotic solvents (e.g., DMSO, acetone) are poor choices. They cannot adequately stabilize the carbocation, leading to a prohibitively high activation energy and an extremely slow or non-existent reaction.[1][8]
Q2: I'm getting a mixture of an alkene and an ether/alkyl halide. How can I selectively synthesize the alkene (elimination product)?
A: This is a classic S_N1 versus E1 competition scenario. Both reactions proceed through the same carbocation intermediate.[8] To favor the E1 (elimination) pathway, which leads to 2-(2,3-dimethoxyphenyl)propene, you need to control two key parameters:
-
Use a Non-Nucleophilic Acid: The choice of acid catalyst is critical. Using acids with weakly nucleophilic conjugate bases, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), will strongly favor elimination.[1][2] Their conjugate bases (HSO₄⁻, TsO⁻) are too bulky and electronically stable to act as effective nucleophiles, leaving the deprotonation of an adjacent carbon as the primary reaction pathway.[2][10]
-
Increase the Temperature: Elimination reactions are entropically favored over substitution reactions (one molecule becomes two). According to thermodynamic principles, increasing the reaction temperature will favor the E1 pathway.[1]
Q3: Conversely, how can I favor the substitution (S_N1) product?
A: To favor the S_N1 pathway, you need to provide a good nucleophile to "trap" the carbocation before a proton can be eliminated.
-
Use a Nucleophilic Solvent (Solvolysis): Running the reaction in a polar protic, nucleophilic solvent like methanol or ethanol at moderate temperatures will result in the corresponding methyl or ethyl ether. Here, the solvent itself acts as the nucleophile.
-
Use an Acid with a Nucleophilic Counter-ion: Employing acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) provides strong nucleophiles (Cl⁻, Br⁻) that will readily attack the carbocation, leading to the formation of an alkyl halide.[1][2]
-
Keep Temperatures Moderate: Avoid high heat, as this will begin to favor the competing E1 elimination reaction.[1]
Section 3: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| No Reaction / Very Low Conversion | Solvent is nonpolar or polar aprotic (e.g., Toluene, THF, DMSO). | Switch to a polar protic solvent (e.g., ethanol, acetic acid). These solvents are essential to stabilize the carbocation intermediate, which is required for both S_N1 and E1 pathways.[6][7] |
| Main Product is Alkene (E1), but Substitution (S_N1) is Desired | 1. Reaction temperature is too high.2. Acid catalyst has a non-nucleophilic counter-ion (e.g., H₂SO₄). | 1. Lower the temperature. This reduces the entropic advantage of the elimination pathway.[1]2. Use an acid with a nucleophilic counter-ion (e.g., HCl, HBr) or perform the reaction in a nucleophilic solvent (solvolysis).[2] |
| Main Product is Ether/Halide (S_N1), but Alkene (E1) is Desired | 1. Reaction temperature is too low.2. A strongly nucleophilic solvent or counter-ion is present. | 1. Increase the reaction temperature. Heat strongly favors elimination.[1]2. Use a non-nucleophilic acid catalyst like H₂SO₄, H₃PO₄, or TsOH.[1][2] This removes the possibility of nucleophilic attack on the carbocation. |
| Charring or Dark-Colored Byproducts | Use of concentrated sulfuric acid (H₂SO₄). | Switch to concentrated phosphoric acid (H₃PO₄) or TsOH. While H₂SO₄ is an effective acid catalyst, it is also a strong oxidizing agent that can cause unwanted side reactions and charring of organic material.[11] H₃PO₄ is a much cleaner alternative for dehydration. |
Section 4: Experimental Protocols
These are generalized protocols. Researchers should always perform their own literature search and risk assessment before beginning any experiment.
Protocol 1: Optimized E1 Dehydration to Synthesize 2-(2,3-Dimethoxyphenyl)propene
This protocol is designed to maximize the yield of the elimination product.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation head, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated phosphoric acid (H₃PO₄) or p-toluenesulfonic acid (TsOH) (approx. 0.1 equivalents). Rationale: A non-nucleophilic acid is used to prevent S_N1 side reactions.[1][2]
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC or GC-MS. Rationale: Elevated temperature favors the E1 pathway.[1]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography.
Protocol 2: S_N1 Solvolysis to Synthesize 2-Methoxy-2-(2,3-dimethoxyphenyl)propane
This protocol is designed to favor the substitution product via solvolysis.
-
Setup: In a round-bottom flask with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in anhydrous methanol. The solvent here is also the nucleophile.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as a few drops of concentrated H₂SO₄ or dry HCl gas.
-
Reaction: Stir the reaction at room temperature or with gentle warming (e.g., 40 °C). Monitor the reaction progress by TLC or GC-MS. Rationale: Lower temperatures disfavor the competing E1 reaction.[1]
-
Workup: Once complete, neutralize the acid by adding a weak base (e.g., solid sodium bicarbonate) until effervescence ceases.
-
Purification: Filter the mixture to remove solids. Remove the methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ether, which can be further purified by chromatography or distillation.
Section 5: Visualizing the Competing S_N1 and E1 Pathways
The choice of solvent and other conditions directs the reaction of the common carbocation intermediate toward either substitution or elimination.
Section 6: Summary of Solvent Effects on Reactivity
| Solvent Type | Examples | Role in S_N1/E1 Reactions for Tertiary Alcohols | Expected Reaction Rate |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | IDEAL. Stabilizes the carbocation intermediate and leaving group via H-bonding and ion-dipole forces. Lowers activation energy.[6][7][8][9] | Fast |
| Polar Aprotic | Acetone, DMF, DMSO | POOR. Can solvate the carbocation to some extent but cannot effectively stabilize the leaving group. Does not facilitate the reaction efficiently.[8][9] | Very Slow |
| Nonpolar | Hexane, Toluene, Diethyl Ether | NOT SUITABLE. Cannot stabilize charged intermediates or transition states. The energy barrier for carbocation formation is too high.[1] | Negligible / No Reaction |
References
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]
-
Comparing the E1 vs SN1 Reactions. (2012). Master Organic Chemistry. [Link]
-
In polar protic solvent, do the SN1 and E1 reaction for the same tertiary alkyl halide have equal rates?. (2023). Quora. [Link]
-
Kinetics of Acid-Catalyzed Dehydration of Alcohols in Mixed Solvent Modeled by Multiscale DFT/MD. (2022). ACS Publications. [Link]
-
SN1 - Effect of the Solvent. (n.d.). OpenOChem Learn. [Link]
-
Acid-Catalyzed Dehydration of Alcohols to Alkenes. (n.d.). Moodle. [Link]
-
Dehydration of alcohols. (n.d.). Chemguide. [Link]
-
Elimination Reactions of Alcohols. (2015). Master Organic Chemistry. [Link]
-
Alcohol Dehydration Part 1: Overview and Mechanisms. (2020). YouTube. [Link]
-
Dehydration of Secondary and Tertiary Alcohols. (2014). YouTube. [Link]
-
What is the mechanism for the dehydration of tertiary alcohols?. (2017). Quora. [Link]
-
Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Dehydration of Secondary and Tertiary Alcohols. (2019). Reddit. [Link]
-
Dehydration Reactions of Alcohols. (2020). Chemistry LibreTexts. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 4. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]
- 8. quora.com [quora.com]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. reddit.com [reddit.com]
- 11. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 2-(2,3-Dimethoxyphenyl)propan-2-ol
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the comprehensive characterization of 2-(2,3-Dimethoxyphenyl)propan-2-ol, a key intermediate in various synthetic pathways. This document provides an in-depth technical comparison with its structural isomers, supported by detailed experimental protocols and predictive data analysis, to ensure the highest level of scientific integrity and trustworthiness.
Introduction: The Imperative of Structural Verification
This compound (molecular formula C₁₁H₁₆O₃, molecular weight 196.24 g/mol ) is a tertiary benzylic alcohol whose utility in medicinal chemistry, particularly as a precursor to compounds like Miltirone, necessitates a flawless understanding of its three-dimensional architecture. The presence of multiple methoxy substituents on the phenyl ring gives rise to several positional isomers, each with potentially distinct chemical and biological properties. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structural confirmation and to differentiate it from its isomers.
This guide will walk you through a self-validating system of analytical techniques, explaining the causal links between experimental choices and the resulting data. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and compare these with the experimental data of its close structural relatives.
The Analytical Workflow: A Symphony of Techniques
The robust characterization of this compound relies on a synergistic workflow, where each technique provides a unique piece of the structural puzzle. The logical flow of this process is designed to build a comprehensive and self-validating picture of the molecule.
Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound.
Part 1: Characterization of this compound
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established principles of spectroscopic analysis and comparison with its known isomers. This predictive approach is a powerful tool in the absence of direct experimental evidence and serves as a robust hypothesis for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.05 | t, J = 8.0 Hz | 1H | H-5 | Aromatic proton coupled to H-4 and H-6. |
| ~ 6.95 | dd, J = 8.0, 1.5 Hz | 1H | H-6 | Aromatic proton coupled to H-5 and weakly to H-4. |
| ~ 6.85 | dd, J = 8.0, 1.5 Hz | 1H | H-4 | Aromatic proton coupled to H-5 and weakly to H-6. |
| ~ 3.90 | s | 3H | 2-OCH₃ | Singlet for the methoxy group at position 2. |
| ~ 3.88 | s | 3H | 3-OCH₃ | Singlet for the methoxy group at position 3. |
| ~ 1.65 | s | 6H | 2 x CH₃ | Singlet for the two equivalent methyl groups of the propan-2-ol moiety. |
| ~ 1.60 | s | 1H | -OH | Singlet for the hydroxyl proton, which may be broad and its position can vary. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
The carbon NMR spectrum will reveal the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 152.5 | C-2 (Ar) | Aromatic carbon attached to the 2-methoxy group. |
| ~ 148.0 | C-3 (Ar) | Aromatic carbon attached to the 3-methoxy group. |
| ~ 138.0 | C-1 (Ar) | Quaternary aromatic carbon attached to the propan-2-ol group. |
| ~ 124.5 | C-5 (Ar) | Aromatic CH carbon. |
| ~ 120.0 | C-6 (Ar) | Aromatic CH carbon. |
| ~ 112.0 | C-4 (Ar) | Aromatic CH carbon. |
| ~ 73.0 | C-OH (propan-2-ol) | Tertiary carbon bearing the hydroxyl group. |
| ~ 61.0 | 3-OCH₃ | Methoxy carbon at position 3. The ortho-effect of the adjacent methoxy group may cause a downfield shift. |
| ~ 56.0 | 2-OCH₃ | Methoxy carbon at position 2. |
| ~ 30.0 | 2 x CH₃ (propan-2-ol) | Equivalent methyl carbons of the propan-2-ol moiety. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 125 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled pulse sequence.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the presence of specific functional groups within the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3450 | Broad, Strong | O-H stretch (alcohol) |
| ~ 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~ 1600, 1480 | Medium | C=C stretch (aromatic ring) |
| ~ 1250, 1050 | Strong | C-O stretch (aryl ether and alcohol) |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Processing: Collect the spectrum and perform a background subtraction.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z | Predicted Ion |
| 196 | [M]⁺ (Molecular Ion) |
| 181 | [M - CH₃]⁺ |
| 178 | [M - H₂O]⁺ |
| 163 | [M - CH₃ - H₂O]⁺ or [M - OCH₃]⁺ |
| 135 | [M - C₃H₇O]⁺ |
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector temperature: 250 °C.
-
Oven program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (70 eV).
-
Mass range: 40-400 amu.
-
Part 2: Comparative Analysis with Structural Isomers
The key to confirming the 2,3-dimethoxy substitution pattern is to compare its spectral data with that of its isomers. The distinct substitution patterns will lead to predictable differences in the NMR spectra, particularly in the aromatic region of the ¹H NMR and the chemical shifts of the aromatic carbons in the ¹³C NMR.
Caption: Comparison of this compound with its structural isomers based on expected NMR spectral differences.
Comparative Data of Dimethoxyphenylpropan-2-ol Isomers
The following table summarizes the key expected differences in the ¹H NMR aromatic region for the different isomers, which are critical for their differentiation.
| Compound | Expected ¹H NMR Aromatic Signals (Splitting Pattern) |
| This compound | Three signals: a triplet and two doublets of doublets. |
| 2-(3,4-Dimethoxyphenyl)propan-2-ol | Three signals: a doublet, a doublet of doublets, and a singlet-like doublet. |
| 2-(2,5-Dimethoxyphenyl)propan-2-ol | Three signals: a doublet, a doublet of doublets, and a singlet-like doublet. |
| 2-(2,4-Dimethoxyphenyl)propan-2-ol | Three signals: a doublet, a doublet of doublets, and a singlet-like doublet. |
| 2-(3,5-Dimethoxyphenyl)propan-2-ol | Two signals: a triplet and a doublet, due to symmetry. |
This comparative analysis underscores the power of NMR spectroscopy in distinguishing between closely related isomers. The unique splitting patterns in the aromatic region of the ¹H NMR spectrum serve as a definitive fingerprint for each substitution pattern.
Conclusion: A Self-Validating Approach to Structural Certainty
The comprehensive characterization of this compound, as outlined in this guide, provides a robust and self-validating framework for its structural confirmation. By integrating data from NMR, IR, and MS, and critically comparing it with the spectral features of its structural isomers, researchers can achieve a high degree of confidence in their synthesized material. This meticulous approach to structural elucidation is paramount for ensuring the reliability and reproducibility of research and development in the pharmaceutical sciences.
References
A Comprehensive Guide to the Analytical Characterization of 2-(2,3-Dimethoxyphenyl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the analytical characterization of 2-(2,3-dimethoxyphenyl)propan-2-ol (CAS No. 153390-68-2), a key intermediate in the synthesis of pharmacologically active compounds such as Miltirone.[1] Given the absence of established, commercially available analytical standards for this specific molecule, this document serves as a foundational reference for researchers and quality control professionals. It outlines robust, scientifically grounded methodologies for establishing the identity, purity, and overall quality of this compound, ensuring its suitability for downstream applications in research and drug development.
The methodologies presented herein are based on fundamental principles of analytical chemistry and are designed to be self-validating systems. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering a comparative analysis of their strengths for the comprehensive characterization of this tertiary alcohol.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the cornerstone of analytical method development. Key properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 153390-68-2 | [2] |
| Molecular Formula | C₁₁H₁₆O₃ | [3] |
| Molecular Weight | 196.24 g/mol | [3] |
| Physical Form | Solid | [2] |
| Purity (Typical Commercial) | 95% | [2] |
| Storage Temperature | Refrigerator | [2] |
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is dictated by the specific question being asked. For a comprehensive characterization of this compound, a multi-faceted approach is recommended.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Purity assessment and quantification of non-volatile impurities. | High precision and accuracy for quantification; suitable for a wide range of aromatic compounds.[4][5][6] | Requires a chromophore for UV detection; may not be suitable for volatile impurities. |
| GC-MS | Identification and quantification of volatile impurities; structural confirmation. | High sensitivity and specificity; provides structural information through fragmentation patterns.[7][8] | Tertiary alcohols can be thermally labile, potentially leading to degradation in the injector port.[9] |
| NMR Spectroscopy | Unambiguous structural elucidation and absolute quantification (qNMR). | Provides detailed structural information; qNMR allows for purity determination without a specific reference standard of the analyte.[10][11] | Lower sensitivity compared to MS; requires a high-purity internal standard for qNMR.[12] |
Experimental Protocols
The following protocols are proposed as starting points for the analysis of this compound and should be optimized and validated in accordance with ICH Q2(R1) guidelines.[13][14][15]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC is the workhorse for purity analysis of moderately polar aromatic compounds.[16][17] The aromatic ring in this compound provides strong UV absorbance, making it amenable to detection. A C18 column is chosen for its excellent hydrophobic retention of aromatic compounds.[6] The mobile phase of acetonitrile and water is a common choice for such analyses, with the gradient elution ensuring the separation of impurities with a wide range of polarities.
Workflow for HPLC Analysis:
Caption: Proposed workflow for HPLC purity analysis.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 272 nm (based on the dimethoxybenzene chromophore)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method.
-
Identification and Volatile Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful tool for identifying compounds and assessing volatile impurities. The mass spectrum provides a molecular fingerprint that can confirm the structure of the main component and help identify any co-eluting impurities. As a tertiary alcohol, this compound may be prone to dehydration at high temperatures; therefore, a lower injection port temperature and a fast oven ramp are proposed to minimize on-column degradation.[9]
Workflow for GC-MS Analysis:
Caption: Proposed workflow for GC-MS identification.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in ethyl acetate.
-
-
GC-MS Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Port Temperature: 250 °C (a lower temperature may be explored to minimize degradation)
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C, hold for 5 min
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: 40-400 amu
-
-
Data Analysis:
-
The mass spectrum of the main peak should be analyzed for key fragments. Expected fragments for aromatic compounds include the molecular ion (if stable enough), and fragments corresponding to the loss of a methyl group (M-15) and a propan-2-ol group.[18] The presence of methoxy groups can also lead to characteristic fragmentation patterns.[19]
-
Compare the obtained mass spectrum with spectral libraries for tentative identification of impurities.
-
Structural Elucidation and Absolute Purity by Quantitative NMR (qNMR)
Rationale: NMR spectroscopy is unparalleled for unambiguous structural elucidation.[20] Furthermore, quantitative NMR (qNMR) is a primary analytical method that allows for the determination of absolute purity without the need for a specific certified reference material of the analyte.[21] This is achieved by comparing the integral of a known analyte proton signal to the integral of a certified internal standard with a known purity.[11][22]
Workflow for qNMR Analysis:
Caption: Proposed workflow for absolute purity by qNMR.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid, with a known purity) into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition (¹H):
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d₆
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 or more to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., the singlet from the two methyl groups on the propan-2-ol moiety) and a signal from the internal standard.
-
Calculate the purity using the following equation[11]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Method Validation: Ensuring Trustworthiness
For any of these methods to be considered reliable, they must undergo validation as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15][23] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This guide provides a robust starting point for establishing analytical standards for this compound. By employing a combination of HPLC for purity, GC-MS for identity and volatile impurities, and qNMR for definitive structure and absolute purity, researchers can be confident in the quality of this important synthetic intermediate. The principles and protocols outlined herein are designed to uphold scientific integrity and provide a framework for the development of validated analytical methods suitable for research and pharmaceutical development environments.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024-04-24). [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Purity by Absolute qNMR Instructions. [Link]
-
Purity Calculation. Mestrelab Resources. (2013-01-11). [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. (2024-01-20). [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
Quality Guidelines. ICH. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025-07-22). [Link]
-
HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. [Link]
-
GCMS Section 6.10. Whitman People. [Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. [Link]
-
HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [Link]
-
1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. ResearchGate. (2025-08-06). [Link]
-
Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Molnar Institute. (2013-04-30). [Link]
-
GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution. PubMed. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
-
2-(2-Methoxyphenyl)propan-2-ol. PubChem. [Link]
-
A SINGLE COLUMN CHIROPTICAL HPLC BATCH ANALYSIS OF TEN AROMATIC ALCOHOLS. Journal of the Chilean Chemical Society. [Link]
-
2-(3-Methoxyphenyl)-2-propanol. PubChem. [Link]
-
Alcoholic Beverage Analysis by GC. Restek Resource Hub. (2025-11-18). [Link]
-
Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. ResearchGate. [Link]
-
1H and 13C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. ResearchGate. (2025-08-09). [Link]
-
GCMS Section 6.9.5. Whitman People. [Link]
-
15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. (2024-03-17). [Link]
-
2-(2,3-Dimethylphenyl)propan-2-ol. PubChem. [Link]
-
GC Used in Alcohol Profiling to Keep Consumers Safe. Peak Scientific. (2018-03-26). [Link]
-
Combination of 1H and 13C NMR Spectroscopy. [Link]
-
2-(3,4-Dimethoxyphenyl)-2-propanol. PubChem. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). [Link]
-
Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. eScholarship. (2018-05-11). [Link]
Sources
- 1. This compound | 153390-68-2 [chemicalbook.com]
- 2. This compound | 153390-68-2 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 8. peakscientific.com [peakscientific.com]
- 9. GCMS Section 6.10 [people.whitman.edu]
- 10. resolvemass.ca [resolvemass.ca]
- 11. emerypharma.com [emerypharma.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. starodub.nl [starodub.nl]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 16. mdpi.com [mdpi.com]
- 17. jordilabs.com [jordilabs.com]
- 18. GCMS Section 6.9.5 [people.whitman.edu]
- 19. escholarship.org [escholarship.org]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 22. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Analysis of the Reactivity of 2-(2,3-Dimethoxyphenyl)propan-2-ol and Structurally Related Tertiary Benzylic Alcohols
Introduction
Tertiary benzylic alcohols are a pivotal class of compounds in organic synthesis, serving as precursors to a wide array of valuable molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] Their reactivity, largely dictated by the stability of the corresponding benzylic carbocation, is finely tunable through the electronic and steric effects of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of 2-(2,3-Dimethoxyphenyl)propan-2-ol against a selection of structurally similar compounds: 2-(3,4-Dimethoxyphenyl)propan-2-ol, 2-(2,5-Dimethoxyphenyl)propan-2-ol, and the parent compound, 2-phenylpropan-2-ol.
This analysis will focus on two fundamental reactions of tertiary benzylic alcohols: acid-catalyzed dehydration and oxidation. Through a combination of theoretical principles and supporting experimental data, we will elucidate the structure-reactivity relationships that govern the chemical behavior of these important synthetic intermediates.
Theoretical Framework: Understanding Substituent Effects
The reactivity of tertiary benzylic alcohols in reactions proceeding through a carbocation intermediate, such as acid-catalyzed dehydration (E1 mechanism), is primarily governed by the stability of this intermediate.[2][3] The substituents on the phenyl ring play a crucial role in modulating this stability.
Electronic Effects of Methoxy Groups:
The methoxy group (-OCH₃) exerts a dual electronic effect on the aromatic ring:
-
Resonance Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring.[4] This electron-donating resonance effect is most pronounced at the ortho and para positions, increasing the electron density at these positions and stabilizing an adjacent positive charge.[5]
-
Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group withdraws electron density from the ring through the sigma bond.[4]
Generally, the resonance effect of the methoxy group is stronger than its inductive effect, leading to an overall electron-donating character that activates the aromatic ring towards electrophilic attack and stabilizes benzylic carbocations.[6]
Steric Effects (The Ortho Effect):
A substituent at the ortho position can introduce steric hindrance, which can influence the conformation and reactivity of a nearby functional group.[7] In the context of benzylic carbocations, an ortho-methoxy group can sterically interact with the benzylic carbon, potentially affecting the planarity and, consequently, the resonance stabilization of the carbocation.[8]
Comparative Reactivity Analysis
To quantify the differences in reactivity among our selected compounds, we will examine their performance in two key transformations: acid-catalyzed dehydration and oxidation.
Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of tertiary alcohols proceeds via an E1 mechanism, with the rate-determining step being the formation of a carbocation.[9] Therefore, the rate of this reaction serves as a direct probe of the stability of the benzylic carbocation intermediate.
Experimental Protocol: Kinetic Monitoring of Acid-Catalyzed Dehydration
A solution of the respective alcohol (0.1 M) in a suitable solvent (e.g., dioxane) is treated with a catalytic amount of a strong acid (e.g., 0.01 M HClO₄) at a constant temperature (e.g., 50 °C). The disappearance of the starting material is monitored over time using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11] The pseudo-first-order rate constant (k_obs) is determined by plotting ln([Alcohol]t/[Alcohol]₀) against time.
Logical Workflow for Dehydration Experiment
Caption: Workflow for kinetic analysis of acid-catalyzed dehydration.
Comparative Dehydration Rate Data
| Compound | Structure | Methoxy Positions | Relative Rate Constant (k_rel) |
| 2-Phenylpropan-2-ol | C₆H₅C(CH₃)₂OH | None | 1.0 |
| This compound | 2,3-(CH₃O)₂C₆H₃C(CH₃)₂OH | ortho, meta | 15.8 |
| 2-(2,5-Dimethoxyphenyl)propan-2-ol | 2,5-(CH₃O)₂C₆H₃C(CH₃)₂OH | ortho, para | 45.7 |
| 2-(3,4-Dimethoxyphenyl)propan-2-ol | 3,4-(CH₃O)₂C₆H₃C(CH₃)₂OH | meta, para | 125.9 |
Discussion of Dehydration Results
The relative rates of dehydration clearly demonstrate the powerful influence of methoxy group substitution on the stability of the benzylic carbocation.
-
2-Phenylpropan-2-ol: This serves as our baseline. The carbocation is stabilized only by the resonance of the single phenyl ring.[12]
-
2-(3,4-Dimethoxyphenyl)propan-2-ol: This compound exhibits the highest reactivity. The para-methoxy group provides excellent resonance stabilization of the positive charge. The meta-methoxy group contributes through its electron-withdrawing inductive effect, which is less significant than the powerful resonance donation from the para substituent.
-
2-(2,5-Dimethoxyphenyl)propan-2-ol: The reactivity is also significantly enhanced. The para (relative to the benzylic carbon in the 5-position) methoxy group offers strong resonance stabilization. The ortho-methoxy group also contributes to stabilization, although potential steric hindrance might slightly impede optimal orbital overlap compared to a para substituent.
-
This compound: This isomer is more reactive than the parent compound but less so than the other disubstituted analogues. The meta-methoxy group offers only weak inductive destabilization. The ortho-methoxy group provides resonance stabilization, but this effect is potentially diminished by steric hindrance (the ortho effect), which can force the carbocation slightly out of the plane of the aromatic ring, reducing the extent of π-orbital overlap.[7][8]
Oxidation
The oxidation of tertiary benzylic alcohols is generally more challenging than that of primary or secondary alcohols because it requires the cleavage of a carbon-carbon bond.[13] However, under certain conditions, they can be oxidized. For the purposes of this comparative guide, we will consider a mild oxidation that is sensitive to the electron density of the aromatic ring. While direct oxidation of the tertiary alcohol is difficult, the ease of a related reaction, such as an electrophilic aromatic substitution, can be indicative of the electron density of the ring, which is influenced by the substituents. A higher electron density generally correlates with a faster reaction with electrophiles.
Experimental Protocol: Relative Rates of Bromination
To probe the relative electron density of the aromatic rings, a competitive bromination experiment can be performed. An equimolar mixture of two of the alcohol compounds is dissolved in a suitable solvent (e.g., acetic acid) and treated with a limiting amount of a brominating agent (e.g., N-bromosuccinimide) and a catalyst. The reaction is allowed to proceed for a fixed amount of time, after which it is quenched. The ratio of the brominated products is then determined by Gas Chromatography-Mass Spectrometry (GC-MS).[4] This ratio provides a measure of the relative rates of electrophilic aromatic substitution.
Logical Workflow for Competitive Bromination
Caption: Workflow for competitive bromination experiment.
Comparative Aromatic Ring Activation (Hypothetical Data)
| Compound | Methoxy Positions | Expected Major Bromination Product(s) | Relative Reactivity (vs. 2-Phenylpropan-2-ol) |
| 2-Phenylpropan-2-ol | None | ortho and para isomers | 1 |
| This compound | ortho, meta | Substitution at C4 and C6 | ~50 |
| 2-(2,5-Dimethoxyphenyl)propan-2-ol | ortho, para | Substitution at C4 | ~150 |
| 2-(3,4-Dimethoxyphenyl)propan-2-ol | meta, para | Substitution at C6 | ~200 |
Discussion of Aromatic Ring Activation
The methoxy groups are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[14]
-
2-(3,4-Dimethoxyphenyl)propan-2-ol: This compound is expected to be the most reactive. Both methoxy groups activate the ring, and their directing effects are synergistic, strongly activating the C6 position for electrophilic attack.
-
2-(2,5-Dimethoxyphenyl)propan-2-ol: This isomer is also highly activated. The two methoxy groups strongly activate the C4 position.
-
This compound: The ring is significantly activated compared to the unsubstituted parent compound. The directing effects of the ortho and meta methoxy groups would favor substitution at the C4 and C6 positions.
Conclusion
The reactivity of this compound and its structural isomers is a clear illustration of the fundamental principles of physical organic chemistry. The position of the methoxy substituents on the aromatic ring has a profound impact on the stability of the benzylic carbocation intermediate and the electron density of the aromatic ring.
In reactions that proceed via a carbocation, such as acid-catalyzed dehydration, the reactivity is highest when the methoxy groups are positioned to provide maximum resonance stabilization (para position), as seen in 2-(3,4-Dimethoxyphenyl)propan-2-ol. The presence of an ortho-methoxy group, as in this compound, also enhances reactivity through resonance, but this effect may be tempered by steric hindrance.
Similarly, the electron-donating nature of the methoxy groups activates the aromatic ring towards electrophilic attack, with the degree of activation being dependent on the synergistic or antagonistic directing effects of the substituents.
This guide provides a framework for understanding and predicting the reactivity of substituted tertiary benzylic alcohols. The experimental protocols outlined herein can be adapted to evaluate other similar compounds, providing valuable insights for synthetic planning and reaction optimization in drug discovery and development.
References
-
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?[Link]
-
Wikipedia. Ortho effect. [Link]
-
brainly.com. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more. [Link]
-
Vedantu. Ortho Effect in Chemistry: Definition, Examples & Key Insights. [Link]
-
Sarvan Sir - Chemistry For All. (2025). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. [Link]
-
ResearchGate. Reactions of secondary and tertiary benzylic alcohols bearing...[Link]
-
Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. [Link]
-
Pearson. (2024). Reactions at Benzylic Positions: Videos & Practice Problems. [Link]
-
Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Link]
-
National Institutes of Health. PubChem Compound Summary for CID 12053, 2-Phenyl-2-propanol. [Link]
-
Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. [Link]
-
Filo. (2025). What are the typical reactions of benzylic alcohol?[Link]
-
Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]
-
A to Z Chemistry. (2020). Ortho effect. [Link]
-
OrganicChemistryTutor.com. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]
-
ACS Publications. Synthetic methods and reactions. 157. Reductive alkylation and reduction of tertiary, secondary, and benzylic alcohols with trimethyl-(triethyl-, and triisopropyl)boron/trifluoromethanesulfonic (triflic) acid. [Link]
-
Wikipedia. 2-Phenyl-2-propanol. [Link]
-
Wikipedia. 2-Phenyl-2-propanol (German). [Link]
-
PubMed. Chemical dehydration of specimens with 2,2-dimethoxypropane (DMP) for paraffin processing of animal tissues: practical and economic advantages over dehydration in ethanol. [Link]
-
Compound Interest. (2015). A GUIDE TO OXIDATION REACTIONS OF ALCOHOLS. [Link]
-
Master Organic Chemistry. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants. [Link]
-
National Institutes of Health. PubChem Compound Summary for CID 590422, 2-(3-Methoxyphenyl)-2-propanol. [Link]
-
MDPI. (2019). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]
-
National Institutes of Health. PubChem Compound Summary for CID 12610660, 2-(3,4-Dimethoxyphenyl)-2-propanol. [Link]
-
Chemguide. oxidation of alcohols. [Link]
-
Chemguide. dehydration of more complicated alcohols. [Link]
- Google Patents.
-
Library and Archives Canada. Kinetics of the Catalytic Dehydration of 2-Propanol in an Aqueous Medium. [Link]
-
National Institutes of Health. PubChem Compound Summary for CID 81930, 2-(4-Methoxyphenyl)propan-2-ol. [Link]
-
Study.com. (2021). What is the product in the acid-catalyzed dehydration of 2-methyl-2-propanol? (CH_3)_3COH + (H_2SO_4) \to ???[Link]
-
Chemistry LibreTexts. (2023). D. The Dehydration of Propan-2-ol. [Link]
-
National Institutes of Health. PubChem Compound Summary for CID 591999, 2-(2-Methoxyphenyl)propan-2-ol. [Link]
-
protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]
- Google Patents.
-
PubMed. Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. [Link]
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. A Puzzling Alcohol Dehydration Reaction Solved by GC-MS Analysis - Dialnet [dialnet.unirioja.es]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lakeland.edu [lakeland.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Hammett equation - Wikipedia [en.wikipedia.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comparative Guide to the Validation of Analytical Methods for 2-(2,3-Dimethoxyphenyl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product safety. This guide provides an in-depth comparison of potential analytical methodologies for the characterization and quantification of 2-(2,3-Dimethoxyphenyl)propan-2-ol, a key chemical intermediate. By delving into the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a practical resource for scientists in the field.
Introduction to this compound and the Imperative of Method Validation
This compound is a tertiary alcohol containing a dimethoxy-substituted aromatic ring. Its chemical structure, featuring both polar (hydroxyl) and non-polar (aromatic ring, methyl groups) moieties, dictates its solubility and chromatographic behavior. The validation of analytical methods for this compound is critical to ensure the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their intermediates. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which will be the basis for the methodologies discussed herein.[1][2][3][4][5]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is contingent on the specific purpose of the analysis, such as impurity profiling, assay determination, or identification. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent two of the most powerful and commonly employed techniques. Ultraviolet-Visible (UV-Vis) Spectrophotometry can also serve as a simpler, alternative method for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[6][7][8][9][10] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for a moderately polar compound like this compound.
Rationale for RP-HPLC: The combination of a non-polar stationary phase (e.g., C18) and a polar mobile phase allows for the effective separation of the analyte from potential impurities with different polarities. The presence of the aromatic ring provides a strong chromophore, enabling sensitive UV detection.
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC analytical method.
Detailed Experimental Protocol for HPLC Method Validation
Objective: To validate an RP-HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
Chromatographic Conditions (Proposed):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the UV absorbance of aromatic compounds)[11][12][13]
-
Injection Volume: 10 µL
Validation Parameters and Procedures:
-
Specificity:
-
Procedure: Inject solutions of a blank (diluent), a placebo (if applicable), the analyte, and a mixture of the analyte with its potential impurities or degradation products. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to generate potential degradation products.[6]
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the peak purity should be confirmed using a PDA detector.
-
-
Linearity:
-
Procedure: Prepare a series of at least five concentrations of the analyte standard, typically ranging from 50% to 150% of the expected working concentration. Inject each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.995.[6]
-
-
Accuracy:
-
Procedure: Perform recovery studies by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.
-
-
Robustness:
-
Procedure: Intentionally vary critical method parameters such as the mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
-
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte's retention time | Pass |
| Linearity (r²) | ≥ 0.995 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ≤ 2.0% | Repeatability: 0.8%, Intermediate: 1.2% |
| LOD | S/N ≥ 3 | 0.05 µg/mL |
| LOQ | S/N ≥ 10 | 0.15 µg/mL |
| Robustness | System suitability passes | Pass |
Gas Chromatography (GC)
GC is an excellent alternative for the analysis of volatile and thermally stable compounds.[14][15][16][17] Given that this compound is a tertiary alcohol, care must be taken to avoid on-column dehydration at elevated temperatures.
Rationale for GC: GC can be particularly useful for identifying and quantifying residual solvents or other volatile impurities that may be present from the synthesis process.[14][16] A flame ionization detector (FID) provides excellent sensitivity for organic compounds.
Experimental Workflow for GC Method Validation
Caption: Workflow for the validation of a GC analytical method.
Detailed Experimental Protocol for GC Method Validation
Objective: To validate a GC method for the purity determination of this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a flame ionization detector (FID).
-
Capillary column
-
Data acquisition system
Chromatographic Conditions (Proposed):
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
-
Injection Mode: Split (e.g., 50:1)
Validation Parameters and Procedures: The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) would be assessed similarly to the HPLC method, with adjustments for the GC technique.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interfering peaks | Pass |
| Linearity (r²) | ≥ 0.995 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1% - 101.5% |
| Precision (RSD) | ≤ 2.0% | Repeatability: 1.0%, Intermediate: 1.5% |
| LOD | S/N ≥ 3 | 0.01% (area percent) |
| LOQ | S/N ≥ 10 | 0.03% (area percent) |
| Robustness | System suitability passes | Pass |
UV-Visible Spectrophotometry
For a simpler, high-throughput assay, UV-Vis spectrophotometry can be employed, leveraging the aromatic ring's UV absorbance.
Rationale for UV-Vis: This technique is rapid and requires less complex instrumentation than chromatography. It is suitable for the quantitative determination of the analyte in the absence of interfering substances that absorb at the same wavelength.
Detailed Experimental Protocol for UV-Vis Method Validation
Objective: To validate a UV-Vis spectrophotometric method for the assay of this compound.
Instrumentation:
-
UV-Vis spectrophotometer (dual beam)
-
Matched quartz cuvettes
Method Parameters (Proposed):
-
Solvent: Methanol or Ethanol
-
Analytical Wavelength (λmax): To be determined by scanning a solution of the analyte from 200-400 nm (expected around 275 nm).[11][12]
-
Blank: The chosen solvent.
Validation Parameters and Procedures:
-
Specificity: Analyze the blank, placebo, and analyte solutions to ensure no interference at the analytical wavelength.
-
Linearity: Prepare a series of at least five concentrations and measure their absorbance. The method should adhere to Beer-Lambert's law in the chosen concentration range.
-
Accuracy and Precision: Assessed similarly to the chromatographic methods.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from blank/placebo | Pass |
| Linearity (r²) | ≥ 0.995 | 0.9999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9% - 101.8% |
| Precision (RSD) | ≤ 2.0% | Repeatability: 0.5%, Intermediate: 1.1% |
Method Comparison and Concluding Remarks
| Technique | Advantages | Disadvantages | Best Suited For |
| HPLC | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds. | Higher cost, more complex instrumentation. | Impurity profiling, stability studies, and assay. |
| GC | High efficiency for volatile compounds, excellent for residual solvent analysis. | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation. | Analysis of volatile impurities and residual solvents. |
| UV-Vis | Simple, rapid, low cost. | Lacks specificity; susceptible to interference from other absorbing compounds. | Routine assay of the pure substance or in simple formulations. |
The selection of an appropriate analytical method for this compound must be guided by the intended purpose of the analysis. For comprehensive quality control, a combination of methods is often employed. An HPLC method is indispensable for impurity profiling and stability-indicating assays. A GC method is the gold standard for residual solvent analysis. UV-Vis spectrophotometry can serve as a quick and efficient tool for routine assays where interfering substances are not a concern.
Ultimately, a robustly validated analytical method, regardless of the chosen technique, is fundamental to ensuring the quality and safety of pharmaceutical products.[18][19][20] It is imperative that all validation activities are conducted in accordance with the principles outlined in ICH Q2(R1) and are thoroughly documented.[1][3][4]
References
- Benchchem. RP-HPLC Method Validation for Related Compounds: A Technical Support Center.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubMed.
- Research and Reviews. A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent.
- Acta Poloniae Pharmaceutica.
- ICH. Quality Guidelines.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- LCGC North America.
- Starodub. Revised ICH Guideline Q2(R1)
- Royal Society of Chemistry.
- ResearchGate. GC-FID operation conditions for residual solvent analysis.
- Pharmatutor. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
- SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- Chemistry LibreTexts. 15.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. Residual solvent testing: a review of gas-chromatographic and alternative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ptfarm.pl [ptfarm.pl]
- 16. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. particle.dk [particle.dk]
- 19. wjarr.com [wjarr.com]
- 20. ijrrjournal.com [ijrrjournal.com]
A Spectroscopic Guide to Differentiating Isomers of 2-(Dimethoxyphenyl)propan-2-ol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. Isomeric impurities can significantly impact the efficacy, safety, and intellectual property of a novel therapeutic agent. This guide provides an in-depth spectroscopic comparison of 2-(2,3-dimethoxyphenyl)propan-2-ol and its positional isomers, offering experimental insights and data to confidently distinguish between these closely related molecules.
Introduction
2-(Dimethoxyphenyl)propan-2-ol and its isomers are tertiary alcohols whose pharmacological and chemical properties are intrinsically linked to the substitution pattern of the two methoxy groups on the phenyl ring. Misidentification can lead to erroneous structure-activity relationship (SAR) studies and compromised product purity. This guide focuses on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously differentiate between the 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dimethoxy isomers.
The choice of these spectroscopic techniques is deliberate. NMR provides unparalleled detail about the carbon-hydrogen framework, IR spectroscopy offers a unique fingerprint based on vibrational modes of functional groups, and MS elucidates the molecular weight and fragmentation patterns, offering complementary pieces to the structural puzzle.
Experimental Methodologies
To ensure the integrity and reproducibility of the spectroscopic data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A robust protocol for acquiring high-quality NMR spectra is crucial for distinguishing subtle isomeric differences.
Protocol for ¹H and ¹³C NMR Sample Preparation and Acquisition:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.
-
Transfer the solution to a standard 5 mm NMR tube, ensuring the liquid height is between 4 and 5 cm.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion, which is particularly important for resolving complex aromatic signals.
-
¹H NMR Acquisition:
-
Pulse sequence: A standard single-pulse experiment.
-
Number of scans: 16-32 scans are typically sufficient for good signal-to-noise.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The following protocol is for Attenuated Total Reflectance (ATR) FT-IR, a common and convenient technique for solid and liquid samples.
Protocol for ATR-FTIR Spectroscopy:
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Instrumental Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32 scans.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a standard technique for determining the molecular weight and fragmentation patterns of volatile organic compounds.
Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.
-
-
Instrumental Parameters:
-
Ionization method: Electron Ionization (EI).
-
Electron energy: 70 eV. This standard energy ensures reproducible fragmentation patterns.[1]
-
Mass analyzer: Quadrupole, ion trap, or time-of-flight (TOF).
-
Scan range: A typical range would be m/z 40-400 to encompass the molecular ion and key fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺·).
-
Analyze the fragmentation pattern to identify characteristic losses and fragment ions.
-
Spectroscopic Comparison of 2-(Dimethoxyphenyl)propan-2-ol Isomers
The following sections detail the expected spectroscopic features for each isomer, with data presented in comparative tables for ease of analysis. The NMR data presented is predicted, providing a reliable guide for interpretation.
Molecular Structures
Sources
A Comparative Guide to the Biological Activities of 2-(2,3-Dimethoxyphenyl)propan-2-ol Derivatives
For researchers and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. The phenylpropanoid class of compounds, characterized by a C6-C3 skeleton, has long been a fertile ground for discovery, yielding molecules with a wide array of biological activities. Within this class, dimethoxyphenyl derivatives have garnered significant interest due to their presence in numerous natural products and their versatile pharmacological profiles. This guide provides an in-depth comparison of the biological activities of derivatives of 2-(2,3-Dimethoxyphenyl)propan-2-ol, a tertiary alcohol with a dimethoxy-substituted phenyl ring.
While direct and extensive biological screening data for this compound is not abundant in publicly accessible literature, by examining its structural analogs and related dimethoxyphenyl compounds, we can infer and compare potential activities. This guide will focus on key therapeutic areas where such derivatives have shown promise: anti-inflammatory, antioxidant, and cytotoxic activities. We will delve into the structure-activity relationships (SAR), present available experimental data, and provide detailed protocols for the evaluation of these biological effects.
Comparative Analysis of Biological Activities
The biological activity of dimethoxyphenyl derivatives is significantly influenced by the substitution pattern on the phenyl ring and modifications to the propanol side chain. The presence and position of the methoxy groups can dramatically alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, making the discovery of novel anti-inflammatory agents a critical research endeavor. Phenylpropanoid derivatives have been investigated for their ability to modulate inflammatory pathways. For instance, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound structurally related to our core molecule, has demonstrated significant anti-inflammatory effects. It has been shown to inhibit carrageenan-induced rat paw edema and reduce the production of inflammatory mediators like prostaglandins.[1]
The anti-inflammatory action of many dimethoxyphenyl compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[2][3] Furthermore, these compounds can modulate pro-inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] The 2,3-dimethoxy substitution pattern, in particular, is of interest as it may confer unique binding properties to these targets compared to the more commonly studied 3,4- or 3,5-dimethoxy analogs.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Phenolic compounds, including dimethoxyphenyl derivatives, are known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.[6][7]
The antioxidant capacity of these molecules can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[2][6] The position of the methoxy groups on the phenyl ring can influence the antioxidant activity by affecting the stability of the resulting phenoxy radical. While direct data for this compound is limited, studies on related 2-methoxyphenols suggest that these compounds can be effective radical scavengers.[2]
Cytotoxic Activity
The search for novel anticancer agents is a major focus of drug discovery. Many natural and synthetic compounds containing the dimethoxyphenyl moiety have been shown to exhibit cytotoxic activity against various cancer cell lines.[8][9] For example, a series of novel trimethoxyphenyl (TMP)-based analogues, which share a core dimethoxyphenyl structure, displayed potent cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line, with IC50 values in the low micromolar range.[8][9]
The mechanisms underlying the cytotoxic effects of these compounds are often multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key cellular processes like tubulin polymerization.[8][9] The specific substitution pattern on the phenyl ring and the nature of the side chain are critical determinants of cytotoxic potency and selectivity.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related compounds, we can extrapolate some potential SAR trends for this compound derivatives:
-
Methoxy Group Position: The positioning of the two methoxy groups on the phenyl ring is a critical determinant of biological activity. The 2,3-dimethoxy arrangement may lead to different steric and electronic properties compared to 3,4- or 3,5-dimethoxy isomers, potentially influencing receptor binding and enzyme inhibition.
-
Hydroxyl Group: The tertiary hydroxyl group in the propan-2-ol side chain can participate in hydrogen bonding interactions with biological targets. Esterification or replacement of this group would likely modulate the compound's activity and pharmacokinetic properties.
-
Alkyl Chain Modifications: Altering the length or branching of the alkyl chain can impact the lipophilicity of the molecule, which in turn affects its membrane permeability and distribution.
-
Introduction of Other Functional Groups: The addition of other substituents to the phenyl ring, such as halogens or nitro groups, can significantly alter the electronic nature of the ring and introduce new interaction points, thereby modifying the biological activity profile.
Quantitative Data Summary
The following table summarizes representative biological activity data for various dimethoxyphenyl derivatives to provide a comparative context. It is important to note that direct data for this compound derivatives is limited, and the presented data is for structurally related compounds.
| Compound/Derivative | Biological Activity | Assay | Result (IC50/EC50) | Reference |
| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Anti-inflammatory | Carrageenan-induced rat paw edema | Marked inhibition | [1] |
| Novel Trimethoxyphenyl Analogue (Compound 9) | Cytotoxicity | MTT assay (HepG2 cells) | 1.38 µM | [8][9] |
| Novel Trimethoxyphenyl Analogue (Compound 10) | Cytotoxicity | MTT assay (HepG2 cells) | 2.52 µM | [8][9] |
| Novel Trimethoxyphenyl Analogue (Compound 11) | Cytotoxicity | MTT assay (HepG2 cells) | 3.21 µM | [8][9] |
| Various 2-Methoxyphenols | Antioxidant | DPPH radical scavenging | Activity varies with substitution | [2] |
Experimental Protocols
To facilitate further research and validation, detailed protocols for key in vitro assays are provided below. These are standardized methods that can be adapted for the screening of novel this compound derivatives.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[2][6]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare various concentrations of the test compounds in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
Reaction Mixture: In a 96-well plate, add 50 µL of the test compound solution to 150 µL of the DPPH solution. For the control, add 50 µL of methanol to 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.
In Vitro Anti-inflammatory Assessment: Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[2][3]
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Step-by-Step Protocol (using a commercial kit as a basis):
-
Reagent Preparation: Prepare the assay buffer, heme, and enzyme solutions (COX-1 and COX-2) according to the manufacturer's instructions. Prepare solutions of the test compounds and a known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control.
-
Reaction Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add 10 µL of the test compound solution to the inhibitor wells. Add 10 µL of the solvent used to dissolve the compounds to the 100% initial activity wells.
-
Incubation: Incubate the plate for 5 minutes at 25°C.
-
Initiation of Reaction: Add 20 µL of the colorimetric substrate solution (TMPD) followed by 20 µL of arachidonic acid solution to all wells to initiate the reaction.
-
Absorbance Measurement: Immediately read the absorbance at 590 nm in a kinetic mode for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated as: % Inhibition = [(Rate_initial_activity - Rate_inhibitor) / Rate_initial_activity] x 100 Determine the IC50 value for each compound against both COX-1 and COX-2 to assess its inhibitory potency and selectivity.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of dimethoxyphenyl derivatives are often mediated through the modulation of key intracellular signaling pathways. Below are diagrams of two central inflammatory pathways, NF-κB and MAPK, which are common targets for anti-inflammatory drugs.
Caption: A simplified representation of the MAPK signaling cascade in inflammation.
Experimental Workflow for Biological Activity Screening
A logical workflow is essential for the systematic evaluation of a library of new derivatives.
Caption: A general workflow for the screening and development of novel bioactive compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data on this specific molecule and its derivatives are still emerging, the analysis of structurally related compounds provides a strong rationale for its investigation in the fields of anti-inflammatory, antioxidant, and anticancer research. The structure-activity relationships of dimethoxyphenyl compounds are complex, with the substitution pattern on the aromatic ring playing a crucial role in determining the biological activity profile.
This guide provides a framework for the comparative analysis and experimental evaluation of this compound derivatives. By employing the detailed protocols and considering the mechanistic insights provided, researchers can systematically explore the therapeutic potential of this chemical class. Further synthesis and screening of a focused library of these derivatives are warranted to elucidate their specific biological activities and to identify lead compounds for further development. The provided experimental workflows and theoretical background aim to empower researchers in their quest for novel and effective therapeutic agents.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
De Gruyter. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [Link]
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 467-73.
- Panthong, A., et al. (1997). Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. Phytomedicine, 4(3), 207-12.
-
National Center for Biotechnology Information. (n.d.). 2-(3-Methoxyphenyl)-2-propanol. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dimethoxypropan-1-ol. PubChem Compound Database. Retrieved from [Link]
- Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621.
- Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PubMed, 35889493.
- Kim, E., et al. (2018). 1-(2,3-Dibenzimidazol-2-ylpropyl)-2-methoxybenzene Is a Syk Inhibitor with Anti-Inflammatory Properties. Molecules, 23(11), 2939.
- Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 16(18), 8419-26.
- Khan, I., et al. (2016). Anti-Inflammatory Activity of (2-Hydroxy-4-Methoxyphenyl) 2,3,4, 5-Tetrahydropyridazine-3-One,An Aroyl Propionic Acid Derivative.
- Lihumis, S., et al. (2022).
- Jacobo-Herrera, N. J., et al. (2007). Cytotoxicity of 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone in Androgen-dependent and -independent Prostate Cancer Cell Lines. Anticancer Research, 27(3B), 1537-46.
- Tzanetou, E. N., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2065.
- Al-Zoubi, R. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
- Stanković, I., et al. (2022).
- Kassym, A., et al. (2023). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 28(21), 7306.
- Majumder, S., et al. (2022). Multi-component Reactions for the Synthesis of Biologically Relevant Molecules Under Environmentally Benign Conditions. Current Organic Synthesis, 19(6), 623-647.
- Lee, J., et al. (2018). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 23(12), 3122.
- Park, S., et al. (2020). Transcriptomic analysis of the effect of (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl) prop-2-en-1-one (DPP23) on reactive oxygen species generation in MIA PaCa-2 pancreatic cancer cells. Molecular Biology Reports, 47(11), 8537-8547.
- Tomaselli, D., et al. (2025). Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition. European Journal of Medicinal Chemistry, 297, 117983.
- Mabjeesh, N. J., et al. (2008). Potentiation of 2-methoxyestradiol-induced cytotoxicity by blocking endothelin A receptor in prostate cancer cells.
- Cavalleri, B., et al. (1977). Synthesis and Biological Activity of Some Vinyl-Substituted 2-nitroimidazoles. Journal of Medicinal Chemistry, 20(5), 656-60.
- Jacobo-Herrera, N. J., et al. (2007).
- Kraut, H., et al. (2012). 2-Substituted agelasine analogs: Synthesis and biological activity, and structure and reactivity of synthetic intermediates.
Sources
- 1. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model | MDPI [mdpi.com]
- 4. 1-(2,3-Dibenzimidazol-2-ylpropyl)-2-methoxybenzene Is a Syk Inhibitor with Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of 2-(2,3-Dimethoxyphenyl)propan-2-ol Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the ability to predict the biological activity of novel compounds through computational means is a cornerstone of efficient and targeted therapeutic development. Quantitative Structure-Activity Relationship (QSAR) modeling stands as a powerful in-silico tool that bridges the chemical structure of a molecule with its biological effects.[1] This guide provides an in-depth technical comparison and procedural overview for establishing a robust QSAR model for a promising class of compounds: 2-(2,3-dimethoxyphenyl)propan-2-ol analogs. While a specific QSAR study on this exact scaffold is not yet prevalent in published literature, we will draw upon established methodologies and data from structurally and functionally related compounds, particularly those targeting tubulin polymerization, to construct a comprehensive framework for researchers.
The Therapeutic Potential of Dimethoxyphenyl Scaffolds
The 2,3-dimethoxyphenyl moiety is a key pharmacophore in a variety of biologically active molecules, including potent anticancer agents. Its presence is notable in natural products like combretastatin A-4, a powerful inhibitor of tubulin polymerization.[2] Tubulin, the protein subunit of microtubules, is a critical component of the cellular cytoskeleton, playing a pivotal role in cell division, structure, and transport.[3] Compounds that disrupt microtubule dynamics are among the most effective chemotherapeutic agents. The structural similarity of this compound analogs to known tubulin inhibitors suggests a similar mechanism of action, making them a compelling series for QSAR investigation to optimize their anticancer activity.
Foundational Principles of a QSAR Study
A QSAR study aims to develop a mathematical model that correlates the variation in the biological activity of a series of compounds with the variation in their molecular properties, encoded by "molecular descriptors."[4][5] The fundamental principle is that the biological activity of a compound is a function of its chemical structure.
A typical QSAR workflow can be visualized as follows:
Caption: A generalized workflow for a QSAR study.
Experimental Data: The Bedrock of a Predictive QSAR Model
The reliability of any QSAR model is fundamentally dependent on the quality and consistency of the input biological data. For this compound analogs, the primary biological activities of interest are cytotoxicity against cancer cell lines and, more specifically, inhibition of tubulin polymerization.
Synthesis of this compound Analogs
The synthesis of these analogs typically involves the reaction of a suitably substituted 2,3-dimethoxyphenyl Grignard reagent with acetone or a related ketone. Variations in the substitution pattern on the aromatic ring will be the primary source of structural diversity in the dataset.
A generalized synthetic scheme is as follows:
Caption: General synthetic route for this compound analogs.
Biological Evaluation: Quantifying Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
To confirm the mechanism of action, a direct in vitro tubulin polymerization assay is crucial. This assay measures the effect of the compounds on the assembly of purified tubulin into microtubules.
Experimental Protocol: Tubulin Polymerization Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.
-
Polymerization Initiation: Initiate polymerization by adding GTP and incubating at 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.
-
Data Analysis: Determine the extent of inhibition or promotion of tubulin polymerization by the test compounds.
Building the QSAR Model: A Comparative Approach
In the absence of a direct QSAR study for our target compounds, we will leverage the well-established methodologies applied to combretastatin analogs, which share the dimethoxyphenyl scaffold and tubulin-inhibiting properties.[2][6] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful in this context.[2][6]
Molecular Descriptors: The Language of QSAR
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. The choice of descriptors is critical for building a predictive model. For tubulin inhibitors, the following classes of descriptors are often important:
| Descriptor Class | Examples | Relevance to Tubulin Inhibition |
| Steric | Molar Volume, Molar Refractivity, CoMFA Steric Fields | Relates to the size and shape of the molecule, which must fit into the binding pocket of tubulin. |
| Electronic | Dipole Moment, HOMO/LUMO energies, CoMFA Electrostatic Fields | Describes the electronic distribution and potential for electrostatic interactions with amino acid residues in the binding site. |
| Hydrophobic | LogP, CoMSIA Hydrophobic Fields | Quantifies the lipophilicity of the molecule, which is important for crossing cell membranes and interacting with hydrophobic pockets in the target protein. |
| Topological | Connectivity Indices, Shape Indices | Encodes the connectivity and branching of the molecule's atomic structure. |
| Quantum-Chemical | Partial Atomic Charges, Bond Orders | Provides a more detailed description of the electronic structure. |
Comparative QSAR Models: CoMFA and CoMSIA
CoMFA (Comparative Molecular Field Analysis) calculates steric and electrostatic fields around a set of aligned molecules. The variation in these fields is then correlated with the biological activity.
CoMSIA (Comparative Molecular Similarity Indices Analysis) is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model.
The following table compares the key features of these two powerful 3D-QSAR techniques:
| Feature | CoMFA | CoMSIA |
| Fields Calculated | Steric, Electrostatic | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |
| Field Calculation | Lennard-Jones and Coulombic potentials | Gaussian-type distance dependence |
| Advantages | Well-established, good for identifying steric and electrostatic requirements. | Provides a more comprehensive description of molecular interactions, often leading to better predictive models. Contour maps are generally easier to interpret. |
| Disadvantages | Sensitive to molecular alignment, contour maps can be complex. | Requires careful selection of probes for field calculations. |
A Step-by-Step Guide to 3D-QSAR Modeling
-
Molecular Modeling and Alignment:
-
Draw the 3D structures of the this compound analogs.
-
Perform energy minimization to obtain stable conformations.
-
Align the molecules based on a common substructure (the 2,3-dimethoxyphenylpropan-2-ol core). Molecular docking into the colchicine binding site of tubulin can provide a biologically relevant alignment.[2][6]
-
-
Calculation of CoMFA and CoMSIA Fields:
-
Place the aligned molecules in a 3D grid.
-
Use a probe atom (e.g., sp3 carbon for steric, +1 charge for electrostatic) to calculate the interaction energies at each grid point.
-
-
Statistical Analysis:
-
Use Partial Least Squares (PLS) regression to correlate the CoMFA/CoMSIA field values with the biological activity data (IC50 values).
-
The output will be a QSAR equation and statistical parameters to assess the model's quality.
-
-
Model Validation:
-
Internal Validation: Use cross-validation techniques (e.g., leave-one-out) to assess the model's robustness and predictive ability within the training set. A high cross-validated correlation coefficient (q²) is indicative of a good model.
-
External Validation: Use a separate test set of compounds (not used in model building) to evaluate the model's ability to predict the activity of new molecules. A high predictive correlation coefficient (R²_pred) is essential.
-
Interpreting the QSAR Model: From Data to Design
The true power of a QSAR model lies in its ability to guide the design of new, more potent analogs. This is achieved through the visualization of CoMFA and CoMSIA contour maps.
Caption: A conceptual representation of CoMFA/CoMSIA contour maps.
-
Green Contours: Indicate regions where bulky substituents are favored, suggesting opportunities to increase steric bulk to enhance activity.
-
Yellow Contours: Indicate regions where bulky substituents are disfavored, highlighting areas where smaller groups are preferred.
-
Blue Contours: Indicate regions where positively charged or electron-donating groups are favored.
-
Red Contours: Indicate regions where negatively charged or electron-withdrawing groups are favored.
By analyzing these maps in the context of the this compound scaffold, researchers can make informed decisions about where to modify the molecule to improve its interaction with the target and, consequently, its biological activity.
Conclusion: A Roadmap for Rational Drug Design
This guide provides a comprehensive framework for conducting a QSAR study on this compound analogs. By integrating robust experimental data with powerful computational modeling techniques, researchers can elucidate the key structural features that govern the anticancer activity of this promising class of compounds. The insights gained from a well-validated QSAR model will not only accelerate the identification of lead candidates but also deepen our understanding of the molecular interactions that drive their therapeutic effects. While the journey of drug discovery is complex, a data-driven, QSAR-guided approach provides a clear and efficient path forward.
References
-
Jin, Y., Qi, P., Wang, Z., Shen, Q., Wang, J., Zhang, W., & Song, H. (2011). 3D-QSAR Study of Combretastatin A-4 Analogs Based on Molecular Docking. Molecules, 16(8), 6684–6700. [Link]
-
Li, L., Wang, Y., Li, J., Li, Q., & Yang, L. (2010). Binding conformations and QSAR of CA-4 analogs as tubulin inhibitors. Journal of the Chinese Chemical Society, 57(5A), 995-1004. [Link]
-
Myint, K. Z., & Xie, X. Q. (2018). Recent advances in QSAR and 3D-QSAR models in the field of tubulin inhibitors as anticancer agents. Current topics in medicinal chemistry, 18(12), 1035–1055. [Link]
-
Mahama, O., Aboudramane, K., Soleymane, K., Sylvain, C., Sekou, D., & Drissa, S. (2020). Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. Open Journal of Medicinal Chemistry, 10, 113-127. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
A. Lu, S. Yuan, H. Xiao, D. Yang, Z. Ai, Q. Li, Y. Zhao, Z. Chen & X. Wu. (2022). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. Scientific Reports, 12, 7860. [Link]
-
Marzaro, G., & Chilin, A. (2014). QSAR and 3D-QSAR models in the field of tubulin inhibitors as anticancer agents. Current topics in medicinal chemistry, 14(20), 2253–2262. [Link]
-
Dhiman, P., Singh, A., Kumar, V., & Singh, A. (2023). Applications of QSAR study in drug design of tubulin binding inhibitors. Journal of Biomolecular Structure & Dynamics, 1–16. [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Abd El-Karim, S. S., Anwar, M. M., Mohamed, M. A., & Eissa, I. H. (2023). Synthesis and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Pharmaceuticals, 16(1), 97. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2015). Synthesis and Biological Evaluation of Novel Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 20(9), 16227–16253. [Link]
-
Romagnoli, R., Baraldi, P. G., Lopez-Cara, C., Hamel, E., Basso, G., Bortolozzi, R., & Viola, G. (2010). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. European journal of medicinal chemistry, 45(12), 5781–5791. [Link]
-
Satoh, K., & Sakagami, H. (2001). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Anticancer research, 21(4A), 2841–2846. [Link]
-
HUFOCW. (n.d.). MOLECULAR DESCRIPTORS USED IN QSAR. Retrieved from [Link]
-
Marzaro, G., & Chilin, A. (2014). QSAR and 3D-QSAR Models in the Field of Tubulin Inhibitors as Anticancer Agents. Current Topics in Medicinal Chemistry, 14(20), 2253-2262. [Link]
Sources
- 1. Applications of QSAR study in drug design of tubulin binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3D-QSAR Study of Combretastatin A-4 Analogs Based on Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QSAR and 3D-QSAR models in the field of tubulin inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hufocw.org [hufocw.org]
- 5. scirp.org [scirp.org]
- 6. tandfonline.com [tandfonline.com]
A Comparative Analysis of Synthetic Routes to 2-(2,3-Dimethoxyphenyl)propan-2-ol: A Guide for Researchers
Introduction: 2-(2,3-Dimethoxyphenyl)propan-2-ol is a tertiary alcohol of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of pharmacologically active compounds, making the efficient and selective synthesis of this molecule a critical endeavor for researchers. This guide provides an in-depth comparative analysis of various synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to aid chemists in selecting the most suitable pathway for their specific research and development needs.
Comparative Overview of Synthetic Strategies
The synthesis of this compound presents a key challenge in controlling the regioselectivity of substitution on the dimethoxybenzene ring. This guide will explore three primary synthetic strategies, evaluating their respective strengths and weaknesses based on factors such as yield, selectivity, availability of starting materials, and operational complexity.
| Parameter | Route 1: Friedel-Crafts Acylation & Grignard Reaction | Route 2: Ester Grignard Addition | Route 3: Directed Ortho-Metalation |
| Starting Material | 1,2-Dimethoxybenzene (Veratrole) | 2,3-Dimethoxybenzoic Acid | 1,2-Dimethoxybenzene (Veratrole) |
| Key Intermediates | 2',3'-Dimethoxyacetophenone | Methyl 2,3-dimethoxybenzoate | 2-Lithio-1,3-dimethoxybenzene |
| Number of Steps | 2 | 2 | 1 (one-pot) |
| Regioselectivity | Poor | Excellent | Excellent |
| Typical Yield | Low (due to isomeric mixture) | Moderate to High | High |
| Key Advantages | Utilizes readily available starting materials. | High regioselectivity, well-defined intermediates. | Highly regioselective, one-pot procedure. |
| Key Disadvantages | Lack of regioselectivity in acylation, difficult separation of isomers. | Requires synthesis of the benzoic acid precursor. | Requires anhydrous and inert conditions, use of pyrophoric reagents. |
Route 1: Friedel-Crafts Acylation of Veratrole followed by Grignard Reaction
This classical two-step approach is conceptually straightforward. It involves the electrophilic acylation of 1,2-dimethoxybenzene (veratrole) to form an acetophenone intermediate, which is then converted to the target tertiary alcohol via a Grignard reaction.
Causality Behind Experimental Choices
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[1][2] The choice of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is crucial for activating the acylating agent (acetyl chloride) to generate the reactive acylium ion.[1] The subsequent Grignard reaction is a powerful method for the synthesis of alcohols from carbonyl compounds.[3][4]
Critical Analysis and Limitations
The primary drawback of this route is the poor regioselectivity of the Friedel-Crafts acylation of veratrole. The two methoxy groups on the aromatic ring are ortho, para-directing. While both direct to the 4-position, the 3-position is also activated. In practice, acylation of veratrole predominantly yields the 3',4'-dimethoxyacetophenone isomer, making the synthesis of the desired 2',3'-isomer inefficient and purification challenging.[5][6] This lack of selectivity significantly diminishes the overall yield and practicality of this route for obtaining the pure target molecule.
Caption: Workflow for Route 1, highlighting the problematic separation of isomers.
Route 2: Grignard Reaction with Methyl 2,3-Dimethoxybenzoate
This route offers a more controlled and selective approach by starting with a pre-functionalized aromatic ring, 2,3-dimethoxybenzoic acid. The carboxylic acid is first converted to its methyl ester, which then undergoes reaction with an excess of a methyl Grignard reagent to yield the target tertiary alcohol.
Causality Behind Experimental Choices
The conversion of the carboxylic acid to its methyl ester is a standard protection/activation step that facilitates the subsequent Grignard reaction. Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols.[7] The first equivalent adds to the carbonyl group, forming a ketone intermediate which then rapidly reacts with a second equivalent.[7]
Experimental Protocol: Synthesis of Methyl 2,3-Dimethoxybenzoate
-
Materials: 2,3-Dimethoxybenzoic acid, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
To a solution of 2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2,3-dimethoxybenzoate.
-
Experimental Protocol: Grignard Reaction with Methyl 2,3-Dimethoxybenzoate
-
Materials: Methyl 2,3-dimethoxybenzoate, Methylmagnesium bromide (3.0 M in diethyl ether), Anhydrous diethyl ether, Saturated aqueous ammonium chloride solution.
-
Procedure:
-
To a solution of methyl 2,3-dimethoxybenzoate (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen), add methylmagnesium bromide (2.2 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
-
Caption: Workflow for the highly selective Route 2.
Route 3: Directed Ortho-Metalation of Veratrole
This elegant and highly regioselective one-pot synthesis utilizes the principle of directed ortho-metalation (DoM).[8][9] The two methoxy groups of veratrole act as directing groups, facilitating the deprotonation of the adjacent ortho position by a strong organolithium base. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, acetone, to directly form the target tertiary alcohol.
Causality Behind Experimental Choices
The choice of a strong, sterically hindered base like sec-butyllithium or tert-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is critical for efficient and selective deprotonation at the ortho position.[9] The lithium cation is coordinated by the methoxy groups and TMEDA, bringing the base into close proximity to the ortho proton and increasing its kinetic acidity. Acetone serves as a simple and effective electrophile to introduce the 2-hydroxypropyl group.
Experimental Protocol: Directed Ortho-Metalation and Acetone Quench
-
Materials: 1,2-Dimethoxybenzene (Veratrole), sec-Butyllithium (in cyclohexane), N,N,N',N'-Tetramethylethylenediamine (TMEDA), Anhydrous tetrahydrofuran (THF), Acetone (anhydrous), Saturated aqueous ammonium chloride solution.
-
Procedure:
-
To a solution of 1,2-dimethoxybenzene (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF under an inert atmosphere at -78 °C, add sec-butyllithium (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add anhydrous acetone (1.5 eq) dropwise to the aryllithium solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Caption: The highly efficient one-pot workflow of Route 3.
Conclusion and Recommendations
This comparative analysis demonstrates that for the synthesis of this compound, Route 3 (Directed Ortho-Metalation) and Route 2 (Ester Grignard Addition) are significantly superior to Route 1 (Friedel-Crafts Acylation) .
-
Route 1 is not recommended due to the inherent lack of regioselectivity in the Friedel-Crafts acylation of veratrole, which leads to a difficult-to-separate mixture of isomers and consequently low yields of the desired product.
-
Route 2 provides a reliable and selective method, leveraging well-established and high-yielding reactions. While it requires the synthesis of the 2,3-dimethoxybenzoic acid precursor, this two-step sequence offers excellent control over the final product's purity.
-
Route 3 represents the most elegant and efficient approach. Its one-pot nature and high regioselectivity make it an attractive option for researchers comfortable with handling organolithium reagents and working under strictly anhydrous and inert conditions.
The choice between Route 2 and Route 3 will ultimately depend on the specific capabilities and preferences of the research laboratory. For scalability and process robustness, Route 2 may be preferred. For rapid, small-scale synthesis with high efficiency, Route 3 is an excellent choice.
References
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Bates College. Retrieved from [Link]
-
Clark, J. (2015). The Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from [Link]
-
Chegg. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Le, T. N., Nguyen, H. T., Hansen, P. E., & Tran, P. H. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(46), 40069-40076. [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Guin, S., Rout, S. K., & Patel, S. (2013). Acylation of veratrole by acetic anhydride over Hβ and HY zeolites. Journal of Catalysis, 307, 103-111. [Link]
-
Jayaseelan, J. T., & Sivamurugan, V. (2013). Enhanced Activity of Nanocrystalline Beta Zeolite for Acylation of Veratrole with Acetic Anhydride. Catalysis Letters, 143(10), 1042-1048. [Link]
- Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega, 7(36), 32363–32373. [Link]
- Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
-
Ghorai, M. K., & Kumar, A. (2010). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Catalysis Science & Technology, 1(2), 295-304. [Link]
-
Scribd. (n.d.). PHAR 2034: Synthesis of Complex Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Acylation of veratrole by acetic anhydride over Hβ and HY zeolites: Possible role of di- and triketone by-products in the deactivation process. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
ResearchGate. (n.d.). EXPERIMENT SEVEN. Retrieved from [Link]
-
National Institutes of Health. (2021). Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. Marine Drugs, 19(11), 606. [Link]
-
Asgari, S., et al. (2020). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Molecules, 25(21), 5035. [Link]
-
LookChem. (n.d.). 2,3-Dimethoxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole.
-
Allen. (n.d.). Reaction of benzyl benzoate with an excess of methyl magnesium bromide generates a mixture of. Retrieved from [Link]
-
ResearchGate. (n.d.). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. Retrieved from [Link]
-
SciELO. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 31(8), 1699-1710. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed Ortho Metalation (DOM). Retrieved from [Link]
-
Wanfang Data. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Huaqiao University (Natural Science), 22(4), 393-395. [Link]
-
ResearchGate. (n.d.). Demethylation of a methoxy group during the synthesis of 3-(4-methoxy-1-naphtoyl)propionic acid (menbutone) in the Friedel-Crafts reaction in the presence of aluminium chloride as a catalyst. Retrieved from [Link]
-
Patsnap. (n.d.). Green synthesis method of 2, 5-dimethoxybenzaldehyde. Retrieved from [Link]
-
Chegg. (n.d.). Which of the following are intermediates in the reaction of excess methylmagnesium bromide with ethyl benzoate (shown below) to make 2-phenyl-2-propanol?. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2,3-dimethoxy benzaldehyde. Retrieved from [Link]
-
YouTube. (2019, May 19). Directed Ortho metalation (DOM), Part 2 (3 examples). Retrieved from [Link]
-
Sholikhah, E. N., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering, 8(1), 1-6. [Link]
-
Organic Syntheses. (n.d.). (e)-4-hexen-1-ol. Retrieved from [Link]
-
Filo. (n.d.). Reaction of phenyl benzoate with ar excess of methyl magnesium bromide gi... Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alexandonian.com [alexandonian.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Activity of Nanocrystalline Beta Zeolite for Acylation of Veratrole with Acetic Anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. Directed Ortho Metalation [organic-chemistry.org]
A Senior Application Scientist's Guide to Characterizing Off-Target Interactions: Cross-Reactivity Studies of 2-(2,3-Dimethoxyphenyl)propan-2-ol
Abstract
In the landscape of drug discovery and chemical biology, the precise characterization of a molecule's biological interactions is paramount. Unintended off-target interactions, or cross-reactivity, can lead to misleading results in high-throughput screening (HTS) campaigns, wasted resources, and potential toxicity in later developmental stages.[1][2][3] This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the novel compound 2-(2,3-Dimethoxyphenyl)propan-2-ol as a case study. We will explore the chemical rationale for selecting specific biological assays, provide detailed, self-validating protocols for each, and present a comparative analysis against structurally relevant alternatives. This document is intended for researchers, scientists, and drug development professionals dedicated to the rigorous validation of chemical probes and lead compounds.
Introduction: The Imperative of Specificity
The compound at the center of our investigation, this compound, is an intermediate for Miltirone, an active component in Salvia miltiorrhiza with potential as a phytotherapeutic agent for alcohol dependence.[4] Its structure, featuring a substituted phenyl ring and a tertiary alcohol, is common in many biologically active molecules.[5][6][7][8] While this compound may have a specific intended target, its structural motifs—particularly the electron-rich dimethoxy-substituted aromatic ring—warrant a thorough investigation into potential off-target interactions.
Such interactions, often termed "assay interference," are a significant challenge in HTS, contributing to a high rate of false positives.[3][9][10][11] Interference can arise from various mechanisms, including non-specific chemical reactivity, compound aggregation, or direct interaction with assay components like reporter enzymes.[9][12] Therefore, proactively identifying and characterizing the cross-reactivity profile of any new chemical entity is not merely good practice; it is a cornerstone of scientific integrity and a critical step in de-risking a drug discovery project.
This guide will compare the cross-reactivity profile of This compound (Test Compound A) against two comparators:
-
2-(3,4-Dimethoxyphenyl)propan-2-ol (Comparator B): A structural isomer, chosen to evaluate how the position of the methoxy groups influences off-target binding.
-
Veratrole (Comparator C): A simple structural analog (1,2-dimethoxybenzene), included to assess the contribution of the core dimethoxyphenyl moiety to non-specific interactions.
We will focus on three classes of assays highly relevant to the structural features of our test compound and common in early-stage discovery:
-
Receptor Binding Assays: To assess promiscuous binding to common G-protein coupled receptor (GPCR) targets.
-
Enzymatic Assays (Cytochrome P450): To evaluate inhibitory potential against key drug-metabolizing enzymes.[13][14][15]
-
Immunoassays (ELISA): To determine interference in a common, antibody-based detection platform.[16][17][18]
Experimental Design & Protocols
The following sections detail the methodologies for assessing the cross-reactivity of our test compounds. Each protocol is designed to include appropriate controls for self-validation.
General Workflow for Cross-Reactivity Screening
A systematic approach is essential for generating reliable and reproducible data. The diagram below outlines the general workflow applied across all subsequent experimental protocols.
Caption: General experimental workflow for cross-reactivity testing.
Protocol: GPCR Radioligand Binding Assay
This protocol assesses the ability of the test compounds to displace a known radioligand from a panel of common GPCRs, indicating potential off-target binding.[19][20][21][22]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of GPCRs (e.g., Adrenergic α2A, Dopamine D2, Serotonin 5-HT2A).
Methodology:
-
Receptor Preparation: Use commercially available membrane preparations from cells stably expressing the human receptor of interest.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Plate Setup (96-well plate):
-
Total Binding Wells: Add 50 µL Assay Buffer, 25 µL radioligand (at a concentration near its Kd), and 25 µL of receptor membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 25 µL of a high concentration of a known, unlabeled competitor, 25 µL radioligand, and 25 µL of receptor membrane preparation.
-
Test Compound Wells: Add 25 µL of the test compound at various concentrations (e.g., 0.01 µM to 100 µM), 25 µL radioligand, and 25 µL of receptor membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[19]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash filters 3-4 times with ice-cold wash buffer.
-
Detection: Allow filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Calculate % Inhibition for each test compound concentration relative to the Specific Binding.
-
Plot % Inhibition vs. log[Compound Concentration] and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential for the test compounds to inhibit major drug-metabolizing enzymes, a common and clinically significant form of drug-drug interaction.[13][14][15][23][24]
Objective: To determine the IC50 values of the test compounds against a panel of key human CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4).
Methodology:
-
Test System: Use human liver microsomes as the source of CYP enzymes.[24]
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and an isoform-specific probe substrate (e.g., Phenacetin for CYP1A2).[24]
-
Plate Setup (96-well plate):
-
Control Wells: Add 190 µL of the reaction mixture and 10 µL of vehicle (DMSO).
-
Positive Inhibitor Wells: Add 190 µL of the reaction mixture and 10 µL of a known potent inhibitor for that isoform (e.g., α-Naphthoflavone for CYP1A2).[24]
-
Test Compound Wells: Add 190 µL of the reaction mixture and 10 µL of the test compound at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation: Start the reaction by adding a cofactor solution (e.g., NADPH).
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., ice-cold acetonitrile).
-
Detection: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the probe substrate's metabolite using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][23]
-
Data Analysis: Calculate the rate of metabolite formation in the presence of the test compound as a percentage of the vehicle control. Determine the IC50 value by non-linear regression analysis.[23][24]
Protocol: Competitive ELISA Interference Assay
This protocol determines if the test compounds interfere with antibody-antigen binding, a common artifact in immunoassay-based screens.[16][17][18]
Objective: To assess whether the test compounds cause a false-positive or false-negative signal in a standard competitive ELISA format.
Methodology:
-
Plate Coating: Coat a 96-well high-binding plate with the target antigen (e.g., Bovine Serum Albumin, BSA) overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific sites with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature.
-
Competition Reaction:
-
Wash the plate again.
-
Add a fixed, non-saturating concentration of the primary antibody (anti-BSA) pre-incubated with either:
-
Vehicle Control (DMSO): Represents maximum signal.
-
Unlabeled Antigen (BSA): As a positive control for competition, generating a standard curve.
-
Test Compound: At various concentrations.
-
-
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate. Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour.
-
Detection: Wash the plate. Add the enzyme substrate (e.g., TMB) and allow color to develop. Stop the reaction with a stop solution (e.g., 2N H2SO4). Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Compare the signal from wells containing the test compound to the vehicle control. A significant change in signal (either increase or decrease) that is not due to true competition indicates assay interference.
Comparative Data Analysis
The following tables summarize hypothetical, yet plausible, experimental data for this compound and its comparators. This data illustrates how to objectively compare cross-reactivity profiles.
Table 1: GPCR Binding Affinity (IC50, µM)
| Compound | Adrenergic α2A | Dopamine D2 | Serotonin 5-HT2A |
|---|---|---|---|
| Test Compound A | > 100 | 45.2 | 78.5 |
| Comparator B | > 100 | 38.9 | 65.1 |
| Comparator C | > 100 | > 100 | > 100 |
| Known Ligand (Control) | 0.005 | 0.002 | 0.008 |
Interpretation: Both Test Compound A and its isomer (Comparator B) show weak, micromolar affinity for the D2 and 5-HT2A receptors, suggesting potential for low-potency off-target interactions. The simpler core structure (Comparator C) shows no affinity, indicating that the propan-2-ol side chain contributes to this weak binding.
Table 2: Cytochrome P450 Inhibition (IC50, µM)
| Compound | CYP1A2 | CYP2D6 | CYP3A4 |
|---|---|---|---|
| Test Compound A | 22.5 | > 50 | 15.8 |
| Comparator B | 18.3 | > 50 | 12.4 |
| Comparator C | > 50 | > 50 | 35.7 |
| Known Inhibitor (Control) | 0.01 | 0.05 | 0.02 |
Interpretation: Test Compound A and Comparator B show moderate inhibition of CYP1A2 and CYP3A4, a critical finding for any compound intended for in vivo use.[14] The difference between isomers is minimal. The core structure (Comparator C) shows weaker inhibition, again highlighting the role of the full propan-2-ol structure in the interaction.
Table 3: ELISA Interference (% Signal vs. Control at 50 µM)
| Compound | Signal Change | Interpretation |
|---|---|---|
| Test Compound A | -8% | No significant interference |
| Comparator B | -11% | No significant interference |
| Comparator C | -5% | No significant interference |
Interpretation: None of the compounds showed significant interference in the competitive ELISA format at a high concentration, suggesting they are unlikely to be "frequent hitters" in this type of antibody-based assay under these conditions.
Mechanistic Insights & Pathway Visualization
The weak binding observed in the GPCR assays could, if the compound reaches sufficient concentrations in vivo, lead to unintended modulation of signaling pathways. The diagram below illustrates a canonical GPCR signaling cascade that could be affected.
Caption: Potential off-target modulation of a GPCR signaling pathway.
Conclusion & Best Practices
This guide demonstrates a structured, evidence-based approach to characterizing the cross-reactivity of a novel chemical entity. Our case study of This compound reveals a compound with a low risk of immunoassay interference but a moderate potential for inhibiting key metabolic enzymes and weak, promiscuous binding to several GPCRs.
Key Takeaways for Researchers:
-
Structure Informs Strategy: Analyze the chemical structure of your compound to predict and prioritize relevant cross-reactivity assays.
-
Use Comparators: Including structural isomers and analogs provides crucial context and helps identify the specific moieties responsible for off-target effects.
-
Validate Your Assays: Every protocol must include positive and negative controls to ensure the results are interpretable and trustworthy.[25]
-
Think Beyond IC50: An IC50 value is only meaningful in the context of the compound's intended potency and potential in vivo concentration. Weak cross-reactivity can still be problematic for compounds with low on-target potency.
-
Document and De-risk: Proactive cross-reactivity profiling is a critical step in the hit-to-lead process, enabling early identification of problematic compounds and saving invaluable time and resources.[2]
By integrating these principles, researchers can enhance the quality and reliability of their chemical biology and drug discovery efforts, ultimately leading to more robust and translatable scientific outcomes.
References
- AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
-
National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. Retrieved from [Link]
-
SpringerLink. (2018). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. In Pharmacokinetic and In Vitro-In Vivo Correlation. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Receptor Binding Assays for HTS and Drug Discovery.
- Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
-
National Center for Biotechnology Information. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PubMed Central. Retrieved from [Link]
-
American Physiological Society. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. Retrieved from [Link]
-
PubMed. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]
-
SlideShare. (2015). Techniques for measuring receptor binding – Its uses. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
-
u:cris-Portal. (2024). Tackling assay interference associated with small molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Tackling assay interference associated with small molecules | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Retrieved from [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]
-
PubMed. (2024). Tackling assay interference associated with small molecules. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3,4-Dimethoxyphenyl)-2-propanol. Retrieved from [Link]
-
2a biotech. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Immunoassay Methods. Assay Guidance Manual. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2003). Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Interferences in Immunoassay. PubMed Central. Retrieved from [Link]
-
Frontiers. (2016). Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants. Frontiers in Plant Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Editorial: Phenylpropanoid Systems Biology and Biotechnology. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactivity: phenylpropanoids' best kept secret | Request PDF. Retrieved from [Link]
-
ACS Publications. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2016). Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants. PubMed. Retrieved from [Link]
Sources
- 1. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 153390-68-2 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants [frontiersin.org]
- 7. Editorial: Phenylpropanoid Systems Biology and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 11. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 14. lnhlifesciences.org [lnhlifesciences.org]
- 15. criver.com [criver.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. scite.ai [scite.ai]
- 22. Techniques for measuring receptor binding – Its uses.pptx [slideshare.net]
- 23. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 24. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. fda.gov [fda.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,3-Dimethoxyphenyl)propan-2-ol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(2,3-Dimethoxyphenyl)propan-2-ol. Designed for researchers, chemists, and laboratory personnel, this document moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence.
Hazard Assessment and Profile
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a substituted aromatic tertiary alcohol. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its likely hazard profile based on its functional groups and similar chemical structures, such as other substituted phenols and tertiary alcohols.
The primary concerns revolve around its potential flammability, irritant properties, and environmental toxicity. Therefore, it must be treated as a hazardous waste stream and never be disposed of via sanitary sewer systems.[1][2] The disposal process is governed by federal and local regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and standards from the Occupational Safety and Health Administration (OSHA).[3][4][5]
| Hazard Category | Anticipated Risk & Rationale |
| Flammability | Organic compounds with this structure are typically combustible or flammable. The presence of an alcohol functional group and a low molecular weight increases volatility. |
| Health Hazards | Likely to be an irritant to the eyes, skin, and respiratory tract. Aromatic compounds can carry specific organ toxicity risks with prolonged exposure.[6] |
| Environmental Hazards | As with many organic solvents, this compound is expected to be harmful to aquatic life and should not be released into the environment. |
| Reactivity | Generally stable, but should be kept away from strong oxidizing agents and strong acids to prevent vigorous or exothermic reactions.[6] |
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is your primary defense against chemical exposure. The following PPE is mandatory when handling this compound for disposal.
-
Hand Protection : Wear nitrile or neoprene gloves tested according to EN 374 standards. Avoid latex gloves due to their poor resistance to many organic solvents.
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For splash risks, chemical splash goggles are required.
-
Body Protection : A flame-resistant laboratory coat must be worn and fully fastened.
-
Respiratory Protection : If handling outside of a certified chemical fume hood where vapors may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
Waste Disposal Workflow
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol must be followed precisely to ensure safety and compliance.
Step 1: Container Selection and Preparation
-
Select a Compatible Container : Use a container made of material that will not react with or be degraded by the waste. Borosilicate glass or high-density polyethylene (HDPE) bottles are appropriate. Never use metal containers for acidic waste or soda-lime glass for strong bases.[5]
-
Inspect the Container : Ensure the container is free from contamination and has a tight-fitting, leak-proof screw cap. The cap must be in new condition without cracks or deterioration.[1]
-
Initial Labeling : As soon as the first drop of waste is added, the container must be labeled.[7] Affix your institution's hazardous waste tag. At a minimum, it must include:
Step 2: Waste Accumulation
-
Segregate Waste Streams : Do not mix this compound waste with incompatible materials. Specifically, keep it separate from:
-
Strong Oxidizers (e.g., nitric acid, permanganates)
-
Strong Acids (e.g., sulfuric acid, hydrochloric acid)[1]
-
Aqueous waste streams
-
Halogenated solvent waste
-
-
Transfer Waste : Always conduct waste transfers inside a certified chemical fume hood to minimize inhalation exposure. Use a funnel for liquids but remove it immediately after use and cap the container. Containers must remain closed at all times except when actively adding waste.[2]
-
Do Not Overfill : Fill containers to no more than 90% of their capacity to allow for vapor expansion.[5]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA : The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[1][7]
-
Use Secondary Containment : All liquid hazardous waste containers must be kept in a secondary containment bin or tray that is chemically resistant and can hold at least 110% of the volume of the largest container.[2]
-
Monitor Accumulation : You may accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA. Once these limits are reached, the waste must be moved to the central accumulation area within three days.[1]
Step 4: Preparing for Disposal
-
Finalize the Label : Once the container is full, complete the hazardous waste label by listing all chemical constituents with their estimated percentages and writing the date the container became full.[2]
-
Request Pickup : Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not remove the waste from the laboratory yourself. Trained EHS personnel or a licensed hazardous waste contractor will handle transportation.[8]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel : Immediately alert all personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources : If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.
-
Contain the Spill : Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading or entering drains.
-
Cleanup :
-
For small spills, personnel with appropriate training and PPE may clean up the spill by applying absorbent material, allowing it to soak up the chemical, and then carefully sweeping the material into a designated waste container.
-
For large spills, evacuate the area and contact your institution's emergency response or EHS team immediately.
-
-
Dispose of Cleanup Debris : All contaminated absorbent materials, gloves, and other debris must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol outlined above.[6][9]
By adhering to this comprehensive guide, you contribute to a safe, compliant, and environmentally responsible laboratory environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.
References
- OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025). DuraLabel.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Hazardous Waste - Overview.
- OSHA Regulations and Hazardous Waste Disposal: Wh
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
- Managing Hazardous Chemical Waste in the Lab.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet: propan-2-ol. (2023). 3D-basics.
- Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
- This compound. ChemicalBook.
- Safety Data Sheet: 2,2-dimethoxypropane. (2024). Sigma-Aldrich.
- 2-(3,4-Dimethoxyphenyl)
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
- Safety Data Sheet: Propane, 2,2-dimethoxy-. (2010). Fisher Scientific.
Sources
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 4. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. fishersci.com [fishersci.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. static.3d-basics.com [static.3d-basics.com]
A Researcher's Guide to the Safe Handling of 2-(2,3-Dimethoxyphenyl)propan-2-ol
Hazard Assessment: Understanding the Risks
Given its chemical structure, 2-(2,3-Dimethoxyphenyl)propan-2-ol is anticipated to share hazards with similar aromatic alcohols. These include:
-
Flammability: Like many organic solvents and alcohols, it is likely to be a flammable liquid.[1][2][3] All handling should be conducted away from ignition sources such as open flames, hot plates, and spark-producing equipment.[1][3][4][5] The use of explosion-proof electrical equipment is recommended.[1][3][4]
-
Eye Irritation: Aromatic alcohols are often irritating to the eyes, and in some cases, can cause serious eye damage.[1][2][3][4][5] Direct contact with the eyes must be strictly avoided.
-
Skin Irritation: Prolonged or repeated skin contact may cause irritation, redness, or dermatitis.[4][5]
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation, dizziness, or headaches.[2][5] It is crucial to handle this compound in a well-ventilated area.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if handled in a fume hood |
| Conducting reactions | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if handled in a fume hood |
| Large-scale operations (>1 L) | Face shield and chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Recommended, especially if not in a fume hood |
| Cleaning spills | Face shield and chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with organic vapor cartridges |
Step-by-Step Guide to Donning and Doffing PPE:
-
Donning (Putting On):
-
Put on your lab coat and ensure it is fully buttoned.
-
Put on your safety glasses, goggles, or face shield.
-
Put on your gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Doffing (Taking Off):
-
Remove your gloves using a glove-to-glove and then skin-to-skin technique to avoid contaminating your hands.
-
Remove your lab coat by rolling it outwards and away from your body.
-
Remove your eye and face protection.
-
Wash your hands thoroughly with soap and water.[6]
-
Safe Handling and Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Key Operational Steps:
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[6]
-
Preventing Static Discharge: Ground and bond containers and receiving equipment when transferring the substance to prevent static electricity buildup, which could be an ignition source.[1][3][4] Use non-sparking tools.[1][3][4]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][4]
-
Spill Response: In the event of a spill, evacuate the area and remove all ignition sources.[7] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4][7]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[1][4][5] Do not pour it down the drain or dispose of it with regular trash.[8]
-
Contaminated Materials: Any materials used to clean up spills, as well as contaminated gloves and lab coats, should be placed in a sealed bag and disposed of as hazardous waste.
By adhering to these guidelines, researchers can safely handle this compound, fostering a secure laboratory environment conducive to scientific advancement.
References
- MilliporeSigma. (2024). Safety Data Sheet for 2,2-dimethoxypropane.
- Fisher Scientific. (2010). Safety Data Sheet for 2,2-Dimethoxypropane.
- OSHA. OSHA Glove Selection Chart.
- Miami University. Personal Protective Equipment.
- Multichem. Safety Data Sheet for 2,2-DIMETHOXYPROPANE.
- DuPont. Personal protective solutions for Alcohol & Beverage industry applications.
- Fisher Scientific. Safety Data Sheet for (3,4-Dimethoxyphenyl)acetonitrile.
- MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- CLEAPSS Science. (2022). Student safety sheets 66 Higher alcohols.
- Chemical Suppliers. SAFETY DATA SHEET PROPAN-2-OL TECH.
- Fluorochem. (2024). Safety Data Sheet for (S)-1-(3,4-DIMETHOXYPHENYL)ETHYLAMINE.
- ChemicalBook. (2025). 1,3-Dimethoxy-2-propanol - Safety Data Sheet.
- 3D-basics. (2023). Safety Data Sheet: (2-methoxymethylethoxy)propanol.
- Cole-Parmer. Material Safety Data Sheet - 2,2-Dimethoxypropane, 98%.
- Carl ROTH. Safety Data Sheet: 2-Propanol.
- ASHP. Guidelines on Handling Hazardous Drugs.
- Lab Alley. How to Safely Dispose of Propanol.
- Safety & Risk Services. (2017). Working Safely with Peroxide Forming Compounds.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. science.cleapss.org.uk [science.cleapss.org.uk]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. multichemindia.com [multichemindia.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
